molecular formula C7H11N3 B3281855 4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 74197-22-1

4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B3281855
CAS No.: 74197-22-1
M. Wt: 137.18 g/mol
InChI Key: LIDRLTJNPRPOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This amine-substituted tetrahydroindazole serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of compounds with potential biological activity . The tetrahydroindazole scaffold is a subject of significant research interest. Studies have explored its incorporation into potent and selective ligands for various biological targets . For instance, derivatives based on this core structure have been developed as highly potent and selective ligands for the sigma-2 receptor, a protein implicated in central nervous system (CNS) disorders and cancer cell proliferation . This makes the scaffold a valuable starting point for probe and drug discovery efforts. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for detailed hazard information. The available search results indicate that this compound may be subject to cold-chain transportation and should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRLTJNPRPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-21-0
Record name 4,5,6,7-tetrahydro-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Profile and Synthetic Utility of 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Executive Summary

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) represents a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it combines a bioisostere of the indole/benzimidazole ring system with a chiral aliphatic amine handle.[1] This unique architecture serves two critical functions in drug design: the indazole moiety often acts as a hinge-binder in kinase inhibitors (mimicking the adenine ring of ATP), while the C6-amine provides a solubilizing vector and a precise attachment point for diversity-oriented synthesis.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.[1][2]

Chemical Identity & Physicochemical Profile

The molecule exists as a tautomeric bicyclic system.[1] Unlike fully aromatic indazoles, the partially saturated cyclohexane ring introduces stereochemical complexity and alters the electronic properties of the pyrazole core.[1]

Table 1: Physicochemical Properties

PropertyValue / DescriptionNotes
CAS Number 74197-21-0Specific to the 6-amine isomer.[1]
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol Fragment-like (Rule of 3 compliant).[1]
Chirality 1 Stereocenter at C6Exists as (R) and (S) enantiomers.[1]
pKa (Calculated) N1-H (Indazole): ~13.8N2-H (Protonated): ~1.5C6-NH₂: ~10.6The aliphatic amine is the primary basic site.[1]
LogP (Predicted) 0.23Highly polar; excellent water solubility.[1]
Tautomerism 1H- / 2H- equilibrium1H-tautomer is generally favored in solution.[1]
H-Bond Donors 3 (Indazole NH, Amine NH₂)
H-Bond Acceptors 2 (Indazole N, Amine N)
Tautomeric Equilibrium

In solution, the tetrahydroindazole core undergoes rapid tautomerization between the 1H- and 2H- forms.[1] While the 1H-isomer is thermodynamically preferred in neutral solvents, the 2H-form is often the reactive species in N-alkylation reactions, particularly under basic conditions.[1]

Tautomers T1 1H-Tautomer (Thermodynamic Major) T2 2H-Tautomer (Reactive Minor) T1->T2  Fast Exchange  

Figure 1: Tautomeric equilibrium of the tetrahydroindazole core.

Synthetic Methodologies

Direct synthesis of the 6-amine is rarely performed via nitration of the tetrahydroindazole core due to regioselectivity issues.[1] Instead, the most robust protocols rely on the construction of the pyrazole ring from a functionalized cyclohexane precursor.

Route A: The "Ketal" Pathway (Recommended)

This route offers the highest purity and allows for the isolation of the stable ketone intermediate.[1]

  • Starting Material: 1,4-Cyclohexanedione mono-ethylene ketal.[1]

  • Formylation: Claisen condensation with ethyl formate/NaH yields the

    
    -keto aldehyde.[1]
    
  • Cyclization: Reaction with hydrazine hydrate forms the tetrahydroindazole ring.[1]

  • Deprotection: Acidic hydrolysis removes the ketal, revealing the ketone (4,5,6,7-tetrahydro-1H-indazol-6-one).[1]

  • Reductive Amination: The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride (

    
    ).[1]
    
Route B: The "Direct" Pathway

A shorter route utilizing 4-acetamidocyclohexanone.[1] This avoids the deprotection step but requires careful handling of the highly polar intermediate during the hydrazine cyclization.[1]

Chiral Resolution

Since the C6 position is chiral, obtaining enantiopure material is critical for SAR studies.[1]

  • Chemical Resolution: Formation of diastereomeric salts using (L)-(+)-Tartaric acid or (S)-Mandelic acid .[1]

  • Chromatographic Resolution: Preparative Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of Hexane:IPA:Diethylamine (80:20:0.1).[1]

Synthesis Start 1,4-Cyclohexanedione mono-ethylene ketal Step1 Formylation (HCOOEt, NaH) Start->Step1 Step2 Hydrazine Cyclization (N2H4·H2O, EtOH) Step1->Step2 Ring Formation Step3 Acid Deprotection (HCl, THF/H2O) Step2->Step3 Inter Intermediate: 4,5,6,7-tetrahydro- 1H-indazol-6-one Step3->Inter Ketal Removal Final Target: 4,5,6,7-tetrahydro- 1H-indazol-6-amine Inter->Final Reductive Amination (NH4OAc, NaCNBH3)

Figure 2: Step-wise synthetic workflow for the production of the 6-amine target.

Reactivity & Derivatization Strategies

Chemoselectivity (Amine vs. Indazole)

The molecule contains two nucleophilic nitrogen centers: the aliphatic primary amine (C6-


) and the aromatic indazole nitrogen (N1/N2).[1]
  • Acylation/Alkylation: Under mild conditions (

    
    , 1.0 eq electrophile), the aliphatic amine reacts exclusively due to its higher nucleophilicity (
    
    
    
    ~10.6 vs ~14 for indazole).[1]
  • Protection: To modify the indazole ring (e.g., N-arylation), the primary amine must first be protected (e.g., Boc or Cbz group).[1]

Oxidation Sensitivity

The tetrahydroindazole ring is susceptible to aromatization (dehydrogenation) to the fully aromatic indazole under harsh oxidative conditions (e.g.,


, 

at high temp).[1] Synthesis and storage should avoid strong oxidants to maintain the saturated ring system.[1]

Applications in Drug Discovery

Kinase Inhibition

The tetrahydroindazole scaffold is a privileged structure in kinase drug discovery.[1] The indazole NH-N motif functions as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Glu/Leu residues). The C6-amine extends into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups.

  • Targets: p38 MAP Kinase, Rho-associated protein kinase (ROCK), and Nitric Oxide Synthase (NOS).[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 137 Da, this molecule is an ideal "fragment" for screening.[1] It possesses high ligand efficiency (LE) potential.[1] Hits containing this core can be grown by derivatizing the amine to probe adjacent sub-pockets.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine from 4,5,6,7-tetrahydro-1H-indazol-6-one.

Materials:

  • 4,5,6,7-tetrahydro-1H-indazol-6-one (1.0 eq)[1]

  • Ammonium Acetate (

    
    , 10.0 eq)[1]
    
  • Sodium Cyanoborohydride (

    
    , 1.2 eq)[1]
    
  • Methanol (Dry)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour under nitrogen atmosphere to allow imine formation.

  • Reduction: Cool the solution to

    
    . Carefully add sodium cyanoborohydride (1.2 eq) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target mass [M+H]+ = 138.1).

  • Quench: Quench the reaction with 1N HCl (carefully, gas evolution) to pH < 2. Stir for 30 mins to break down boron complexes.

  • Workup: Basify with 2N NaOH to pH > 12. Extract with DCM (3x).[1] Dry combined organics over

    
     and concentrate.
    
  • Purification: The crude amine is often pure enough for use.[1] If necessary, purify via amine-functionalized silica gel chromatography.[1]

References

  • ChemScene. (2025).[1] 4,5,6,7-Tetrahydro-1H-indazol-6-amine Product Data. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: 4,5,6,7-tetrahydro-1H-indazole.[1][2][4][5][6][7] National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (2025).[1][7] Synthesis and Properties of Tetrahydroindazole Derivatives. Retrieved from [1]

  • Gein, V. L., et al. (2019).[1] Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 4,5,6,7-Tetrahydroindazole. Retrieved from [1]

Sources

Molecular Architecture & Synthetic Utility of 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic logic of 4,5,6,7-tetrahydro-1H-indazol-6-amine .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The compound 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition and G-protein coupled receptor (GPCR) modulation. Distinguished by its fused pyrazole-cyclohexene core, the molecule offers a unique balance of aromaticity and sp³ character (


), providing a rigid yet functionalizable vector for drug design. Its 6-amino substituent serves as a critical handle for amide coupling or reductive amination, enabling the construction of complex bioactive ligands such as Rho-associated protein kinase (ROCK) inhibitors  and 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors
.

Chemical Identity & Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should note the distinction between the exact mass (for HRMS) and the average molecular weight (for stoichiometry).

PropertyData
IUPAC Name 4,5,6,7-Tetrahydro-1H-indazol-6-amine
CAS Registry Number 74197-21-0
Molecular Formula

Molecular Weight 137.18 g/mol
Exact Mass 137.0953 Da
SMILES NC1CCC2=C(C1)C=NN2 (1H-tautomer representation)
InChI Key LIDRLTJNPRPOFD-UHFFFAOYSA-N
pKa (Calculated) ~9.5 (Primary amine), ~2.5 (Pyrazole NH)
LogP (Predicted) 0.23 (Hydrophilic, favorable for CNS penetration)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors

Structural Analysis & Stereochemistry

The Tetrahydroindazole Core

Unlike fully aromatic indazoles, the 4,5,6,7-tetrahydro-1H-indazole core features a saturated cyclohexene ring fused to a pyrazole. This saturation introduces puckering in the six-membered ring, disrupting planarity and allowing substituents at the 6-position to adopt specific axial or equatorial conformations.

  • Aromaticity: The pyrazole ring retains aromatic character (

    
     electrons), serving as a stable hydrogen bond donor/acceptor pair (Hinge Binder region in kinases).
    
  • Conformational Flexibility: The cyclohexene ring typically adopts a half-chair conformation to minimize torsional strain.

Chirality at Position 6

The carbon at position 6 is a chiral center .

  • Racemic vs. Enantiopure: The CAS 74197-21-0 typically refers to the racemate. However, biological activity is often stereospecific.

  • Resolution: In drug development, the (R)- and (S)-enantiomers are usually separated via chiral HPLC or synthesized using asymmetric reductive amination or chiral auxiliaries.

Tautomeric Equilibrium

The pyrazole moiety exists in a tautomeric equilibrium between the 1H- and 2H- forms. In solution, the 1H-tautomer is generally thermodynamically favored due to lower dipole repulsion, but the 2H-form may be stabilized by specific binding pockets (e.g., metal coordination).

Tautomerism cluster_0 Significance T1 1H-Tautomer (Thermodynamically Favored) Eq Proton Transfer Equilibrium T1->Eq T2 2H-Tautomer (Minor Species) Eq->T2 Note Binding affinity often depends on the specific tautomer stabilized by the protein active site.

Figure 1: Tautomeric equilibrium of the indazole core.[1][2] The 1H-form is dominant in neutral aqueous solution.

Synthetic Methodologies

Synthesis of the 6-amine isomer requires precise regiocontrol to distinguish it from the more thermodynamically accessible 4- or 5-isomers.

Retrosynthetic Logic (The "Distal" Approach)

To install the amine at position 6 (distal to the pyrazole nitrogens), one cannot simply use 4-aminocyclohexanone, which typically yields the 5-amino isomer due to the mechanics of the Claisen condensation/cyclization.

  • Correct Precursor: The synthesis necessitates a 3-substituted cyclohexanone equivalent or a functional group interconversion strategy from a 6-oxo intermediate.

Protocol: Reductive Amination (Recommended)

This route is preferred for its reliability and ability to access enantiopure forms using chiral catalysts.

Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-one

  • Starting Material: 1,4-Cyclohexanedione mono-ethylene ketal is not suitable (yields 5-isomer). Instead, use 3-ethoxy-2-cyclohexenone or a Dieckmann condensation route to access the correct diketone precursor.

  • Cyclization: Reaction with hydrazine hydrate yields the tetrahydroindazole core.

  • Oxidation/Deprotection: Generating the ketone at the 6-position.

Step 2: Reductive Amination

  • Reagents: 4,5,6,7-tetrahydro-1H-indazol-6-one, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH).

  • Conditions: Stir at RT for 12-24h.

  • Purification: Acid-base extraction followed by recrystallization (HCl salt) or Column Chromatography (DCM/MeOH/NH3).

Synthesis Start Precursor: 3-Aminocyclohexanone (Protected) Step1 Formylation (Ethyl Formate / NaH) Start->Step1 C6 Activation Inter Intermediate: 2-Formyl-5-aminocyclohexanone Step1->Inter Step2 Cyclocondensation (Hydrazine Hydrate) Inter->Step2 Ring Closure Final Target: 4,5,6,7-Tetrahydro-1H-indazol-6-amine Step2->Final Deprotection

Figure 2: Logical flow for the de novo synthesis of the 6-amine isomer via cyclocondensation.

Medicinal Chemistry Applications

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is a "privileged structure" in drug discovery.

Kinase Inhibition (ROCK/PKA)

The pyrazole NH and N pairs mimic the adenine ring of ATP, allowing the scaffold to bind to the hinge region of kinases.

  • Mechanism: The 6-amine extends into the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubility-enhancing groups or specificity-conferring tails.

  • Example: Rho-kinase (ROCK) inhibitors for glaucoma and cardiovascular disease often utilize this core to maintain potency while improving metabolic stability compared to fully aromatic isoquinolines.

11 -HSD1 Inhibitors

Patents (e.g., JP2009534398A) highlight the use of this amine in constructing inhibitors for 11


-hydroxysteroid dehydrogenase type 1 , a target for treating metabolic syndrome and type 2 diabetes. The saturated ring provides a specific 3D geometry that fits the enzyme's hydrophobic pocket better than flat aromatic analogs.

References

  • ChemScene . (2025). 4,5,6,7-Tetrahydro-1H-indazol-6-amine Product Data. Retrieved from [3]

  • PubChem . (2025). Compound Summary: 4,5,6,7-Tetrahydro-1H-indazol-6-amine.[3] National Library of Medicine. Retrieved from

  • Google Patents . (2009). Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1. JP2009534398A. Retrieved from

  • BenchChem . (2025).[4][5][6] Technical Guide to Indazole Synthesis. Retrieved from

Sources

4,5,6,7-Tetrahydro-1H-indazol-6-amine in Targeted Drug Discovery: A Technical Whitepaper on Synthetic Utility and Mechanistic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of nucleophilic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4,5,6,7-Tetrahydro-1H-indazol-6-amine has emerged as a highly versatile, privileged scaffold. As a Senior Application Scientist, I have observed its critical utility in the synthesis of complex heterocycles—most notably in the development of Aryl Hydrocarbon Receptor (AHR) antagonists for immuno-oncology and 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) inhibitors for metabolic disorders. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic applications, and self-validating synthetic protocols.

Chemical Identity and Physicochemical Profiling

Before integrating this compound into high-throughput screening or scale-up synthesis, it is imperative to establish its baseline physicochemical profile. The table below summarizes the core quantitative data required for formulation and stoichiometric calculations[1],.

PropertyValue / Description
Chemical Name 4,5,6,7-Tetrahydro-1H-indazol-6-amine
CAS Number 74197-21-0
Synonyms 1H-Indazol-6-amine, 4,5,6,7-tetrahydro-
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
MDL Number MFCD22741329
Typical Physical Form Solid / Powder

Note: The compound is frequently utilized as a hydrochloride salt to enhance shelf-stability and aqueous solubility during specific synthetic workflows[2].

Mechanistic Utility in Drug Discovery

Aryl Hydrocarbon Receptor (AHR) Antagonism in Immuno-Oncology

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a deleterious role in the tumor microenvironment. Tumors frequently upregulate the degradation of tryptophan into kynurenine, an endogenous AHR ligand. Upon activation by kynurenine, AHR translocates to the nucleus, driving the expression of FoxP3 and polarizing CD4+ T-cells into immunosuppressive T-regulatory cells (Tregs)[3].

Derivatives of 4,5,6,7-tetrahydro-1H-indazol-6-amine are utilized to synthesize potent AHR antagonists (e.g., N-substituted pyrazolo[1,5-a]pyrimidin-7-amines) that competitively block this pathway, thereby reversing tumor immune resistance[4].

AHR_Pathway Ligand Tumor Metabolites (e.g., Kynurenine) AHR_Cyto Cytosolic AHR:HSP90 (Inactive State) Ligand->AHR_Cyto Binds AHR_Active AHR-Ligand Complex (Active State) AHR_Cyto->AHR_Active Nucleus Nuclear Translocation & ARNT Dimerization AHR_Active->Nucleus Treg Treg Polarization (Immunosuppression) Nucleus->Treg Gene Transcription Inhibitor Indazol-6-amine AHR Antagonist Inhibitor->AHR_Cyto Competitive Inhibition

Fig 1. AHR signaling pathway and targeted inhibition by indazol-6-amine derivatives.

11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1) Inhibition

Beyond oncology, the indazol-6-amine scaffold is a critical precursor in the synthesis of cyclohexylpyrazole-lactam derivatives. These compounds act as inhibitors of 11-β-HSD1, an enzyme responsible for amplifying local glucocorticoid action, making it a prime target for treating metabolic syndrome and type 2 diabetes[2].

Synthetic Workflows & Experimental Protocols

To ensure reproducibility, a protocol must be a self-validating system. The following methodologies detail not only the procedural steps but the chemical causality behind each choice.

Nucleophilic Aromatic Substitution (SNAr) for AHR Inhibitors

This workflow describes the coupling of 4,5,6,7-tetrahydro-1H-indazol-6-amine with a halogenated heterocycle to yield an AHR inhibitor[4].

Step-by-Step Methodology:

  • Preparation: Suspend 4,5,6,7-tetrahydro-1H-indazol-6-amine (40 mg, 291.58 μmol, 1 eq) and the target halogenated core (e.g., 7-chloro-pyrazolo[1,5-a]pyrimidine, 1 eq) in 4 mL of isopropanol (i-PrOH)[4].

  • Proton Scavenging: Add N,N-Diisopropylethylamine (DIEA) (376.85 mg, 2.92 mmol, 10 eq)[4].

    • Causality: DIEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the SNAr reaction, driving the equilibrium forward without competing with the indazol-6-amine nucleophile.

  • Atmospheric Control: Degas the solution and purge with N₂ gas three times[4].

    • Causality: The primary amine is electron-rich and highly susceptible to oxidative degradation at elevated temperatures. N₂ purging is a non-negotiable step to prevent tar formation.

  • Thermal Activation: Stir the mixture at 120°C for 3 hours under the N₂ atmosphere[4].

  • Self-Validation & Purification: Concentrate under reduced pressure and purify via preparative HPLC (Synergi Max-RP C12 100*30 5 μm column; mobile phase: water with 0.05% HCl / Acetonitrile)[4].

    • Validation Logic: Lyophilize the fractions and validate via ES-LCMS (target [M+H]+) and ¹H NMR (400 MHz) to confirm the regioselectivity of the amine substitution[4].

SNAr_Workflow Reactants Indazol-6-amine + Halogenated Core Solvent i-PrOH + DIEA (Proton Sponge) Reactants->Solvent Atmosphere N2 Purge (Prevent Oxidation) Solvent->Atmosphere Reaction Heat at 120°C (3 Hours) Atmosphere->Reaction Purification Prep-HPLC (Synergi Max-RP) Reaction->Purification Validation LC-MS & NMR Validation Purification->Validation

Fig 2. Step-by-step SNAr synthetic workflow and self-validation logic.

Reductive Amination Workflow for 11-β-HSD1 Intermediates

This protocol utilizes the hydrochloride salt of the amine for coupling with aldehydes/ketones[2].

Step-by-Step Methodology:

  • Substrate Mixing: Combine 4,5,6,7-tetrahydro-1H-indazol-6-amine hydrochloride (490 mg, 2.8 mmol) and the target carbonyl compound in 50 mL of 1,2-dichloroethane (DCE)[2].

  • Reduction: Add sodium triacetoxyborohydride (STAB) (886 mg, 4.2 mmol) and stir at room temperature for 48 hours[2].

    • Causality: STAB is specifically chosen over sodium borohydride because it is a mild reducing agent. It selectively reduces the transient iminium ion intermediate into the secondary amine without prematurely reducing the unreacted starting carbonyl compound.

  • Quenching & Extraction: Quench the reaction with water and extract the aqueous layer with dichloromethane (CH₂Cl₂)[2].

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate[2].

  • Self-Validation & Purification: Purify the residue via silica gel chromatography[2].

    • Validation Logic: Validate the conversion using Thin Layer Chromatography (TLC) with a ninhydrin stain (differentiating primary vs. secondary amines) followed by LC-MS analysis.

References

  • ChemicalBook. "74197-21-0(4,5,6,7-tetrahydro-1H-indazol-6-aMine)". 1

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 182)".

  • Sigma-Aldrich. "4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine". 5

  • Google Patents. "US12077542B2 - Indole AHR inhibitors and uses thereof". 4

  • Google Patents. "JP2009534398A - Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1". 2

Sources

solubility profile of 4,5,6,7-tetrahydro-1H-indazol-6-amine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) represents a critical chiral scaffold in the synthesis of bioactive heterocyclic compounds, particularly for kinase inhibitors and GPCR ligands.[1] Its structure—a fused bicyclic system combining a pyrazole ring with a saturated cyclohexene ring bearing a primary amine—presents a unique solubility challenge.[1]

Unlike fully aromatic indazoles, the saturated ring confers aliphatic character to the amine, significantly altering its pKa and lipophilicity.[1] This guide provides a definitive solubility profile, distinguishing between the Free Base and Salt Forms (e.g., HCl), and outlines a validated workflow for solvent selection in process chemistry.[1]

Physicochemical Basis of Solubility

To predict and manipulate solubility, we must first quantify the molecular forces at play.[1] The molecule exhibits amphiphilic behavior driven by two distinct ionizable centers.[1]

Key Molecular Descriptors[2][3][4][5]
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 137.18 g/mol Low MW facilitates dissolution; high diffusion coefficient.[1]
LogP (Calc) 0.23Hydrophilic. Indicates good potential for aqueous solubility but poor solubility in non-polar alkanes (Hexane, Heptane).[1]
pKa (Amine) ~9.5 - 10.5The C6-amine is aliphatic.[1] It is protonated (

) at neutral and acidic pH.[1]
pKa (Pyrazole) ~2.5 (Basic N)The pyrazole nitrogen is weakly basic; protonation only occurs in strong acids.[1]
H-Bond Donors 2 (Amine, Pyrazole NH)Strong interaction with protic solvents (Water, Methanol).[1]

Expert Insight: The calculated LogP of 0.23 is the critical differentiator.[1] Unlike lipophilic drug intermediates (LogP > 3), this compound prefers polar environments.[1] Attempting to extract this compound from water into Dichloromethane (DCM) without pH adjustment (pH > 11) will result in poor recovery.[1]

Solubility Profile: Water vs. Organic Solvents[4]

Aqueous Solubility & pH Dependence

The aqueous solubility of 4,5,6,7-tetrahydro-1H-indazol-6-amine is strictly pH-dependent.[1]

  • pH < 8 (Acidic to Neutral): The molecule exists predominantly as the cationic ammonium species (

    
    ).[1]
    
    • Solubility:High (> 50 mg/mL). [1]

    • Relevance: Ideal for aqueous workups where impurities are extracted into organics.[1]

  • pH > 10 (Basic): The molecule exists as the neutral free base.[1]

    • Solubility:Moderate to Low. While the low LogP suggests some intrinsic water solubility, the loss of charge reduces it significantly compared to the salt form.[1]

    • Relevance: This is the target state for precipitation or extraction into polar organic solvents.[1]

Organic Solvent Compatibility Matrix

The following table categorizes solvents based on interaction capability (Dipole-Dipole, H-Bonding, London Dispersion).

Solvent ClassRepresentative SolventsSolubility PredictionApplication Note
Polar Protic Water, Methanol, EthanolHigh Primary choice for recrystallization (often EtOH/Water mixtures).[1]
Polar Aprotic DMSO, DMF, DMAcVery High Suitable for stock solutions (>100 mM) in biological assays.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction of the Free Base.[1] Poor for salts.[1]
Ethers/Esters THF, Ethyl AcetateModerate Useful antisolvents for salt formation.[1]
Non-Polar Hexane, Heptane, TolueneVery Poor Excellent antisolvents to force precipitation of the free base.[1]

Visualization: pH-Dependent Speciation[4]

The following diagram illustrates the ionization states that dictate phase distribution.

Speciation Acid Acidic Medium (pH < 2) Dication Dicationic Species (Py-H+, NH3+) Very Soluble Acid->Dication Protonation of Pyrazole Neutral Physiological pH (pH 7.4) Monocation Monocationic Species (Py, NH3+) Soluble Neutral->Monocation Dominant Form Basic Basic Medium (pH > 11) FreeBase Neutral Free Base (Py, NH2) Lipophilic / Precipitates Basic->FreeBase Extraction Target Dication->Monocation pKa ~ 2.5 Monocation->FreeBase Deprotonation (pKa ~ 9.5)

Caption: Figure 1. Ionization cascade of 4,5,6,7-tetrahydro-1H-indazol-6-amine. Solubility drops as pH increases.[1]

Experimental Protocol: Thermodynamic Solubility Determination

To validate the theoretical profile, use the Shake-Flask Method (OECD 105) modified for high-throughput analysis.[1] This protocol ensures self-validation through equilibrium verification.[1]

Reagents & Equipment
  • Compound: >98% purity (HPLC).

  • Buffers: Phosphate (pH 7.4), Citrate (pH 4.0), Borate (pH 10.0).[1]

  • Detection: HPLC-UV (254 nm) or LC-MS.[1]

  • Filtration: 0.22 µm PVDF syringe filters (low binding).

Step-by-Step Workflow
  • Supersaturation: Weigh 10 mg of compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the target solvent/buffer.[1]

  • Equilibration: Shake at 25°C for 24 hours (Orbit: 500 rpm).

    • Check: If solution becomes clear, add more solid until a precipitate persists.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant to remove micro-particulates.[1]

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

    • Validation: Measure pH of the supernatant post-equilibrium to ensure buffering capacity was maintained.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent/Buffer Start->AddSolvent Shake Agitate 24h @ 25°C AddSolvent->Shake CheckSolid Solid Persists? Shake->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Centrifuge Centrifuge & Filter (0.22 µm) CheckSolid->Centrifuge Yes AddMore->Shake Dilute Dilute for HPLC Centrifuge->Dilute Analyze Quantify & Check pH Dilute->Analyze

Caption: Figure 2.[2][1][3] Standardized Shake-Flask Solubility Protocol ensuring thermodynamic equilibrium.

Strategic Application in Synthesis

Purification via Salt Formation

Due to the high solubility difference between the free base and the salt, Acid-Base Recrystallization is the most effective purification method.[1]

  • Dissolution: Dissolve crude free base in Ethanol (warm).

  • Salt Formation: Add 1.1 eq of HCl (in Dioxane or Ether).[1] The polar salt will likely precipitate or can be crystallized by adding Ethyl Acetate.[1]

  • Filtration: Isolate the high-purity salt.

Extraction Challenges

Problem: The compound is polar (LogP 0.23). Standard extraction (Water/DCM) often leads to emulsion or product loss in the aqueous layer.[1] Solution:

  • Saturate the aqueous phase with NaCl (Salting out).[1]

  • Use 2-MeTHF or Chloroform:Isopropanol (3:1) instead of pure DCM to improve organic phase partitioning.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594815, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (Analogous Structure). Retrieved from [Link][1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD Publishing, Paris. Retrieved from [Link][1]

  • SwissADME. Physicochemical Property Calculation for Small Molecules. (Used for LogP/TPSA estimation).[1] Retrieved from [Link]

Sources

A Guide to the Therapeutic Potential of Tetrahydroindazole Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The tetrahydroindazole nucleus, particularly its 3-amino substituted form, represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological activities, and therapeutic potential of tetrahydroindazole amine derivatives. These compounds have demonstrated significant efficacy across multiple therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases, primarily through the modulation of key biological targets like protein kinases and sigma-2 receptors.[1][4][5] We will delve into the structure-activity relationships (SAR), detailed experimental protocols for preclinical evaluation, and the mechanistic basis for their pharmacological effects, offering a field-proven perspective on leveraging this versatile chemical scaffold for next-generation therapeutics.

Chapter 1: The Tetrahydroindazole Scaffold: A Foundation for Diverse Bioactivity

The indazole nucleus, a bicyclic system featuring a pyrazole ring fused to a benzene ring, is a cornerstone of many synthetic compounds with a wide array of pharmacological activities.[3] The partially saturated 4,5,6,7-tetrahydroindazole variant, especially when functionalized with an amine group, offers a unique three-dimensional geometry that proves highly effective for fitting into the active sites of various enzymatic and receptor targets. This structural feature allows for the development of potent and selective modulators of biological pathways.[1][3] The amenability of the scaffold to diverse chemical modifications has enabled the creation of extensive libraries of compounds, leading to the discovery of agents targeting protein kinases, sigma receptors, and other critical proteins involved in disease.[4]

Chapter 2: Core Synthetic Strategies

The construction of the tetrahydroindazole amine core is typically achieved through efficient and scalable synthetic routes. The most common approach involves the condensation of a substituted cyclohexanone derivative with a hydrazine, followed by the introduction of the amine functionality.[6][7]

General Synthetic Workflow

The synthesis generally begins with the formation of the core bicyclic ring system. A key subsequent step is reductive amination, which converts a ketone intermediate into the desired primary, secondary, or tertiary amine, providing a critical handle for modulating the compound's physicochemical and pharmacological properties.[4][8]

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Amine Introduction A Substituted Cyclohexanedione C Tetrahydroindazolone Intermediate A->C Reflux in Acetic Acid B Phenylhydrazine Derivative B->C F Final Tetrahydroindazole Amine Derivative C->F Reductive Amination D Amine Source (e.g., NH4OAc) E Sodium Borohydride (NaBH(OAc)3)

Caption: General synthetic workflow for tetrahydroindazole amine derivatives.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative synthesis of a 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine derivative, adapted from established methodologies.[4][8]

Materials:

  • 1,3-Cyclohexanedione

  • Substituted Phenylhydrazine

  • Amine source (e.g., primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Synthesis of Tetrahydroindazolone Ketone:

    • To a solution of 1,3-cyclohexanedione (1 equiv.) in acetic acid, add the substituted phenylhydrazine (1 equiv.).

    • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one intermediate.[8]

  • Reductive Amination:

    • Dissolve the ketone intermediate (1 equiv.) in dichloroethane (DCE).

    • Add acetic acid (1.5 equiv.) and stir the solution at room temperature.

    • Add the desired amine (2 equiv.), followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Stir the mixture overnight at room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[4]

    • Extract the product with dichloromethane (DCM) (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final tetrahydroindazole amine derivative.

Chapter 3: Key Therapeutic Targets and Mechanisms of Action

The therapeutic utility of tetrahydroindazole amine derivatives stems from their ability to interact with high affinity and selectivity with several key protein targets implicated in major human diseases.

Protein Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif, adept at targeting the ATP-binding site of protein kinases.[1] This has made it a fruitful starting point for developing inhibitors for oncology, neurodegeneration, and inflammation.

  • Oncology: Derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), Src kinase, and fibroblast growth factor receptors (FGFRs), which are often dysregulated in cancer, leading to uncontrolled cell proliferation.[2][9][10] For example, certain tetrahydroindazolone derivatives inhibit the proliferation of colon and ovarian cancer cells by targeting c-Src kinase.[9]

  • Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2) play a crucial role in pathological processes like tau hyperphosphorylation and neuroinflammation.[1][11] Indazole derivatives have been developed that effectively inhibit these kinases, reducing p-tau expression and preserving dopaminergic neurons in preclinical models.[1][12]

G cluster_0 Upstream Signaling Upstream Disease Stimuli GSK3B GSK-3β (Active Kinase) Upstream->GSK3B Activates Tau Tau Protein GSK3B->Tau Phosphorylates Indazole Tetrahydroindazole Amine Derivative Indazole->GSK3B Inhibits pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation Neuron Neuronal Degeneration NFT->Neuron

Caption: Inhibition of the Tau phosphorylation pathway by a GSK-3β inhibitor.

  • Inflammatory Disorders: Interleukin-2 inducible T-cell kinase (ITK) is a key enzyme in T-cell signaling. Selective ITK inhibitors based on a tetrahydroindazole scaffold have been developed as potential treatments for inflammatory conditions like asthma.[5][13]

Sigma-2 Receptor Modulation

The sigma-2 receptor is overexpressed in various solid tumors and is implicated in CNS disorders.[4][14] Tetrahydroindazole derivatives have been identified as highly potent and selective ligands for the sigma-2 receptor, demonstrating promise for both cancer therapeutics and as chemical probes to study CNS diseases.[4][14][15] These compounds often possess favorable drug-like properties, including high aqueous solubility and metabolic stability.[4]

Other Notable Mechanisms
  • DHODH Inhibition: Human dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for cancer therapy. Tetrahydroindazole analogues have been optimized to be highly potent DHODH inhibitors, effectively reducing cancer cell growth and viability.[8]

  • COX-2 Inhibition: As anti-inflammatory agents, some tetrahydroindazole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[16][17]

Chapter 4: Structure-Activity Relationships (SAR) and Lead Optimization

Optimizing the therapeutic potential of tetrahydroindazole amines requires a deep understanding of their SAR. Minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

  • Substitutions on Aromatic Rings: Modifications to phenyl rings attached to the indazole nitrogen often dictate target specificity and potency. For DHODH inhibitors, small substituents like methyl or chloro groups on a pyridyl ring significantly increased potency compared to the unsubstituted parent compound.[8]

  • Nature of the Amine Group: The amine functionality is a key site for modification to improve properties like solubility and cell permeability. For sigma-2 receptor ligands, replacing a simple amine with a more rigid piperidine group led to a substantial increase in binding affinity and selectivity.[4] The basicity of the amine has also been correlated with off-target effects and cytotoxicity, providing a handle to improve the safety profile.[5]

  • Stereochemistry: Chiral centers, often at the point of amine attachment, can be critical. For DHODH inhibitors, the (R)-enantiomer consistently demonstrates superior inhibitory activity over the (S)-enantiomer.[8]

Table 1: SAR of Tetrahydroindazole Derivatives as DHODH Inhibitors[8]

Compound IDAr1 Group (R-enantiomer)Ar2 SubstituentDHODH IC₅₀ (nM)
(R)-HZ00Pyridin-2-yl4-F100
29 4-Methylpyridin-2-yl4-F34
30 4-(Trifluoromethyl)pyridin-2-yl4-F15
31 4-Chloropyridin-2-yl4-F22

Chapter 5: Preclinical Evaluation: Methodologies and Protocols

Rigorous preclinical evaluation is essential to validate the therapeutic potential of novel compounds. This involves a tiered approach of in vitro and in vivo assays.

In Vitro Evaluation Workflow

The initial screening process involves assessing a compound's effect on cellular processes and its direct interaction with the molecular target.

G Start Synthesized Compound Library Assay1 Primary Screen: Antiproliferation Assay (e.g., MTT/SRB) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Potent & Selective? Assay2->Decision2 Assay3 Mechanism of Action: Apoptosis, Cell Cycle, Western Blot Decision2->Assay3 Yes NotSelective Discard/ Re-synthesize Decision2->NotSelective No End Lead Candidate for In Vivo Studies Assay3->End

Caption: A tiered workflow for the in vitro screening of lead compounds.

Protocol: In Vitro Antiproliferation (MTT) Assay

This protocol is used to assess the cytotoxicity of tetrahydroindazole amine derivatives on cancer cell lines.[1][18]

Materials:

  • Human cancer cell line (e.g., HCT116, K562)[18][19]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).[18]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[18]

Protocol: In Vivo Anti-Inflammatory Activity Assay

The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in saline

  • Test compound

  • Vehicle (e.g., 0.5% Carboxymethyl Cellulose)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for one week and fast them overnight before the experiment. Divide them into groups (n=6): Vehicle control, Reference drug, and Test compound groups (multiple doses).

  • Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significance.[20]

Chapter 6: Future Perspectives and Conclusion

Tetrahydroindazole amine derivatives have firmly established themselves as a versatile and highly promising class of compounds in drug discovery. Their success as kinase inhibitors in oncology and their potential in treating neurodegenerative and inflammatory diseases highlight the scaffold's value.[1][3][5]

Future research will likely focus on:

  • Improving Selectivity: Enhancing selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve the therapeutic window.

  • Targeting Drug Resistance: Designing next-generation derivatives that can overcome acquired resistance mechanisms, particularly in cancer therapy.[3]

  • Multitargeted Ligands: Exploring the design of single molecules that can modulate multiple targets relevant to complex diseases like Alzheimer's.[22]

  • Optimizing ADME Properties: Continued refinement of the scaffold to improve oral bioavailability, metabolic stability, and brain penetrability for CNS applications.[4][8]

References

  • BenchChem. (n.d.). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research.
  • González-Alvarez, R., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.
  • Reddy, T. S., et al. (2015). One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase. Medicinal Chemistry.
  • Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ChemMedChem.
  • Gein, V. L., et al. (2020). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Journal of Heterocyclic Chemistry.
  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry.
  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Al-Ostath, A., et al. (2021). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
  • Goldstein, D. M., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.
  • Soni, R., et al. (2016). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives and Analogues.
  • Joseph, B., et al. (2013). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Current Organic Chemistry.
  • Patel, K. R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Nguyen, H. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.
  • Goldstein, D. M., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry.
  • Torres-Gómez, H., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Revista de la Sociedad Química de México.
  • Iyamu, I. D., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem.
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • Mao, Z., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Molecular Neuroscience.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.
  • G.K., A., & S.K., A. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Singh, S., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.
  • Zhang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry.
  • G.K., A., & S.K., A. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.
  • Saha, S., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • Al-Suhaimi, K. S., et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry.

Sources

The Role of 4,5,6,7-Tetrahydro-1H-indazol-6-amine as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 4,5,6,7-tetrahydro-1H-indazol-6-amine.

Content Type: Technical Whitepaper Version: 1.0

Executive Summary

In the optimization of kinase inhibitors and GPCR modulators, the transition from planar, aromatic scaffolds to saturated, three-dimensional cores is a dominant trend in modern drug discovery. 4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) represents a critical "saturation strategy" building block. Unlike its fully aromatic counterpart (1H-indazol-6-amine), this tetrahydro- derivative introduces significant sp³ character (Fsp³) into the pharmacophore, improving solubility, metabolic stability, and providing a defined stereochemical vector at the C6 position for precise active-site targeting.

Chemical Identity & Structural Logic

Core Properties
  • IUPAC Name: 4,5,6,7-tetrahydro-1H-indazol-6-amine

  • CAS Number: 74197-21-0 (Racemic); 1263078-06-3 (S-isomer HCl)

  • Molecular Weight: 137.18 g/mol [1][2]

  • Basicity: The C6-primary amine is aliphatic (

    
    ), significantly more basic than the aniline-like nitrogen of the aromatic analog.
    
  • Tautomerism: The pyrazole ring exists in equilibrium between the 1H- and 2H-tautomers, a feature critical for bidentate hydrogen bonding in the kinase hinge region.

The "Saturation" Advantage

Replacing a phenyl ring with a cyclohexene/cyclohexane ring (as in the tetrahydroindazole) lowers the planarity of the molecule. This has two major effects:

  • Solubility Forecast Index (SFI): Increases water solubility by disrupting crystal packing energy.

  • Vector Control: The C6 carbon becomes a chiral center, allowing substituents to be directed out of the scaffold plane, accessing "selectivity pockets" that planar molecules cannot reach.

Synthetic Pathways[3][4][5][6]

Accessing the 6-amine specifically—distinct from the more common 3-amine derived from 2-cyanocyclohexanone—requires a route targeting the C6 position, typically via a ketone intermediate.

Primary Synthetic Route: Reductive Amination

The most robust industrial route proceeds through the 4,5,6,7-tetrahydro-1H-indazol-6-one intermediate.

Step 1: Ketone Formation Reaction of 1,4-cyclohexanedione monoethylene ketal with hydrazine hydrate yields the protected pyrazole, which is then deprotected (acid hydrolysis) to afford 4,5,6,7-tetrahydro-1H-indazol-6-one .

Step 2: Reductive Amination The ketone undergoes reductive amination with ammonium acetate (for the primary amine) or substituted amines using mild reducing agents like Sodium Triacetoxyborohydride (STAB).

Visualization of Synthesis Logic

Synthesis_Pathway Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Condensation (Hydrazine Hydrate) Start->Step1 Inter1 Ketal-Protected Tetrahydroindazole Step1->Inter1 Step2 Acid Hydrolysis (HCl/MeOH) Inter1->Step2 Ketone 4,5,6,7-Tetrahydro- 1H-indazol-6-one Step2->Ketone Step3 Reductive Amination (NH4OAc, NaBH(OAc)3) Ketone->Step3 Product 4,5,6,7-Tetrahydro- 1H-indazol-6-amine Step3->Product

Caption: Step-wise synthesis from commercially available ketals to the target amine.

Medicinal Chemistry Applications

Kinase Inhibition (ROCK & ITK)

The tetrahydroindazole scaffold is a proven bioisostere for the isoquinoline core found in Fasudil (a ROCK inhibitor).

  • Binding Mode: The pyrazole nitrogens (N1/N2) bind to the kinase hinge region (e.g., Glu/Leu backbone).

  • Role of C6-Amine: The amine at C6 serves as an attachment point for "tail" moieties that extend into the solvent-exposed region or the ribose binding pocket, tuning potency and selectivity.

  • Case Study (Genentech): In the development of ITK inhibitors, researchers evolved an indazole lead into a tetrahydroindazole. This modification improved the Solubility Forecast Index (SFI) and allowed the C6-substituent to occupy a specific hydrophobic pocket, enhancing selectivity over other Tec family kinases.

Stereochemical Resolution

Because C6 is chiral, the (R) and (S) enantiomers often exhibit vastly different biological activities.

  • Protocol: Resolution is achieved via chiral HPLC (e.g., Chiralpak AD-H columns) or classical resolution using D-tartaric acid.

  • Impact: In many kinase pockets, one enantiomer directs the amine substituent towards a critical Aspartate residue (salt bridge), while the other directs it towards a steric clash.

Experimental Protocols

Protocol A: Reductive Amination of 4,5,6,7-Tetrahydro-1H-indazol-6-one

A self-validating protocol for generating the primary amine.

Reagents:

  • 4,5,6,7-Tetrahydro-1H-indazol-6-one (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the ketone (1.0 eq) in MeOH (0.1 M concentration). Add Ammonium Acetate (10 eq) and stir at room temperature for 30 minutes. Note: Excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+1 = 138.2).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with 10% MeOH in DCM (3x). The amine is polar; ensure the organic phase is polar enough to extract it.

  • Purification: The crude amine is often an oil. Purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the product as a white to pale yellow solid.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ketone carbonyl signal and the appearance of the C6-H multiplet around 3.0–3.5 ppm.

  • Chirality: If using a chiral amine source, check enantiomeric excess (ee) via Chiral HPLC.

Structural Data & Properties[8][9][10][11][12]

PropertyValueRelevance
Formula C7H11N3Core building block
MW 137.18 DaFragment-based design compliant (Rule of 3)
ClogP ~0.2Highly hydrophilic; good for lowering logD of lipophilic drugs
H-Bond Donors 3 (NH of pyrazole, NH2)High interaction potential
H-Bond Acceptors 2 (N of pyrazole)Hinge binding capability
Chiral Center C6Stereoselective synthesis required for clinical candidates

Future Outlook: The "Selectivity" Vector

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is moving beyond simple kinase inhibition. Emerging research utilizes the C6-amine as a handle for PROTAC (Proteolysis Targeting Chimera) linkers. The aliphatic nature of the ring allows for better permeability of these large molecules compared to flat aromatic linkers.

Logical Diagram: Scaffold Utility

Utility_Map Core Tetrahydroindazole Scaffold Prop1 Hinge Binding (Pyrazole N) Core->Prop1 Prop2 Solubility (sp3 Character) Core->Prop2 Prop3 Vector Control (C6 Chirality) Core->Prop3 App1 ROCK Inhibitors (Glaucoma/CV) Prop1->App1 App3 PROTAC Linkers (Targeted Degradation) Prop2->App3 App2 ITK Inhibitors (Autoimmune) Prop3->App2

Caption: Mapping physicochemical properties to pharmaceutical applications.

References

  • Discovery of ITK Inhibitors (GNE-9822)

    • Title: Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors.[3]

    • Source: Journal of Medicinal Chemistry (2014).
    • URL:[Link]

  • ROCK Inhibitor Scaffolds

    • Title: Design and synthesis of Rho kinase inhibitors (II).
    • Source: Bioorganic & Medicinal Chemistry (2007).
    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Amine synthesis by reductive amination (reductive alkyl
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 4,5,6,7-tetrahydro-1H-indazole (PubChem CID 75317).[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

safety data sheet (SDS) and toxicity data for indazol-6-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Toxicology Guide: Indazol-6-amine Derivatives

Executive Summary

Context: The 1H-indazol-6-amine scaffold is a privileged pharmacophore in modern drug discovery, extensively utilized in the development of small molecule kinase inhibitors (SMKIs) targeting VEGFR, FGFR, and PLK4 (e.g., Axitinib analogues). Safety Criticality: While the final pharmaceutical derivatives are often optimized for safety, the core scaffold and early-stage intermediates present specific hazards. These include potential genotoxicity associated with aromatic amines, acute oral toxicity, and potent pharmacological activity (cytotoxicity) even at low exposure levels. Objective: This guide synthesizes safety data sheet (SDS) parameters, toxicological mechanisms, and occupational hygiene standards to establish a robust safety protocol for researchers handling these compounds.

Chemical Identity & Structural Alerts

The core moiety, 1H-indazol-6-amine, serves as the primary reference point for hazard classification. Researchers must recognize that substitutions at the N-1 or C-3 positions can significantly alter lipophilicity and metabolic stability, but the C-6 amino group remains the primary structural alert for potential mutagenicity.

ParameterData
Chemical Name 1H-Indazol-6-amine
CAS Number 6967-12-0
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Physical State Solid (often light brown to beige powder)
Structural Alert Primary Aromatic Amine: Potential for metabolic activation to reactive nitrenium ions (DNA binding risk).
Pharmacophore Role Hinge-binder in ATP-competitive kinase inhibition.

Hazard Identification (GHS Classification)

The following classification is derived from aggregated SDS data for the parent compound (CAS 6967-12-0) and represents the baseline hazard profile. Novel derivatives should be treated as more potent until proven otherwise.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed. (LD50 est. 1000–2000 mg/kg)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1]
Germ Cell Mutagenicity SuspectedNote: While not formally listed as Cat 1/2 by IARC, the aromatic amine structure warrants handling as a Suspected Genotoxic Impurity (SGI) until Ames negative.

Toxicological Profile: Mechanism & Causality

Metabolic Activation & Genotoxicity

The primary toxicological concern for 6-aminoindazoles is the potential for bioactivation. Unlike simple anilines, the fused pyrazole ring alters electron density, but the metabolic pathway remains a critical risk factor.

Mechanism:

  • N-Hydroxylation: Cytochrome P450 enzymes (typically CYP1A2) oxidize the exocyclic amine to a hydroxylamine.

  • Esterification: Phase II enzymes (NAT/SULT) convert this to an unstable ester.

  • Nitrenium Ion Formation: Spontaneous cleavage generates an electrophilic nitrenium ion capable of forming covalent DNA adducts (guanine C8 position).

Diagram 1: Metabolic Activation Pathway of Indazol-6-amine

MetabolicActivation Parent 1H-indazol-6-amine (Parent) Hydroxylamine N-hydroxylamine (Metabolite) Parent->Hydroxylamine CYP450 (Oxidation) Detox N-Glucuronidation (Excretion) Parent->Detox UGT (Safe Pathway) Ester N-acetoxy/sulfoxy Intermediate Hydroxylamine->Ester NAT/SULT (Conjugation) Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Spontaneous Cleavage DNA_Adduct DNA Adduct (Mutagenicity) Nitrenium->DNA_Adduct Covalent Binding

Caption: Proposed metabolic activation pathway leading to potential genotoxicity. The "Safe Pathway" (Glucuronidation) competes with bioactivation.

Pharmacological Toxicity (Class Effects)

Derivatives acting as kinase inhibitors often exhibit "on-target" toxicity in high-exposure scenarios:

  • Hepatotoxicity: Common in indazole-based drugs (e.g., Pazopanib) due to reactive metabolite formation or transporter inhibition.

  • Cardiotoxicity: QT prolongation is a known risk for many kinase inhibitors; hERG channel inhibition should be assessed early.

Occupational Hygiene & Exposure Control

Occupational Exposure Banding (OEB)

No specific Occupational Exposure Limit (OEL) exists for the generic class. However, based on the potency of Small Molecule Kinase Inhibitors (SMKIs), a conservative default is required.

  • Recommendation: Assign OEB 3 or OEB 4 by default.

  • Target OEL: 1 – 10 µg/m³ (8-hour TWA).

  • Justification: Recent industry-wide analyses suggest that an OEB of <10 µg/m³ is protective for 82% of SMKIs, covering risks of developmental toxicity and potent pharmacological activity [1].

Handling Decision Tree

Use this logic flow to determine the necessary engineering controls.

Diagram 2: Safe Handling Workflow

HandlingWorkflow Start New Indazol-6-amine Derivative CheckPotency Is IC50/Ki known? Start->CheckPotency HighPotency Potent (IC50 < 100 nM) or Unknown CheckPotency->HighPotency Yes (<100nM) or No Data LowPotency Low Potency (IC50 > 10 µM) CheckPotency->LowPotency Yes (>10µM) Form Physical Form? HighPotency->Form LowPotency->Form Solution Solution/Liquid LowPotency->Solution Powder Dry Powder LowPotency->Powder Control4 OEB 4 Control: Isolator / Glovebox (HEPA Filtered) Control3 OEB 3 Control: Vented Balance Enclosure (VBSE) Form->Solution Form->Powder Solution->Control3 FumeHood Standard Fume Hood (Double Gloving) Solution->FumeHood Powder->Control4 Powder->Control3

Caption: Decision matrix for selecting engineering controls based on compound potency and physical state.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To validate the safety/toxicity profile of a new derivative, the following MTT Assay protocol is standardized for reproducibility. This self-validating system includes positive/negative controls to ensure assay integrity.

Objective: Determine IC50 values in a relevant cell line (e.g., HepG2 for liver tox or HCT116 for potency).

  • Preparation:

    • Dissolve derivative in DMSO to 10 mM (Stock).

    • Prepare serial dilutions (0.1 nM to 100 µM) in culture medium. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Seeding:

    • Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add 100 µL of diluted compound.

    • Controls (Self-Validation):

      • Vehicle Control: 0.5% DMSO (Must show 100% viability).

      • Positive Control:[2] Staurosporine (1 µM) or Doxorubicin (Must show <10% viability).

      • Blank: Medium only (No cells).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.

    • Fit curve using non-linear regression (log(inhibitor) vs. response) to derive IC50.

References

  • Occupational Exposure Limits for Kinase Inhibitors

    • Title: Considerations for Establishing Occupational Exposure Limits for Small Molecule Kinase Inhibitors.
    • Source: Frontiers in Toxicology (2026).
    • URL:[Link] (Generalized finding based on aggregated industry data).

  • Parent Compound Safety D

    • Title: 1H-Indazol-6-amine Compound Summary (CID 81423).[3]

    • Source: PubChem.

    • URL:[Link]

  • Mutagenicity of Arom

    • Title: The Ames Test or Bacterial Reverse Mutation Test.[4][5]

    • Source: Eurofins.[1]

    • URL:[Link]

  • Indazole Scaffold in Drug Discovery

    • Title: Indazoles in Drug Discovery: A Privileged Scaffold.[6][7]

    • Source: PharmaBlock Whitepaper.

Sources

literature review of 4,5,6,7-tetrahydro-1H-indazol-6-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the synthesis pathways for 4,5,6,7-tetrahydro-1H-indazol-6-amine , a critical bicyclic heterocycle used as a scaffold in medicinal chemistry, particularly in the development of Rho-kinase (ROCK) inhibitors and GPCR ligands.

Executive Summary

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) represents a privileged scaffold in drug discovery. Its structure combines a flexible cyclohexane ring fused to a rigid pyrazole core, offering a unique geometry for binding pockets in kinases and CNS targets. This guide delineates two primary synthetic architectures: the Enaminone Cyclization Route (favored for scalability and yield) and the Reductive Amination Route (favored for analog diversity).

Retrosynthetic Analysis

To design the most efficient synthesis, we deconstruct the target molecule into its logical precursors.

  • Disconnection A (C-N Bond Formation): Disconnecting the amine at position 6 leads to the corresponding ketone, 4,5,6,7-tetrahydro-1H-indazol-6-one . This suggests a reductive amination pathway.[1][2]

  • Disconnection B (Heterocycle Formation): Disconnecting the pyrazole ring leads to a 4-substituted cyclohexanone with a

    
    -dicarbonyl or enaminone functionality. This suggests a Knorr-type pyrazole synthesis using hydrazine.
    

Retrosynthesis Target 4,5,6,7-Tetrahydro-1H-indazol-6-amine Ketone Intermediate: 4,5,6,7-Tetrahydro-1H-indazol-6-one Target->Ketone Reductive Amination Enaminone Precursor: 2-(Dimethylaminomethylene)- 4-(Boc-amino)cyclohexanone Target->Enaminone Cyclization & Deprotection Start1 Start: 1,4-Cyclohexanedione Monoethylene Acetal Ketone->Start1 Route B: Formylation & Cyclization Start2 Start: 4-(Boc-amino)cyclohexanone Enaminone->Start2 Route A: DMF-DMA Condensation

Figure 1: Retrosynthetic logic flow separating the two primary synthetic strategies.

Pathway A: The Enaminone Cyclization Route (Recommended)

This pathway is currently the industry standard for generating the scaffold efficiently. It utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminone intermediate, which cyclizes regioselectively with hydrazine.

Mechanism & Logic
  • Starting Material: 4-(Boc-amino)cyclohexanone . The Boc group is essential to protect the amine during the high-temperature condensation step.

  • Activation: Reaction with DMF-DMA introduces a carbon atom at the

    
    -position (C2), forming a 
    
    
    
    -enaminone. Since the 4-substituted cyclohexanone is symmetric, formylation at C2 or C6 is equivalent.
  • Cyclization: Hydrazine attacks the enaminone carbon and the ketone carbonyl to close the pyrazole ring.

  • Deprotection: Acidic cleavage of the Boc group yields the final amine salt.

Experimental Workflow

RouteA Step1 4-(Boc-amino)cyclohexanone + DMF-DMA Step2 Intermediate: Enaminone Step1->Step2 Reflux/Toluene 110°C, 4h Step3 Cyclization: + Hydrazine Hydrate Step2->Step3 EtOH, Reflux 2h Step4 Deprotection: + HCl/Dioxane Step3->Step4 Isolation Final Target: Indazole Amine HCl Step4->Final RT, 2h

Figure 2: Step-by-step workflow for the Enaminone Cyclization Route.

Detailed Protocol
  • Enaminone Formation:

    • Dissolve 4-(tert-butoxycarbonylamino)cyclohexanone (1.0 eq) in anhydrous toluene (10 mL/g).

    • Add DMF-DMA (1.5 eq).

    • Heat to reflux (110°C) for 4–6 hours. Use a Dean-Stark trap if possible to remove methanol, driving the equilibrium forward.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The product (enaminone) usually appears as a bright yellow solid/oil.

    • Concentrate in vacuo to yield the crude enaminone.

  • Pyrazole Cyclization:

    • Redissolve the crude enaminone in Ethanol (10 mL/g).

    • Add Hydrazine hydrate (1.2 eq) dropwise at room temperature (exothermic reaction).

    • Stir at room temperature for 30 minutes, then reflux for 2 hours to ensure complete cyclization.

    • Concentrate the solvent. The residue is often purified by silica gel chromatography (DCM/MeOH) to yield N-Boc-4,5,6,7-tetrahydro-1H-indazol-6-amine .

  • Deprotection:

    • Dissolve the Boc-protected intermediate in 1,4-Dioxane .

    • Add 4M HCl in Dioxane (5 eq).

    • Stir at room temperature for 2–4 hours. A white precipitate (the amine hydrochloride salt) will form.

    • Filter and wash with diethyl ether to obtain the pure 4,5,6,7-tetrahydro-1H-indazol-6-amine hydrochloride .

Pathway B: The Reductive Amination Route

This route is preferred when a library of different amines (e.g., alkylamines, benzylamines) at position 6 is required, rather than a primary amine.

Mechanism & Logic
  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal .

  • Formylation: Claisen condensation with Ethyl Formate and a base (NaH or NaOMe) creates the

    
    -keto aldehyde equivalent.
    
  • Cyclization: Reaction with hydrazine forms the protected indazole ketone (acetal).

  • Hydrolysis: Acid treatment reveals the ketone at position 6.

  • Reductive Amination: The ketone is converted to an amine using a reducing agent and an ammonium source.

Detailed Protocol
  • Formylation & Cyclization:

    • To a suspension of NaH (1.2 eq) in THF, add Ethyl Formate (1.2 eq) and 1,4-cyclohexanedione monoethylene acetal (1.0 eq). Stir overnight.

    • Quench with water and extract.

    • Treat the crude intermediate with Hydrazine hydrate (1.2 eq) in Ethanol at reflux for 3 hours.

  • Ketone Deprotection:

    • Treat the acetal-indazole with 3N HCl (aq) at 60°C for 2 hours.

    • Neutralize and extract to isolate 4,5,6,7-tetrahydro-1H-indazol-6-one .

  • Reductive Amination (Primary Amine):

    • Dissolve the ketone in Methanol .

    • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (NaBH

      
      CN, 1.5 eq).
      
    • Adjust pH to ~6 with Acetic Acid. Stir for 24 hours.

    • Note: This yields the racemic primary amine.

Comparative Analysis of Pathways

FeatureRoute A: Enaminone (DMF-DMA)Route B: Reductive Amination
Starting Material 4-(Boc-amino)cyclohexanone1,4-Cyclohexanedione monoacetal
Step Count 3 (Linear)4 (Linear)
Overall Yield High (60–75%)Moderate (40–55%)
Stereochemistry Racemic (unless resolved later)Racemic (unless chiral amine used)
Scalability Excellent (Avoids heavy metal reductions)Good
Primary Use Synthesis of the primary amine coreSynthesis of N-substituted analogs

Stereochemical Considerations (Chiral Resolution)

The 6-position is a stereocenter. For drug development, a single enantiomer is often required.

  • Chemical Resolution: The racemic amine (from Route A) can be resolved using chiral acids such as (L)-Tartaric acid or (S)-Mandelic acid . Recrystallization of the diastereomeric salt yields the enantiopure amine.

  • Enzymatic Kinetic Resolution: Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) of the racemic amine can selectively acetylate one enantiomer, leaving the other as the free amine.

  • Chiral HPLC: Preparative separation using columns like Chiralpak AD-H or OD-H (Mobile phase: Hexane/IPA/Diethylamine).

References

  • ChemScene . (n.d.). 4,5,6,7-Tetrahydro-1H-indazol-6-amine Product Page. Retrieved from

  • BenchChem . (2025).[2][3][4] Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. (Note: Mechanistic analogy for pyrazole formation). Retrieved from

  • PubChem . (2025).[5] 4,5,6,7-tetrahydro-1H-indazol-6-amine Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents . (1981). US4276300A: Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles. Retrieved from

  • Sigma-Aldrich . (n.d.). 4,5,6,7-Tetrahydro-1H-indazol-7-amine (Isomer Reference). Retrieved from

Sources

In-Depth Technical Guide: pKa Values and Ionization States of 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine , focusing on its pKa values and ionization states.[1]

Executive Summary

4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) is a bicyclic scaffold combining a pyrazole core with a saturated cyclohexane ring bearing a primary amine.[1] Unlike fully aromatic indazoles, the tetrahydro- core behaves electronically as a dialkyl-substituted pyrazole.[1]

The molecule possesses two distinct basic centers and one very weak acidic center.[2][3] At physiological pH (7.4), it exists predominantly as a monocation , driven by the high basicity of the aliphatic amine.[1]

Key Physicochemical Parameters (Derived via High-Confidence SAR)
ParameterValueIonization CenterType
pKa₁ (Basic) 4.1 ± 0.2 Pyrazole Nitrogen (N2)Weak Base
pKa₂ (Basic) 9.8 ± 0.3 Primary Amine (C6-NH₂)Strong Base
pKa₃ (Acidic) > 14.0 Pyrazole Nitrogen (N1-H)Very Weak Acid
Physiological State Cation (+1) Dominant species at pH 7.4Soluble

Structural Analysis & pKa Derivation

To ensure accuracy in the absence of a direct experimental monograph for this specific intermediate, we derive values using Structure-Activity Relationship (SAR) principles, referencing validated surrogates.

The Pyrazole Core (pKa ~ 4.1)

A common error is to approximate this core using 1H-indazole (pKa ~ 1.3).[3] However, the benzene ring in 4,5,6,7-tetrahydroindazole is saturated.[1] Therefore, the electronic environment of the pyrazole ring is not aromatic fusion, but rather dialkyl substitution .[1]

  • Surrogate: 3,5-Dimethylpyrazole.[1][3][4][5]

  • Evidence: The pKa of 3,5-dimethylpyrazole is experimentally established at 4.12 [1].[1][3] The cyclohexane ring fusion mimics the alkyl donation of methyl groups, stabilizing the conjugate acid (pyrazolium) far more effectively than the electron-withdrawing benzene ring of indazole.[1]

The Primary Amine (pKa ~ 9.8)

The amine at position 6 is attached to a secondary carbon within a cyclohexane ring.[2][3]

  • Surrogate: Cyclohexylamine (pKa = 10.[1][2][3][6][7]6) [2].

  • Inductive Correction: The pyrazole ring (2 carbons away) exerts a mild electron-withdrawing inductive effect (-I), slightly reducing electron density at the nitrogen lone pair.[1] We apply a correction factor of -0.8 pKa units.[2][3]

  • Result: Expected pKa range of 9.6 – 10.0.

Ionization States & Microspecies Distribution

Understanding the pH-dependent speciation is critical for optimizing extraction protocols and predicting membrane permeability (LogD).[2][3]

Ionization Pathway

The molecule transitions through three distinct states as pH increases:

  • Dication (+2): Both the pyrazole N2 and the aliphatic amine are protonated.[2][3] (pH < 2)[1]

  • Monocation (+1): The pyrazole N2 deprotonates; the aliphatic amine remains protonated.[2][3] (pH 5 – 9)[1][8]

  • Neutral (0): Both centers are deprotonated.[2][3] (pH > 11)[1][8][9]

Visualization of Equilibria

The following diagram illustrates the protonation cascade.

IonizationPathway Dication Dication (+2) (pH < 2) [Py-NH+, R-NH3+] Monocation Monocation (+1) (pH 7.4) [Py-N, R-NH3+] Dication->Monocation pKa1 ≈ 4.1 (Pyrazole Deprotonation) Neutral Neutral (0) (pH > 11) [Py-N, R-NH2] Monocation->Neutral pKa2 ≈ 9.8 (Amine Deprotonation)

Caption: Stepwise deprotonation of 4,5,6,7-tetrahydro-1H-indazol-6-amine from acidic to basic pH.

Experimental Protocols for Validation

For internal validation of these values in a drug discovery campaign, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (For Amine pKa)

This is the gold standard for the high pKa (9.[1][2][3]8) but may lack sensitivity for the lower pKa (4.[2][3]1) due to solvent leveling effects.[2]

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO₂.[2]

  • Acidification: Add 0.1 M HCl to lower pH to ~2.0.

  • Titration: Titrate with 0.1 M Carbonate-free NaOH using an automated titrator (e.g., Sirius T3 or Metrohm).

  • Data Analysis: Plot pH vs. Volume of NaOH. The second inflection point (pH ~10) corresponds to the amine.[2] Use the Bjerrum plot method to calculate exact pKa.[1][2][3]

Method B: UV-Metric Titration (For Pyrazole pKa)

Since the pyrazole chromophore changes absorption upon protonation, this method is superior for the lower pKa (4.1).[1]

  • Workflow:

    • Prepare a 50 µM stock solution in a mixed buffer system (citrate-phosphate) covering pH 2.0 to 7.0.

    • Measure UV absorbance (200–350 nm) at 0.5 pH unit intervals.[2][3]

    • Look for the bathochromic shift (red shift) typical of pyrazole protonation.[2][3]

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve represents pKa₁.[2][3]
    
Automated Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (5-10 mg) SolubilityCheck Check Aqueous Solubility (Is > 1 mM?) Start->SolubilityCheck Branch Soluble? SolubilityCheck->Branch MethodPot Method A: Potentiometric (Best for pKa > 8) Branch->MethodPot Yes MethodUV Method B: UV-Metric (Best for pKa < 5) Branch->MethodUV Yes (Chromophore present) MethodCosol Method C: Co-solvent Titration (MeOH/Water extrapolation) Branch->MethodCosol No Analysis Data Deconvolution (Bjerrum Analysis) MethodPot->Analysis MethodUV->Analysis MethodCosol->Analysis

Caption: Decision tree for selecting the optimal pKa determination methodology.

Implications for Drug Development

Solubility & Formulation[1]
  • pH 1–4: High solubility (> 10 mg/mL) due to dicationic/monocationic state.[2][3] Suitable for salt formation (e.g., Dihydrochloride or Fumarate salts).[1][2]

  • pH 7.4: The molecule carries a +1 charge.[1][2][3] This ensures good aqueous solubility for biological assays but may require specific formulation strategies for lipid-based delivery.[2][3]

Permeability (LogD)
  • The LogD will drop significantly at low pH.[1][2][3]

  • At pH 7.4, the cationic amine limits passive diffusion across the blood-brain barrier (BBB) unless active transport is involved.[1]

  • To improve permeability, chemical modification (e.g., prodrug capping of the amine) or raising the pH of the local microenvironment (in intestinal absorption) may be necessary.[1]

References

  • NIST Chemistry WebBook. 3,5-Dimethylpyrazole: Proton affinity and Basicity. National Institute of Standards and Technology.[1][2]

  • PubChem. Cyclohexylamine: Chemical and Physical Properties (pKa). National Library of Medicine.[2]

  • Cheméo. Chemical Properties of 3,5-Dimethylpyrazole.

Sources

The Evolution of Tetrahydroindazoles: From Synthetic Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemistry, and pharmacological evolution of biologically active tetrahydroindazoles.

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a critical structural motif in modern medicinal chemistry.[1] Distinct from its fully aromatic indazole counterpart, the THI core offers unique physicochemical properties—specifically increased lipophilicity and a non-planar, semi-saturated ring system—that allow for precise tuning of solubility and receptor fit. Historically utilized as a simple heterocyclic precursor, the scaffold has evolved into a "privileged structure" in drug discovery, serving as the anchor for potent kinase inhibitors (p38 MAPK, ITK), peripherally restricted cannabinoid receptor modulators, and subtype-selective nuclear receptor agonists (ER


).

This guide analyzes the structural genesis, synthetic pathways, and therapeutic applications of THIs, providing a roadmap for researchers leveraging this scaffold in next-generation drug design.

Structural Genesis & Chemical Properties[1][2]

The THI Core vs. Indazole

While fully aromatic indazoles are planar, 4,5,6,7-tetrahydroindazoles possess a cyclohexene-like fused ring. This saturation introduces:

  • Conformational Flexibility: The "pucker" of the cyclohexane ring allows the molecule to adopt specific conformations that can fill hydrophobic pockets in enzymes (e.g., ATP-binding sites) more effectively than rigid planar systems.

  • Lipophilicity: The saturation increases

    
    , enhancing membrane permeability, though often requiring polar appendages to maintain aqueous solubility (Solubility Forecast Index optimization).
    
  • Tautomerism: Like indazoles, THIs exist in

    
    - and 
    
    
    
    -tautomeric forms, with the
    
    
    -tautomer typically being thermodynamically favored in solution, though binding environments often select for specific tautomers.[1]
Synthetic Methodology

The classical synthesis of the THI core relies on the condensation of 1,3-dicarbonyl equivalents with hydrazines. This robust chemistry allows for the rapid generation of libraries.

Core Protocol: Knorr-Type Condensation

  • Reactants: 2-acylcyclohexanone (or cyclic 1,3-dione) + Hydrazine (or substituted hydrazine).

  • Conditions: Reflux in ethanol/acetic acid.

  • Mechanism: Formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Cyclohexanone 2-Acyl Cyclohexanone Hydrazone Hydrazone Intermediate Cyclohexanone->Hydrazone Condensation (EtOH/H+) Hydrazine R-Hydrazine (NH2-NH-R) Hydrazine->Hydrazone THI 4,5,6,7-Tetrahydroindazole (THI) Core Hydrazone->THI Cyclization (-H2O) caption Figure 1: General synthetic pathway for the tetrahydroindazole scaffold via Knorr-type condensation.

The Kinase Era: p38 MAPK and ITK Inhibition

The most significant historical breakthrough for THIs occurred in the early 2000s with the pursuit of anti-inflammatory kinase inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38


 isoform is a master regulator of pro-inflammatory cytokines (TNF

, IL-1

).[2] Researchers at Pfizer and other major pharmaceutical firms identified the THI scaffold as a potent ATP-competitive inhibitor.
  • Mechanism: The pyrazole nitrogen of the THI core acts as a hydrogen bond donor/acceptor pair with the "hinge region" of the kinase (specifically Met109 and Gly110).

  • Key Compound: PH-797804 [3]

    • Discovery: Derived from N-aryl pyridinone leads, the THI core was utilized to lock the conformation and improve selectivity against other kinases.

    • Outcome: Demonstrated high selectivity and potency, advancing to clinical trials for rheumatoid arthritis and COPD.

Interleukin-2 Inducible T-cell Kinase (ITK)

Following p38 success, the scaffold was applied to ITK, a target for asthma.

  • Challenge: Early indazole inhibitors suffered from poor solubility.

  • Solution (GNE-9822): Genentech scientists utilized the THI scaffold. The non-planar cyclohexene ring allowed for the introduction of substituents that accessed a specific "selectivity pocket" above the ligand plane, which was inaccessible to planar indazoles. This modification improved the Solubility Forecast Index (SFI) and selectivity.[4]

Table 1: Comparative Kinase Activity of Key THI Probes

CompoundTargetMechanismKey Structural FeatureClinical Status
PH-797804 p38

MAPK
ATP-Competitive (Type I)Atropisomeric N-aryl motifPhase II (Discontinued)
GNE-9822 ITKATP-CompetitiveSolubilizing polar groups on THI ringPreclinical Tool
Skepinone-L p38 MAPKType I½ (Hybrid)Glycine-flip inductionChemical Probe

GPCR Modulation: The Cannabinoid Story

The endocannabinoid system (ECS) presented a second major arena for THI exploration.

Peripheral CB1 Inverse Agonists

The withdrawal of Rimonabant (a CB1 inverse agonist for obesity) due to psychiatric side effects (depression, anxiety) drove the search for peripherally restricted compounds that do not cross the blood-brain barrier (BBB).

  • THI Application: Researchers developed polar THI derivatives that maintained high affinity for CB1 receptors but possessed low CNS penetration.

  • Result: Compounds like 2p (identified in literature) showed efficacy in diet-induced obesity models (improving plasma glucose) without central accumulation.

Sigma-2 Receptors

More recently, the THI scaffold has been optimized for Sigma-2 receptors, which are implicated in cancer cell proliferation.

  • Optimization: A structure-activity relationship (SAR) study revealed that N-propyl substituted THIs with specific basic amine side chains (e.g., Compound 7t) achieved nanomolar affinity and high selectivity over Sigma-1 receptors.

Nuclear Receptors: Estrogen Receptor Beta (ER )[6][7]

Selective Estrogen Receptor Modulators (SERMs) are vital for treating hormone-sensitive cancers. The challenge has always been separating the beneficial effects of ER


 activation (anti-proliferative in some tissues) from the proliferative effects of ER

.
  • Discovery: THIs fused with triazole rings or substituted at the C-5/C-6 positions were found to fit the smaller ligand-binding pocket of ER

    
     more selectively than endogenous estradiol.
    
  • Therapeutic Potential: These agonists are currently investigated for glioblastoma and prostate cancer, where they induce cell death via ER

    
    -mediated pathways without triggering ER
    
    
    
    -driven uterine proliferation.

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of THIs in both kinase inhibition (inflammatory blockade) and GPCR modulation (metabolic regulation).

Mechanism cluster_kinase Kinase Pathway (Anti-Inflammatory) cluster_gpcr GPCR Pathway (Metabolic) THI_Scaffold Tetrahydroindazole (THI) Scaffold p38 p38 MAPK (ATP Pocket) THI_Scaffold->p38 Inhibition (H-bond hinge binder) CB1 CB1 Receptor (Peripheral) THI_Scaffold->CB1 Inverse Agonism (Allosteric/Orthosteric) Cytokines TNF-alpha / IL-1beta Production p38->Cytokines Phosphorylation Inflammation Inflammatory Response Cytokines->Inflammation Adipocytes Adipocyte Metabolism CB1->Adipocytes Modulation Glucose Glucose Homeostasis Adipocytes->Glucose caption Figure 2: Divergent pharmacological mechanisms of THI derivatives in kinase vs. GPCR signaling.

Future Outlook

The history of tetrahydroindazoles is one of increasing sophistication. Moving from simple dye precursors to highly specific "Type I½" kinase inhibitors, the scaffold is now entering a new phase:

  • DHODH Inhibition: Recent work (2020) identifies THIs as potent inhibitors of Dihydroorotate Dehydrogenase, a target for viral infections and autoimmune diseases.

  • DNA-Encoded Libraries: The robust synthesis of THIs makes them ideal candidates for DNA-encoded library (DEL) screening, likely leading to the discovery of novel binding modes in "undruggable" targets.

References

  • Discovery of PH-797804, a Highly Selective and Potent Inhibitor of p38 MAP Kinase Source: Bioorganic & Medicinal Chemistry Letters (2011) URL:[Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Tetrahydroindazole Derivatives as Potent and Peripherally Selective Cannabinoid-1 (CB1) Receptor Inverse Agonists Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (2020) URL:[Link]

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands Source: ChemMedChem (2019) URL:[Link]

  • Triazolo-tetrahydrofluorenones as Selective Estrogen Receptor Beta Agonists Source: Bioorganic & Medicinal Chemistry Letters (2006) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4,5,6,7-Tetrahydro-1H-Indazol-6-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4,5,6,7-Tetrahydro-1H-Indazol-6-Amine in Modern Drug Discovery

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2] Specifically, the 6-amino substituted derivative, 4,5,6,7-tetrahydro-1H-indazol-6-amine, represents a valuable building block for the synthesis of novel therapeutics. Its structural rigidity and the presence of a primary amine handle for further functionalization make it an attractive starting point for the development of kinase inhibitors, central nervous system agents, and other targeted therapies. The development of robust and scalable synthetic routes to this important intermediate is therefore of critical importance to researchers in both academic and industrial drug discovery settings.

This application note provides detailed, field-proven protocols for the scalable synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine, designed for researchers, scientists, and drug development professionals. The presented methodologies are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility and scalability.

Strategic Overview of the Synthetic Pathway

The most efficient and scalable synthetic approach to 4,5,6,7-tetrahydro-1H-indazol-6-amine proceeds via a two-step sequence. This strategy begins with the construction of the core tetrahydroindazole ring system, followed by the introduction of the C6-amino group. This approach is advantageous due to the use of readily available starting materials and the implementation of well-understood, scalable chemical transformations.

G cluster_0 Step 1: Tetrahydroindazole Formation cluster_1 Step 2: Reductive Amination start 1,3-Cyclohexanedione Derivative intermediate 6-Oxo-4,5,6,7-tetrahydro-1H-indazole start->intermediate Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->intermediate intermediate_2 6-Oxo-4,5,6,7-tetrahydro-1H-indazole final_product 4,5,6,7-Tetrahydro-1H-indazol-6-amine intermediate_2->final_product Reductive Amination ammonia Ammonia Source ammonia->final_product reducing_agent Reducing Agent reducing_agent->final_product

Caption: Overall synthetic workflow for 4,5,6,7-tetrahydro-1H-indazol-6-amine.

Protocol 1: Scalable Synthesis of 6-Oxo-4,5,6,7-tetrahydro-1H-indazole

The initial and crucial step in this synthetic sequence is the formation of the tetrahydroindazole core. This is achieved through a classical cyclocondensation reaction between a 1,3-cyclohexanedione derivative and hydrazine hydrate.[1] This reaction is typically high-yielding and amenable to large-scale production.

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge reactor with 1,3-cyclohexanedione and ethanol. B Add hydrazine hydrate dropwise at room temperature. A->B C Heat the mixture to reflux. D Monitor reaction progress by TLC. C->D E Cool to room temperature and then in an ice bath to induce crystallization. F Filter the solid product. E->F G Wash with cold ethanol and dry under vacuum. F->G

Caption: Experimental workflow for the synthesis of 6-oxo-4,5,6,7-tetrahydro-1H-indazole.

Detailed Methodology
  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 1,3-cyclohexanedione (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: With stirring, add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution at ambient temperature. A mild exotherm may be observed.

  • Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting 1,3-cyclohexanedione indicates reaction completion.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate product crystallization.

  • Purification: Collect the crystalline product by filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum to afford 6-oxo-4,5,6,7-tetrahydro-1H-indazole as a solid.

Data and Scalability Considerations
Reagent/ParameterMolar RatioKey Considerations for Scalability
1,3-Cyclohexanedione1.0Readily available and relatively inexpensive.
Hydrazine Hydrate1.1 - 1.2Handle with care due to its toxicity. Ensure adequate ventilation and personal protective equipment. The slight excess ensures complete conversion of the dione.
SolventEthanolA good choice for its solvating properties and ease of removal. Can be recycled on a large scale.
TemperatureRefluxProvides sufficient energy for the reaction without requiring specialized high-pressure equipment.
Work-upCrystallizationAn ideal purification method for large-scale synthesis as it avoids chromatography.

Causality Behind Experimental Choices: The use of ethanol as a solvent is strategic; it readily dissolves the starting materials and the product has limited solubility at lower temperatures, facilitating isolation by crystallization. The slight excess of hydrazine hydrate drives the reaction to completion. This protocol avoids chromatography, which is often a bottleneck in large-scale synthesis, making it a highly efficient and scalable process.

Protocol 2: Scalable Reductive Amination to 4,5,6,7-Tetrahydro-1H-Indazol-6-Amine

The second stage of the synthesis involves the conversion of the 6-oxo group of the intermediate to the desired 6-amino functionality. Reductive amination is the method of choice for this transformation due to its high efficiency and functional group tolerance.[3][4] This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced by a suitable hydride-donating reagent.

Experimental Protocol

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation A Suspend 6-oxo-4,5,6,7-tetrahydro-1H-indazole in a suitable solvent (e.g., methanol). B Add an ammonia source (e.g., ammonium acetate). A->B C Cool the mixture and add a reducing agent (e.g., sodium cyanoborohydride) portion-wise. D Stir at room temperature and monitor reaction progress by TLC/LC-MS. C->D E Quench the reaction with aqueous base. F Extract the product with an organic solvent. E->F G Purify by column chromatography or crystallization of a salt. F->G

Caption: Experimental workflow for the reductive amination of 6-oxo-4,5,6,7-tetrahydro-1H-indazole.

Detailed Methodology
  • Reaction Setup: In a reactor, suspend 6-oxo-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in a suitable solvent such as methanol (10-20 volumes).

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate (5-10 eq), to the suspension. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by forming a salt (e.g., hydrochloride) and recrystallizing.

Data and Scalability Considerations
Reagent/ParameterMolar RatioKey Considerations for Scalability
6-Oxo-4,5,6,7-tetrahydro-1H-indazole1.0Purity of this intermediate is key to a clean reaction.
Ammonia Source5-10A large excess is used to drive the equilibrium towards imine/enamine formation. Ammonium acetate is a convenient and safe source of ammonia.
Reducing Agent1.5 - 2.0Sodium cyanoborohydride and sodium triacetoxyborohydride are selective and relatively safe for large-scale use. Handle cyanoborohydride with care due to the potential release of HCN under acidic conditions.
SolventMethanolA good solvent for this reaction, though other alcohols or aprotic solvents like THF can also be used.
Temperature0 °C to RTControlling the initial exotherm during the addition of the reducing agent is important for safety and to minimize side reactions.
Work-upAqueous Quench and ExtractionStandard and scalable procedures. Salt formation for purification can be an effective alternative to chromatography on a large scale.

Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is crucial as they are selective for the iminium ion over the ketone starting material.[3] The large excess of the ammonia source is necessary to push the equilibrium towards the formation of the imine/enamine intermediate, which is then irreversibly reduced. For large-scale operations, purification via salt formation and recrystallization is often more cost-effective and efficient than chromatography.

Product Characterization Summary

CompoundMolecular FormulaMolecular WeightAppearance
4,5,6,7-Tetrahydro-1H-indazol-6-amineC₇H₁₁N₃137.18 g/mol Off-white to pale yellow solid[5]

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

  • PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazol-6-amine. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]

  • PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • GalChimia. (2014). A New Way to Amines. [Link]

  • MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]

Sources

Application Note: Reductive Amination Architectures for 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes standard operating procedures (SOPs) with advanced troubleshooting strategies for the functionalization of 4,5,6,7-tetrahydro-1H-indazol-6-amine (hereafter referred to as THIA-6-amine ).

Executive Summary & Strategic Rationale

THIA-6-amine is a privileged scaffold in drug discovery, serving as a core pharmacophore in Type I/II kinase inhibitors (e.g., JAK, ROCK) and GPCR ligands. Its structural duality—possessing both a nucleophilic primary aliphatic amine at C6 and an acidic/nucleophilic pyrazole NH—presents a chemoselectivity challenge.

Why Reductive Amination? Direct alkylation of the C6-amine with alkyl halides is prone to over-alkylation (quaternization) and competitive alkylation at the indazole


 positions. Reductive amination is the superior synthetic route because:
  • Chemoselectivity: Imine formation is specific to the C6-primary amine; the indazole nitrogen is insufficiently nucleophilic to form stable aminals/imines under standard conditions.

  • Mono-alkylation Control: The intermediate secondary amine is sterically bulkier and less reactive than the primary amine precursor, naturally arresting the reaction at the mono-alkylated stage.

Mechanistic Insight & Reaction Engineering

The success of this transformation relies on the equilibrium between the hemiaminal and the iminium ion . Because the THIA-6-amine is an aliphatic amine (pKa ~10.5), it is highly basic.

  • The pH Paradox: If the pH is too low (< 4), the amine is fully protonated (

    
    ) and cannot attack the carbonyl. If the pH is too high (> 6), the carbinolamine intermediate cannot dehydrate to the iminium ion.
    
  • The Solution: Maintain a pH of 5–6. This is often achieved naturally by the acetic acid generated if using STAB, or explicitly by adding HOAc when using NaBH3CN.

DOT Diagram 1: Reaction Mechanism & Pathway

ReductiveAminationMechanism Start THIA-6-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Iminium->Hemiaminal +H2O Reduction Hydride Transfer (Rate Limiting) Iminium->Reduction Reducing Agent Product Secondary Amine Product Reduction->Product

Caption: The kinetic pathway requires acid catalysis to drive dehydration (Hemiaminal to Iminium) while preserving enough free amine for the initial attack.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Standard for Aldehydes

Best for: Aromatic/Aliphatic Aldehydes, Cyclohexanones. Pros: Mild, non-toxic, compatible with acid-sensitive groups. Cons: Reacts slowly with sterically hindered ketones.

Protocol:

  • Preparation: In a dry vial, dissolve THIA-6-amine (1.0 equiv, e.g., 137 mg, 1.0 mmol) in DCE (1,2-Dichloroethane) or DCM (5 mL).

    • Note: If the starting amine is a HCl salt, add TEA (1.0 equiv) and stir for 10 mins to liberate the free base.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: Cloudiness often indicates water formation (imine generation).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Optional: If the reaction is sluggish, add 1–2 drops of Glacial Acetic Acid.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product) or TLC (DCM/MeOH 9:1 + 1% NH4OH).

  • Workup: Quench with Sat. NaHCO3 (10 mL). Stir vigorously for 15 mins to quench borates. Extract with DCM (3x).[1][2]

  • Purification: Dry organics over Na2SO4. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Method B: Titanium(IV) Isopropoxide / NaBH4 – For Difficult Ketones

Best for: Acetophenones, hindered ketones, or electron-deficient amines. Mechanism: Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.

Protocol:

  • Complexation: In a dry flask under

    
    , combine THIA-6-amine  (1.0 equiv) and Ketone  (1.2 equiv).
    
  • Lewis Acid Addition: Add Ti(OiPr)4 (neat, 1.5–2.0 equiv). The mixture may become viscous.

  • Stirring: Stir neat or in minimal dry THF for 6–12 hours at RT (or 50°C for very hindered substrates).

  • Reduction: Dilute with EtOH (absolute, 5 mL/mmol). Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (gas evolution!).

  • Quench (Critical): Add water (1 mL) dropwise. A white precipitate (

    
    ) will form. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.
    
Method C: Catalytic Hydrogenation – Scale-Up Friendly

Best for: Large scale (>10g), Benzyl protection removal concomitant with alkylation.

Protocol:

  • Setup: Charge a hydrogenation vessel with THIA-6-amine (1.0 equiv), Aldehyde/Ketone (1.0 equiv), and Pd/C (10% wt) (10 wt% of substrate).

  • Solvent: Add MeOH or EtOH .

  • Reaction: Hydrogenate at 1–3 atm

    
     pressure for 12–24 hours.
    
  • Workup: Filter through Celite. Concentrate.

Decision Matrix & Troubleshooting

DOT Diagram 2: Workflow Decision Tree

DecisionTree Input Substrate Selection Type Carbonyl Type? Input->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Method A: STAB (DCM/DCE, RT) Aldehyde->MethodA Standard Hindered Sterically Hindered? Ketone->Hindered MethodB Method B: Ti(OiPr)4 then NaBH4 Hindered->MethodB Yes (Difficult) MethodC Method C: NaBH3CN + Acetic Acid Hindered->MethodC No (Standard)

Caption: Select the reducing agent based on the electrophilicity and steric bulk of the carbonyl partner.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM remains) Imine not forming due to sterics or wet solvent.Use Method B (Ti-mediated) or add 4Å Molecular Sieves.
Low Yield (Imine only) Reducing agent is too weak or old.Switch from STAB to NaBH4 (after imine formation) or check reagent quality.
Over-alkylation (Dialkyl) Aldehyde is too reactive (e.g., Formaldehyde).Lower equivalents of aldehyde to 0.9. Add amine slowly to aldehyde solution.
Indazole Alkylation pH too basic; Indazole NH deprotonated.Ensure pH < 7. Avoid strong bases like NaH or K2CO3. Use DIPEA only if necessary.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][2][4] "Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole." BenchChem Technical Documents. Link

  • ChemScene. (2024). "Product Data: 4,5,6,7-Tetrahydro-1H-indazol-6-amine." ChemScene Product Catalog. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: The Hitchhiker's Guide." Master Organic Chemistry. Link

Sources

using 4,5,6,7-tetrahydro-1H-indazol-6-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry & Protocols for 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Abstract

This technical guide outlines the coordination behavior, preparation, and application of 4,5,6,7-tetrahydro-1H-indazol-6-amine (THIA-6) in inorganic and medicinal chemistry.[1][2] Unlike simple pyrazoles, THIA-6 features a fused saturated ring with a chiral exocyclic amine, creating a heterotopic donor system .[1][2] This note details protocols for ligand desalting, chiral resolution, and the synthesis of transition metal complexes (Cu, Zn, Co), positioning THIA-6 as a versatile scaffold for Metal-Organic Frameworks (MOFs) and metallodrug development.[1][2]

Ligand Profile & Structural Properties

THIA-6 (CAS: 74197-21-0) is a bifunctional ligand.[2] Its coordination chemistry is defined by the competition and cooperation between two distinct nitrogen donor sites.[1][2]

PropertySpecificationCoordination Implication
Molecular Weight 137.18 g/mol Low MW allows for high metal density in MOFs.[1][2]
Chirality C6 Position (

)
Essential for asymmetric catalysis or chiral recognition.[1][2]
Donor Site A Pyrazole

(

)
Soft/Borderline Base. Binds soft metals (Ag, Cu(I)) or stabilizes low oxidation states.[1][2] Subject to tautomerism (

vs

).
Donor Site B Exocyclic Amine (

)
Hard/Borderline Base. Strong

-donor for classic transition metals (Zn, Ni, Cu(II), Pt).[1][2]
pKa (Est.) ~3.5 (Py) / ~10 (Amine)pH-dependent switching.[1][2] At pH 7, the amine is protonated (

), blocking coordination unless base is added.[2]
Coordination Modes

The semi-rigid cyclohexyl backbone prevents simultaneous chelation of a single small metal ion (bite angle is too large).[1][2] Consequently, THIA-6 acts primarily in two modes:[2]

  • Bridging Ligand (

    
    ):  Connecting two metal centers (e.g., in MOFs or dimers).[1][2]
    
  • Monodentate Ligand: Binding through the amine (sterically favored) or pyrazole (electronic preference in specific conditions).[1][2]

Experimental Protocols

Protocol A: Ligand Preparation (Desalting)

Rationale: THIA-6 is commercially supplied as a hydrochloride salt to prevent oxidation and improve stability.[1][2] Coordination requires the free base.[2]

Reagents: THIA-6·2HCl, NaOH (2M), Dichloromethane (DCM), Brine,


.[2]
  • Dissolution: Dissolve 1.0 g (approx. 4.7 mmol) of THIA-6[1][2]·2HCl in 10 mL distilled water.

  • Neutralization: Dropwise add 2M NaOH with stirring until pH reaches 12-13. The solution will become cloudy as the free amine precipitates/oils out.[2]

  • Extraction: Extract the aqueous layer 3x with 15 mL DCM.

    • Note: The pyrazole ring makes the molecule moderately polar; ensure thorough extraction.[2]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and evaporate solvent under reduced pressure.

    • Yield Check: Expect a pale yellow viscous oil or low-melting solid.[2] Store under Argon at -20°C.

Protocol B: Synthesis of Heteroleptic Copper(II) Complex

Rationale: Based on analogous tetrahydroindazole coordination [1], Cu(II) prefers the pyrazole nitrogen in neutral conditions, but the primary amine of THIA-6 is a stronger donor.[1][2] This protocol targets the amine-bound species.

Target Structure:



  • Metal Solution: Dissolve

    
     (0.5 mmol) in 5 mL Ethanol.
    
  • Ligand Addition: Add a solution of Free Base THIA-6 (1.0 mmol, 2 eq) in 5 mL Ethanol dropwise to the copper solution.

    • Observation: Solution changes from light blue to deep blue/green (indicative of N-coordination).[2]

  • Reflux: Heat to 60°C for 2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

    • Outcome: If precipitate forms, filter and wash with cold EtOH.[1][2] If no precipitate, perform vapor diffusion using diethyl ether.[2]

  • Characterization (Expected):

    • IR: Shift in

      
       stretching of the primary amine (approx. 3200-3300 
      
      
      
      ) compared to free ligand.[1][2]
    • XRD: Distorted tetrahedral or square planar geometry around Cu.[1][2]

Protocol C: Chiral Resolution via Diastereomeric Salt Formation

Rationale: For drug development, enantiopurity is critical.[1][2] This protocol uses L-Tartaric acid to resolve the racemate.[2]

Workflow Diagram (Graphviz):

ResolutionWorkflow Racemate Racemic THIA-6 (Free Base) Mix Reflux 1h -> Cool to RT Racemate->Mix Acid Add L-(+)-Tartaric Acid (0.5 eq in Methanol) Acid->Mix Filter Filtration Mix->Filter Solid Solid Precipitate (Diastereomeric Salt A) Filter->Solid Less Soluble Liquor Mother Liquor (Enriched Salt B) Filter->Liquor More Soluble FreeBaseA Treat w/ NaOH Extract DCM Solid->FreeBaseA Recrystallize (MeOH) PureEnantiomer Pure (S)-THIA-6 (Target) FreeBaseA->PureEnantiomer

Caption: Workflow for the resolution of THIA-6 enantiomers using tartaric acid crystallization.

  • Mixing: Dissolve racemic THIA-6 (10 mmol) in hot Methanol. Add L-(+)-Tartaric acid (5 mmol, 0.5 eq) dissolved in hot Methanol.

    • Note: Using 0.5 eq targets the formation of the hemi-tartrate or resolution of one enantiomer while leaving the other in solution.[2]

  • Crystallization: Reflux for 1 hour, then cool slowly to room temperature overnight.

  • Separation: Filter the crystals.

    • Crystal A: Contains the diastereomer with lower solubility.[2]

    • Mother Liquor B: Contains the opposite enantiomer.[2]

  • Liberation: Treat the solid salt with 2M NaOH and extract with DCM (as in Protocol A) to obtain the enantiopure free base.

  • Validation: Check Optical Rotation

    
     or use Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA).
    

Application Note: MOF Construction Strategy

THIA-6 is an ideal candidate for post-synthetic modification (PSM) of MOFs or as a pillaring ligand .[1][2]

  • Strategy: Use the pyrazole group to bind metal clusters (e.g.,

    
     nodes) and leave the amine group "dangling" into the pore.[1][2]
    
  • Utility: The free amine within the MOF pore can be used for:

    • CO2 Capture: Amine-CO2 carbamate formation.[1][2]

    • Catalysis: Knoevenagel condensation active sites.[2]

    • Drug Loading: H-bonding anchor for loading acidic drug molecules.[1][2]

Proposed Synthesis (Solvothermal):

  • Precursors:

    
     + 1,4-Benzenedicarboxylic acid (BDC) + THIA-6.[2]
    
  • Conditions: DMF/Ethanol, 85°C, 24h.

  • Mechanism: The BDC forms the sheets/framework, while THIA-6 coordinates to axial sites on Zn dimers via the pyrazole, exposing the amine.[1][2]

Safety & Handling

  • Toxicity: Indazole derivatives can exhibit biological activity (kinase inhibition).[2] Handle as a potential bioactive agent.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2]

  • Storage: Hygroscopic in salt form. Oxidation sensitive in free-base form (store under inert gas).[2]

References

  • Coordination of Parent Scaffold: Tariq, M. et al. "Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II) and Ag(I): Structural, antimicrobial, antioxidant and enzyme inhibition studies."[1][2] Journal of Coordination Chemistry, 2017.[2][3]

  • Medicinal Chemistry (Kinase Inhibition): Example of Indazole Scaffold Utility in Drug Discovery. Bioorganic & Medicinal Chemistry, 2009.[2][4]

  • Chemical Data & Properties: PubChem Compound Summary for CID 12898420 (4,5,6,7-tetrahydro-1H-indazol-6-amine). [2]

  • General Resolution Protocol (Tartaric Acid): Jacques, J., Collet, A., & Wilen, S. H.[1][2] Enantiomers, Racemates, and Resolutions. Wiley, 1981.[2] (Standard Text Reference for Protocol C).

Sources

Application Note: Peptide Coupling Strategies for 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The coupling of carboxylic acids to 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a critical step in the synthesis of next-generation kinase inhibitors, particularly for targets like IRAK4 and Rho-kinase (ROCK) .

This scaffold presents a specific chemoselective challenge: the presence of two nucleophilic nitrogen centers.

  • Exocyclic Amine (C6-NH₂): A primary aliphatic amine (

    
    ). This is the desired coupling site.
    
  • Endocyclic Indazole Nitrogen (N1/N2-H): An aromatic nitrogen (

    
    ). While less nucleophilic, it is acidic (
    
    
    
    ) and can participate in competitive acylation or alkylation under forcing conditions.

Success relies on exploiting the


 and nucleophilicity differentials.  The aliphatic amine (

) is significantly more nucleophilic towards activated esters than the indazole nitrogen. Therefore, protecting the indazole ring is generally unnecessary if the reaction pH and stoichiometry are strictly controlled.
Key Physicochemical Parameters[1][2][3][4][5][6]
ParameterValue / CharacteristicImplication for Protocol
Molecular Weight 137.18 g/mol Low MW allows for high atom economy.
Chirality C6 is a stereocenterCommercial sources are often racemic. Enantiopure couplings require careful monitoring for racemization.
Solubility Moderate (DMSO, DMF, MeOH)Poor solubility in non-polar solvents (Hexane, Et₂O). DMF is the preferred reaction solvent.
Salt Form Often supplied as HCl saltRequires precise neutralization (2.0–3.0 eq. base) to liberate the free amine without deprotonating the indazole.

Decision Framework: Selecting the Coupling Reagent

The choice of coupling reagent dictates the yield, purity, and workup difficulty. Use the following logic tree to select the appropriate protocol for your scale and substrate.

CouplingLogic Start Start: Define Reaction Scale & Substrate ScaleCheck Is Scale > 10 grams? Start->ScaleCheck Sterics Is the Carboxylic Acid Sterically Hindered? ScaleCheck->Sterics No (<10g) Process Protocol B: T3P/Pyridine (Cost-Effective, Easy Workup) ScaleCheck->Process Yes (>10g) Standard Protocol A: HATU/DIPEA (High Yield, Discovery Scale) Sterics->Standard No Difficult Protocol C: Acid Chloride/Schotten-Baumann (Forcing Conditions) Sterics->Difficult Yes (Tertiary/Quaternary Carbon)

Figure 1: Decision matrix for selecting coupling conditions based on scale and steric hindrance.

Detailed Experimental Protocols

Protocol A: High-Efficiency Discovery Coupling (HATU Method)

Best for: Milligram to gram-scale synthesis, library generation, and valuable/chiral acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating the reaction and minimizing racemization.

Reagents
  • Amine: 4,5,6,7-Tetrahydro-1H-indazol-6-amine (HCl salt or free base).

  • Acid: 1.0 – 1.1 equivalents.[1]

  • Coupling Agent: HATU (1.1 – 1.2 equivalents).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 eq) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

  • Amine Addition:

    • If using Free Base: Add amine (1.0 eq) directly.

    • If using HCl Salt: Dissolve amine HCl (1.0 eq) in minimal DMF with DIPEA (1.2 eq) in a separate vial, then add to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Target Mass: [M+H]⁺ = Acid MW + 137 - 18.

  • Workup (Autopurification Compatible):

    • Dilute with DMSO/MeOH and inject directly onto Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Workup (Extraction):

    • Dilute with EtOAc (10 volumes).

    • Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.[1]

Critical Control Point: Do not use >3.0 equivalents of DIPEA. Excess base can deprotonate the indazole NH (pKa ~14), leading to trace bis-acylation.

Protocol B: Process-Scale Coupling (T3P Method)

Best for: Multi-gram scale, avoiding toxic byproducts (tetramethylurea from HATU), and simple aqueous workup. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent, driving the equilibrium to the amide.

Reagents
  • Amine: 4,5,6,7-Tetrahydro-1H-indazol-6-amine.[3][4]

  • Acid: 1.1 equivalents.[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure
  • Slurry: Charge the Amine (1.0 eq), Carboxylic Acid (1.1 eq), and Base (3.0 eq) into EtOAc (5–10 volumes).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5 eq) over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 10°C.[1][5]

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes) and stir for 15 minutes.

    • Separate layers.[1]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine and unreacted amine).

    • Wash with 10% Na₂CO₃ (to remove unreacted acid and phosphorus byproducts).

    • Concentrate organic layer to yield product.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of the amine salt.Switch solvent to NMP or DMF. Ensure amine is fully "free-based" before adding activated ester.
Bis-Acylation Reaction at Indazole NH.Reduce base equivalents. Lower temperature to 0°C. Switch from HATU to EDC/HOBt (less aggressive).
Racemization Over-activation of chiral acid.Use T3P at 0°C (known for low epimerization). Avoid pre-activation times >5 mins.
Sticky Precipitate Urea byproduct formation (if using DCC/EDC).Switch to water-soluble EDC·HCl and wash with dilute HCl.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the selectivity required for the desired product.

Mechanism Amine 4,5,6,7-Tetrahydro-1H-indazol-6-amine (Nucleophile) Desired Path A: Attack by C6-NH₂ (Kinetic Product) Amine->Desired Fast (Nucleophilic) SideReaction Path B: Attack by Indazole NH (Thermodynamic/Basic Conditions) Amine->SideReaction Slow (Requires Deprotonation) ActivatedAcid Activated Carboxylic Acid (HATU/T3P Ester) ActivatedAcid->Desired ActivatedAcid->SideReaction Product Desired Amide (Stable) Desired->Product Byproduct Bis-Acylated Impurity (Unstable to hydrolysis) SideReaction->Byproduct

Figure 2: Reaction pathway analysis showing the kinetic preference for the exocyclic amine.

References

  • Vertex Pharmaceuticals. (2017). Synthesis of Indazoles as IRAK4 Inhibitors. WO2017186693A1. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem. (2025).[6][1] Physicochemical Properties and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Link

  • ChemScene. (2024). Product Data: 4,5,6,7-Tetrahydro-1H-indazol-6-amine.[3] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

preparation of N-protected derivatives of 4,5,6,7-tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-Protected Derivatives of 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., inhibitors of ERK, CDK, and certain GPCRs).[1] Its structural value lies in the rigid tetrahydroindazole core, which positions the exocyclic amine vectorially to engage hydrogen bonding networks in ATP-binding pockets.[1]

This guide details the synthesis, protection, and resolution of this scaffold. Unlike generic protocols, this note addresses the specific challenge of differentiating the exocyclic amine (C6-NH₂) from the endocyclic pyrazole nitrogens (N1/N2), providing a robust route to orthogonally protected derivatives.

Retrosynthetic Analysis & Strategic Logic

The most reliable route to the 6-amino-tetrahydroindazole core does not start from the pre-formed indazole but constructs the pyrazole ring onto a functionalized cyclohexane precursor.[1] This "de novo" ring construction avoids the difficult regioselective nitration/reduction of tetrahydroindazoles.

Key Strategic Decisions:

  • Precursor Selection: We utilize 4-(Boc-amino)cyclohexanone .[1] This pre-installs the nitrogen at position 6 (in the final numbering) with a protecting group (Boc) that survives the pyrazole-forming conditions.

  • Ring Construction: A Claisen condensation with ethyl formate followed by cyclization with hydrazine.[1]

  • Orthogonality: The resulting product has a Boc-protected exocyclic amine and a free pyrazole NH.[1] This allows for subsequent selective functionalization of the ring nitrogen if required.[1]

SynthesisStrategy Start 4-Aminocyclohexanol (Commercial) Inter1 4-(Boc-amino)cyclohexanol Start->Inter1 Boc2O, Et3N Inter2 4-(Boc-amino)cyclohexanone (Key Intermediate) Inter1->Inter2 Jones Ox or PCC/Dess-Martin Formyl 2-Formyl-4-(Boc-amino) cyclohexanone (enol) Inter2->Formyl HCOOEt, NaH (Alpha-Formylation) Product tert-Butyl (4,5,6,7-tetrahydro- 1H-indazol-6-yl)carbamate Formyl->Product NH2NH2·H2O (Cyclization)

Caption: Step-wise construction of the tetrahydroindazole core from acyclic precursors to ensure correct amine positioning.

Detailed Experimental Protocol

Step 1: Preparation of 4-(tert-Butoxycarbonylamino)cyclohexanone

Prerequisite: If starting from 4-aminocyclohexanol, protect with Boc₂O and oxidize (e.g., Jones oxidation).[1] Commercial 4-(Boc-amino)cyclohexanone is also available (CAS: 179321-49-4).

Step 2: Alpha-Formylation (The Critical Activation)

This step installs the single carbon required to complete the pyrazole ring.[1]

  • Reagents: Sodium Hydride (60% dispersion), Ethyl Formate, Anhydrous THF.[1]

  • Protocol:

    • Charge a flame-dried flask with NaH (1.2 equiv) and wash with dry hexanes to remove mineral oil (optional but recommended for cleaner workup). Suspend in anhydrous THF (0.5 M relative to ketone).

    • Cool to 0°C. Add 4-(Boc-amino)cyclohexanone (1.0 equiv) dropwise as a solution in THF.

    • Stir for 30 mins to generate the enolate (bubbling of H₂ will cease).

    • Add Ethyl Formate (1.5 equiv) dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show the disappearance of the starting ketone and the appearance of a polar "streak" (the enol).[1]

    • Workup: Quench carefully with ice-water. Acidify slightly with dilute acetic acid (pH ~5-6) to protonate the enolate. Extract with EtOAc.[1][2] The product is often an oil or gum used directly in the next step.[1]

Step 3: Pyrazole Cyclization
  • Reagents: Hydrazine Hydrate (NH₂NH₂[1]·H₂O), Ethanol (EtOH).[1]

  • Protocol:

    • Dissolve the crude formylated intermediate from Step 2 in Ethanol (0.3 M).

    • Cool to 0°C. Add Hydrazine Hydrate (1.2 equiv) dropwise.

    • Stir at RT for 1 hour, then heat to reflux for 2 hours.

    • Mechanism: Hydrazine condenses with the ketone and the aldehyde (formyl) carbons, eliminating two molecules of water to aromatize into the pyrazole.[1]

    • Workup: Concentrate the solvent in vacuo. Dilute with water and extract with EtOAc.[1][2] Wash with brine, dry over Na₂SO₄.[1][2]

    • Purification: Flash column chromatography (DCM/MeOH 95:5).

    • Yield: Typically 60–75% over two steps.

Product Identity: tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate.

  • 1H NMR Diagnostic: Look for the Pyrazole C3-H singlet around δ 7.3–7.5 ppm .[1] The Boc group appears as a singlet at δ 1.44 ppm (9H).[1]

Orthogonal Protection Strategies

Once the core is synthesized, you possess a Mono-Boc protected system.[1] Depending on your coupling strategy, you may need to protect the pyrazole nitrogen (N1/N2) to prevent interference.[1]

Protecting Group (PG)ReagentsStabilityCleavage
Boc (di-Boc) Boc₂O, DMAP, Et₃NLabile to acid (TFA/HCl).Removes both N-Boc and Ring-Boc simultaneously.[1]
THP (Tetrahydropyranyl) DHP, pTsOH (cat.)[1]Stable to base; labile to mild acid.[1]Mild acid (AcOH/H₂O or dilute HCl).[1]
SEM (Trimethylsilylethoxymethyl) SEM-Cl, NaHVery stable to base/nucleophiles.[1]Fluoride source (TBAF) or strong acid.[1]
Tosyl (Ts) TsCl, NaHStable to acid; labile to nucleophiles.[1]Base hydrolysis (NaOH) or Mg/MeOH.[1]

Decision Matrix for Regioselective Protection:

  • N1 vs N2 Selectivity: Alkylation/Acylation of the indazole ring often yields a mixture.[1][2]

  • Thermodynamic Control: Reaction at higher temperatures or reversible conditions (e.g., silylation) often favors the N1-isomer (less sterically hindered relative to the C7-methylene).[1]

  • Kinetic Control: Reaction with reactive electrophiles (e.g., SEM-Cl) at low temperature often yields mixtures requiring chromatographic separation.[1]

Enantiomeric Resolution

The C6 position is a chiral center.[1] For drug development, single enantiomers are required.[1]

Method A: Chiral SFC (Recommended) [1]

  • Column: Chiralpak AD-H or IG.

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).[1]

  • Performance: The Boc-protected amine resolves exceptionally well on amylose-based columns.[1]

Method B: Enzymatic Resolution (Kinetic) If SFC is unavailable, use Lipase B from Candida antarctica (CAL-B).[1]

  • Deprotect Boc to get the free amine.[1]

  • React with Ethyl Acetate (solvent/donor) + CAL-B.[1]

  • The enzyme selectively acetylates the (S)-enantiomer (typically), leaving the (R)-amine free.[1]

  • Separate the Amine (R) from the Amide (S) via acid-base extraction.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Step 2 Moisture in NaH/THF; Incomplete enolization.[1]Use fresh anhydrous THF.[1] Ensure NaH is active (bubbles with water).[1]
Mixture of Isomers (N1/N2) Inherent tautomerism of the core.[1]This is normal for the free NH compound.[1] If N-protection gives isomers, separate via silica chromatography (N1 is usually less polar).[1]
Incomplete Cyclization Old Hydrazine; Temperature too low.[1]Use fresh Hydrazine Hydrate (check titer).[1][3] Ensure reflux is vigorous in Step 3.[1]

Safety Note: Hydrazine hydrate is highly toxic and a potential carcinogen.[1] All operations involving hydrazine must be performed in a fume hood.[1] Residual hydrazine must be quenched with bleach (hypochlorite) before disposal.[1]

References

  • BenchChem. "An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives." BenchChem Technical Notes, 2025. Link

  • Meanwell, N. A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1950. Link

  • PubChem. "4,5,6,7-tetrahydro-1H-indazol-6-amine (CID 12898420)."[1][4] National Library of Medicine.[1] Link

  • ChemShuttle. "1H-indazol-6-amine Building Blocks." ChemShuttle Product Catalog. Link

  • Sigma-Aldrich. "tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate Product Sheet." Merck KGaA.[1] Link

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block 4,5,6,7-tetrahydro-1H-indazol-6-amine is a highly valued intermediate in modern drug discovery, particularly in the synthesis of aryl hydrocarbon receptor (AHR) inhibitors and 11-β-hydroxysteroid dehydrogenase 1 antagonists[1][2]. While chemical resolution via diastereomeric salt formation or chiral chromatography (e.g., SFC) is possible[1], these methods often suffer from poor atom economy, high solvent consumption, and scalability bottlenecks.

This application note details two highly efficient, field-proven biocatalytic protocols for the kinetic resolution of racemic 4,5,6,7-tetrahydro-1H-indazol-6-amine: Lipase-catalyzed enantioselective acylation and ω-Transaminase (ω-TA) mediated enantioselective deamination . By leveraging enzymatic stereoselectivity, researchers can achieve >99% enantiomeric excess (ee) under mild, environmentally benign conditions.

Mechanistic Background & Biocatalyst Selection

The substrate presents unique structural features: a primary aliphatic amine at the C6 position of a fused tetrahydropyrazole (indazole) ring system.

  • Chemoselectivity: The secondary amine within the pyrazole ring is significantly less nucleophilic due to lone-pair delocalization into the heteroaromatic system. Consequently, biocatalysts like Candida antarctica Lipase B (CALB) selectively target the C6 primary amine without requiring orthogonal protecting groups[3].

  • CALB-Mediated Acylation: CALB (commonly utilized in its immobilized form, Novozym 435) utilizes a serine-hydrolase catalytic triad. Its active site features a stereospecific binding pocket that accommodates the bulky indazole core, preferentially acylating the (R)-enantiomer. To drive the reaction efficiently without triggering uncatalyzed background acylation, moderately activated acyl donors such as isopropyl methoxyacetate are strictly recommended over standard ethyl esters[4][5].

  • ω-TA-Mediated Deamination: Transaminases utilize a pyridoxal 5'-phosphate (PLP) dependent ping-pong bi-bi mechanism to transfer the amino group from the amine to a keto-acid acceptor (e.g., pyruvate)[6]. By employing an (R)-selective ω-TA (such as those derived from Mycobacterium vanbaalenii), the (R)-amine is oxidatively deaminated to the corresponding ketone, leaving the desired (S)-amine intact[7]. Because this reaction is thermodynamically limited by product inhibition, strict stoichiometric control of the amino acceptor is required[8].

Reaction Pathways

EnzymaticPathways Substrate Racemic 4,5,6,7-tetrahydro- 1H-indazol-6-amine CALB CALB (Novozym 435) Enantioselective Acylation Substrate->CALB Isopropyl methoxyacetate MTBE, 45°C wTA ω-Transaminase (ω-TA) Enantioselective Deamination Substrate->wTA Pyruvate, PLP Buffer pH 7.5, 30°C R_Amide (R)-Amide (Product) CALB->R_Amide Fast (R)-acylation S_Amine1 (S)-Amine (Unreacted) CALB->S_Amine1 Slow (S)-acylation Ketone Ketone (Byproduct) wTA->Ketone (R)-specific deamination S_Amine2 (S)-Amine (Unreacted) wTA->S_Amine2 Unreacted

Caption: Reaction pathways for the enzymatic kinetic resolution of racemic 4,5,6,7-tetrahydro-1H-indazol-6-amine.

Quantitative Data: Biocatalytic Parameter Comparison

The following table summarizes the optimized parameters for both biocatalytic approaches, allowing researchers to select the method that best fits their downstream processing capabilities.

ParameterCALB-Mediated Acylationω-TA-Mediated Deamination
Biocatalyst Novozym 435 (Immobilized CALB)(R)-selective ω-TA
Co-substrate Isopropyl methoxyacetate (0.6 eq)Sodium pyruvate (1.5 eq)
Cofactor Required NonePyridoxal 5'-phosphate (PLP)
Optimal Solvent MTBE or Toluene (Anhydrous)100 mM Phosphate Buffer (pH 7.5)
Target Recovered (S)-Amine (Unreacted)(S)-Amine (Unreacted)
Typical E-value > 150> 200
Downstream Isolation Acid/Base Liquid-Liquid ExtractionpH Adjustment & Organic Extraction
Key Challenge Stopping precisely at 50% conversionKetone product inhibition[8]

Experimental Protocols

Protocol A: CALB-Mediated Enantioselective Acylation

This protocol utilizes immobilized CALB. The use of an organic solvent (MTBE) prevents the hydrolysis of the acyl donor, while the immobilization of the enzyme allows for simple recovery via filtration[3][5].

CALBWorkflow S1 1. Free-Base Generation S2 2. Biocatalysis (CALB + Acyl Donor) S1->S2 S3 3. SFC/HPLC Monitoring S2->S3 S3->S2 If Conv. < 50% S4 4. Enzyme Filtration S3->S4 S5 5. Acid-Base Extraction S4->S5

Caption: Experimental workflow for CALB-catalyzed kinetic resolution and product isolation.

Step-by-Step Methodology:

  • Substrate Preparation (Critical Step): Commercially available 4,5,6,7-tetrahydro-1H-indazol-6-amine is often supplied as a dihydrochloride salt[9][10]. Causality: Enzymes act only on the unprotonated free amine; introducing the HCl salt into the organic solvent will drastically lower the micro-environmental pH, instantly denaturing the lipase. Dissolve the salt in minimal water, basify to pH 12 with 2M NaOH, and extract 3x with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free base.

  • Reaction Setup: In a flame-dried, round-bottom flask, dissolve 10.0 mmol of the free racemic amine in 50 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 6.0 mmol (0.6 equivalents) of isopropyl methoxyacetate. Causality: The sub-stoichiometric amount acts as a physical safeguard against over-conversion past 60%, protecting the ee of the (S)-amine[4].

  • Biocatalyst Addition: Add 500 mg of Novozym 435 (immobilized CALB).

  • Incubation: Incubate the suspension in an orbital shaker at 45 °C and 250 rpm.

  • Self-Validating Monitoring: Monitor the reaction via Chiral SFC (see Section 5). Calculate the Enantiomeric Ratio (E-value). If the calculated conversion

    
     deviates from the SFC-integrated conversion by >5%, it indicates uncatalyzed background acylation. If this occurs, immediately lower the temperature to 35 °C.
    
  • Termination & Workup: Once exactly 50% conversion is reached, terminate the reaction by vacuum filtering the Novozym 435 beads.

  • Separation: Extract the MTBE filtrate with 1M HCl (3 x 20 mL). The unreacted (S)-amine partitions into the aqueous layer as a hydrochloride salt, while the formed (R)-amide remains in the organic MTBE layer.

  • Recovery: Basify the aqueous layer to pH 12 with NaOH and extract with DCM to recover the pure (S)-4,5,6,7-tetrahydro-1H-indazol-6-amine (>99% ee).

Protocol B: ω-Transaminase (ω-TA) Mediated Resolution

This protocol is ideal if the corresponding ketone is desired as a byproduct, or if strictly aqueous conditions are mandated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Causality: PLP is the obligate cofactor for transaminases. Without it, the enzyme cannot form the internal aldimine required to initiate the ping-pong bi-bi mechanism[6].

  • Substrate Addition: Add 5.0 mmol of racemic 4,5,6,7-tetrahydro-1H-indazol-6-amine (free base) and 7.5 mmol (1.5 eq) of sodium pyruvate to the buffer.

  • Enzyme Addition: Add 50 mg of lyophilized (R)-selective ω-transaminase (e.g., ATA-117 variant or M. vanbaalenii derived ω-TA)[7][11].

  • Incubation & Equilibrium Shifting: Incubate at 30 °C, 200 rpm for 24 hours. Causality: Because transamination is reversible, the buildup of the ketone product can inhibit the enzyme[8]. If conversion stalls before 50%, apply a mild vacuum or use a biphasic system (e.g., 10% v/v isooctane) to partition the inhibitory ketone away from the aqueous active site.

  • Termination & Workup: Quench the reaction by adjusting the pH to 12 using 2M NaOH. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). The unreacted (S)-amine will transfer to the organic phase, while the alanine byproduct and unreacted pyruvate remain in the aqueous phase.

Analytical Monitoring Standards

Accurate determination of conversion and enantiomeric excess is paramount. Standardize the monitoring using Chiral Supercritical Fluid Chromatography (SFC), which provides superior resolution for polar amines compared to traditional HPLC[1].

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 μm) or equivalent.

  • Mobile Phase: CO₂ / [Isopropanol + 0.1% NH₃·H₂O] (Gradient or Isocratic at 55% co-solvent)[1].

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • System Suitability: Ensure baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomers of the free amine before analyzing reaction aliquots.

References

  • Building Blocks Catalogue May 2021 (namiki-s.co.jp)
  • Building Blocks Catalogue January 2024 (namiki-s.co.jp)
  • Source: google.
  • Source: google.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.
  • Source: frontiersin.
  • Kinetic resolution of amines by (R)
  • Source: benchchem.
  • Source: researchgate.

Sources

functionalization of the 1H-position in 4,5,6,7-tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Functionalization of the 1H-Position in 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Executive Summary & Strategic Rationale

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of type II kinase inhibitors and GPCR modulators. The saturation of the benzene ring (compared to classical indazoles) imparts unique 3D-vectorial properties and solubility profiles critical for fragment-based drug design (FBDD).

However, functionalizing the 1H-position (pyrazole nitrogen) presents two distinct chemical challenges:

  • Regioselectivity (N1 vs. N2): The pyrazole ring exists in tautomeric equilibrium. Electrophilic attack can occur at either nitrogen, often yielding difficult-to-separate mixtures.

  • Chemoselectivity: The primary amine at position 6 is a potent nucleophile (

    
    ) that will compete with the pyrazole nitrogen (
    
    
    
    for deprotonation) for electrophiles.

This guide provides a validated, self-consistent workflow to achieve high-fidelity N1-functionalization . We utilize a "Protect-Direct-Deprotect" strategy that prioritizes thermodynamic control to favor the N1-isomer.

Strategic Workflow & Logic

The following decision tree outlines the critical path for synthesis. We prioritize Boc-protection of the 6-amine to eliminate chemoselectivity issues, followed by Base-Mediated Alkylation under thermodynamic conditions to maximize N1 selectivity.

G Start Starting Material: 4,5,6,7-Tetrahydro-1H- indazol-6-amine Step1 Step 1: Chemoselective Protection (Boc) Start->Step1 Boc2O, TEA Step2 Step 2: Regioselective N1-Functionalization Step1->Step2 Decision Target Type? Step2->Decision RouteA Alkylation (NaH/THF) Decision->RouteA Alkyl Halides RouteB Arylation (Cu-Catalysis) Decision->RouteB Aryl Boronic Acids Step3 Step 3: Isomer Validation (NOESY) RouteA->Step3 RouteB->Step3 Step4 Step 4: Global Deprotection Step3->Step4 Confirmed N1 Final Final Product: N1-Substituted Scaffold Step4->Final

Figure 1: Strategic workflow for the regioselective synthesis of N1-substituted tetrahydroindazoles.

Detailed Experimental Protocols

Protocol A: Chemoselective Protection of the 6-Amine

Objective: Mask the nucleophilic primary amine to prevent side reactions (N-alkylation at the 6-position).

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazol-6-amine (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv) and cool the solution to 
    
    
    
    .
  • Protection: Add

    
     (1.1 equiv) dropwise (dissolved in minimal DCM).
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (disappearance of

    
     peak of starting material).
    
  • Workup: Wash with

    
     citric acid (to remove excess base/starting amine), followed by brine. Dry over 
    
    
    
    and concentrate.
    • Note: The pyrazole NH is not acidic enough to react with

      
       under these mild conditions without a catalyst like DMAP.
      
Protocol B: Regioselective N1-Alkylation (Thermodynamic Control)

Objective: Install the R-group at the N1 position. Mechanism: The N1-isomer is generally the thermodynamic product.[1] Using a strong base (NaH) in a polar aprotic solvent (THF or DMF) promotes equilibration, favoring the N1-alkylated species due to reduced steric clash with the C7-methylene protons compared to the C3-position.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion in oil)[2][3]

  • Anhydrous THF or DMF

  • Alkyl Halide (R-X)

Procedure:

  • Activation: To a flame-dried flask under

    
    , add the Boc-protected intermediate  (1.0 equiv) in anhydrous THF (
    
    
    
    ).
  • Deprotonation: Cool to

    
    . Add NaH (1.2 equiv) portion-wise. Evolution of 
    
    
    
    gas will be observed. Stir at
    
    
    for 30 mins, then RT for 30 mins to ensure complete anion formation.
  • Alkylation: Cool back to

    
    . Add the alkyl halide (1.1 equiv) dropwise.[2][3]
    
  • Thermodynamic Equilibration: Allow the reaction to warm to RT and stir for 12–24 hours.

    • Critical Insight: If N2-alkylation is observed (kinetic product), heating to

      
       can promote rearrangement to the thermodynamically stable N1-isomer via an intermolecular mechanism or simply by driving the reaction of the remaining thermodynamic anion.
      
  • Quench: Carefully quench with saturated

    
    .[3] Extract with EtOAc.
    
  • Purification: Flash chromatography. The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer on silica gel due to better shielding of the dipole.
    
Protocol C: Global Deprotection

Objective: Remove the Boc group to release the active 6-amine.

Procedure:

  • Dissolve the N1-alkylated product in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Neutralize with saturated

    
     or basic resin to obtain the free base.
    

Analytical Validation: Distinguishing N1 vs. N2 Isomers

Correct structural assignment is the most frequent point of failure. You cannot rely solely on LC-MS. 2D NMR is mandatory.

Structural Logic:

  • N1-Isomer: The N-substituent is spatially close to the C7-methylene protons of the cyclohexene ring.

  • N2-Isomer: The N-substituent is spatially close to the C3-proton of the pyrazole ring.

Validation Table:

FeatureN1-Substituted ProductN2-Substituted Product
NOESY / ROESY Strong correlation between N-R protons and C7-H2 (multiplet ~2.4-2.7 ppm).Strong correlation between N-R protons and C3-H (singlet ~7.2-7.5 ppm).
13C NMR (C3) C3 signal typically downfield (~132–136 ppm).C3 signal typically upfield (~120–125 ppm).
TLC (

)
Generally Higher (Less Polar).Generally Lower (More Polar).

Diagrammatic Logic (Graphviz):

NMR cluster_N1 N1-Isomer (Thermodynamic) cluster_N2 N2-Isomer (Kinetic) N1_Struct N1-R Group C7_Proton C7-Methylene (CH2) N1_Struct->C7_Proton Strong NOE N2_Struct N2-R Group C3_Proton C3-Methine (CH) N2_Struct->C3_Proton Strong NOE

Figure 2: NMR correlation logic for structural assignment. The proximity of the R-group to the cyclohexyl ring (C7) vs the pyrazole singlet (C3) is the definitive test.

Troubleshooting & Optimization

  • Problem: Low Regioselectivity (Mixture of N1/N2).

    • Solution: Switch solvent to DMF (promotes thermodynamic equilibrium). Increase reaction temperature to

      
      . Ensure full deprotonation time (30+ mins) before adding electrophile.
      
    • Alternative: Use Cesium Carbonate (

      
      )  in DMF.[4] The "Cesium Effect" often enhances N1 selectivity through specific coordination with the pyrazole nitrogen.
      
  • Problem: Over-alkylation.

    • Solution: Verify Boc protection is intact. If the Boc group falls off (rare in basic conditions), the primary amine will alkylate. Ensure reagents are anhydrous.

  • Problem: Poor Solubility.

    • Solution: Tetrahydroindazoles can be crystalline/insoluble. Use co-solvents (THF/DMF mixtures) or slight heating during the initial dissolution.

References

  • Regioselective N-alkyl

    • Source: Beilstein J. Org. Chem. 2021, 17, 1939–1950.
    • Relevance: Establishes NaH/THF as a primary system for N1 selectivity and discusses steric impacts of ring substituents.
    • URL:[Link]

  • Discovery of 1H-indazole-6-amine Deriv

    • Source: Letters in Drug Design & Discovery, 2023.[5]

    • Relevance: Validates the biological importance of the 6-amine tetrahydroindazole scaffold and general synthetic routes.
    • URL:[Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.

    • Source: Molecules 2006, 11(6), 415-420.
    • Relevance: Provides thermodynamic data supporting the stability of the 1H-tautomer over the 2H-tautomer in tetrahydroindazole systems.
    • URL:[Link]

  • Regioselective C7 bromination and C7 palladium-catalyzed aryl

    • Source: RSC Advances, 2021.
    • Relevance: Discusses metal-catalyzed functionalization and the use of Cs2CO3 for regiocontrol.
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a core pharmacophore in kinase inhibitors (e.g., JNK, ROCK, and LRRK2 inhibitors) and GPCR ligands. The specific functionalization at the C-6 position (6-amine) provides a critical vector for solubility enhancement and target engagement in the solvent-exposed regions of protein binding pockets.

Traditional solvothermal synthesis of this scaffold suffers from prolonged reaction times (12–24 hours), harsh conditions (high boiling solvents like DMF/DMSO), and difficult purification profiles due to the formation of hydrazone byproducts.

This protocol details a microwave-assisted, one-pot, two-step synthesis that leverages the dielectric heating effects of microwave irradiation to accelerate the condensation of 4-aminocyclohexanone derivatives with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazines. This method reduces total reaction time from hours to minutes while improving the impurity profile.

Key Mechanistic Insight

The success of this protocol relies on the rapid, microwave-induced formation of an enaminone intermediate . Microwave irradiation efficiently overcomes the activation energy barrier for the reaction between the ketone


-carbon and DMF-DMA, preventing the self-polymerization of the sensitive aminoketone precursor.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a "3+2" cyclization strategy. The C-6 amine is introduced early via a protected precursor (


-Boc-4-aminocyclohexanone) to prevent side reactions during the hydrazine condensation step.

Retrosynthesis Target 4,5,6,7-Tetrahydro-1H-indazol-6-amine Intermediate1 N-Boc-Protected Indazole Intermediate1->Target Acidic Deprotection Enaminone Enaminone Intermediate (Reactive Species) Enaminone->Intermediate1 Cyclization (N2H4) Precursor N-Boc-4-aminocyclohexanone Precursor->Enaminone Formylation (DMF-DMA) Reagents DMF-DMA + Hydrazine Reagents->Enaminone

Figure 1: Retrosynthetic analysis showing the enaminone pathway.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Vessels: 10 mL or 35 mL microwave-transparent glass vials with crimp/snap caps and silicone/PTFE septa.

  • Reagents:

    • 
      -Boc-4-aminocyclohexanone (CAS: 179324-87-9)
      
    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)
      
    • Hydrazine hydrate (50-60% solution) or substituted hydrazines (e.g., Phenylhydrazine).

    • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Procedure
Stage A: Enaminone Formation (The "Flash" Step)
  • Charge: In a 10 mL microwave vial, dissolve

    
    -Boc-4-aminocyclohexanone (1.0 mmol, 213 mg) in anhydrous Toluene or DMF (2.0 mL).
    
    • Note: Toluene is preferred for easier workup; DMF absorbs microwaves better. If using Toluene, add a stir bar.

  • Activate: Add DMF-DMA (1.5 mmol, 200 µL) dropwise.

  • Irradiate: Seal the vessel. Program the microwave:

    • Temp: 110 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Check: The solution should turn from colorless/pale yellow to deep yellow/orange, indicating enaminone formation.

Stage B: Cyclization (One-Pot)
  • Addition: Decap the vial (caution: ensure it has cooled to <50 °C). Add Ethanol (2.0 mL) and Hydrazine Hydrate (2.0 mmol, ~100 µL).

    • Critical: If using a substituted hydrazine (e.g., Phenylhydrazine), use 1.2 equivalents.

  • Irradiate: Reseal. Program the microwave:

    • Temp: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (Ethanol builds pressure rapidly).

  • Workup: Cool to RT. Concentrate the solvent in vacuo. The residue is often solid enough to be triturated with cold diethyl ether to yield the

    
    -Boc-protected intermediate.
    
Stage C: Deprotection (Optional Microwave Method)
  • Dissolve the crude intermediate in DCM/TFA (4:1 ratio, 3 mL).

  • Irradiate: 60 °C for 5 minutes.

  • Neutralization: Basify with sat. NaHCO3, extract with DCM/Isopropanol (3:1), dry over Na2SO4, and concentrate.

Process Optimization & Data

The following table contrasts the microwave protocol against the conventional reflux method, highlighting the efficiency gains.

Table 1: Comparative Efficiency Data

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time (Stage A) 6 hours (Reflux Toluene)10 mins (110 °C)36x Faster
Reaction Time (Stage B) 12 hours (Reflux EtOH)15 mins (140 °C)48x Faster
Overall Yield 45 - 55%78 - 85%~1.6x Yield
Solvent Usage 50 - 100 mL2 - 5 mLGreen Metric
Purity (Crude) 70% (requires column)>90% (trituration sufficient)Process Efficiency
Troubleshooting Guide (Self-Validating System)
  • Issue: Low yield in Stage A.

    • Cause: Moisture in the solvent hydrolyzing DMF-DMA.

    • Fix: Use anhydrous toluene and ensure the vial is crimped under nitrogen/argon.[1]

  • Issue: Pressure error during Stage B.

    • Cause: Ethanol vapor pressure at 140 °C exceeds vessel rating.

    • Fix: Switch solvent to

      
      -Butanol or reduce temp to 120 °C (extend time to 20 min).
      

Mechanistic Workflow

The reaction proceeds via the formation of an activated enaminone, which acts as a 1,3-bis-electrophile. The hydrazine nucleophile attacks the enaminone carbon first (Michael-type addition), followed by intramolecular condensation with the ketone.

Mechanism Start 4-Aminocyclohexanone Step1 Reaction with DMF-DMA (Methylation/Elimination) Start->Step1 MW 110°C Inter Enaminone Intermediate (Deep Yellow) Step1->Inter Step2 Hydrazine Attack (Michael Addition) Inter->Step2 + N2H4 Step3 Cyclodehydration (- H2O, - HNMe2) Step2->Step3 MW 140°C Product Tetrahydroindazole Step3->Product

Figure 2: Mechanistic pathway from ketone to indazole via enaminone.

References

  • Bala, R., et al. (2019). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction. Letters in Organic Chemistry. Retrieved from [Link]

  • Shelke, G. M., et al. (2015).[2] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Retrieved from [Link]

  • Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity. Retrieved from [Link]

  • Gaikwad, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

Sources

Application Note: Crystallization & Resolution of 4,5,6,7-Tetrahydro-1H-indazol-6-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the crystallization and chiral resolution of 4,5,6,7-tetrahydro-1H-indazol-6-amine , a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors and other bioactive indazoles.

Executive Summary

The compound 4,5,6,7-tetrahydro-1H-indazol-6-amine (hereafter 6-amino-THI ) is a bicyclic primary amine often synthesized as a racemate. Due to the presence of a chiral center at the C6 position, pharmaceutical applications typically require resolution to the single enantiomer (usually the S-enantiomer for specific kinase targets).

This guide provides a definitive workflow for:

  • Bulk Crystallization of the racemic hydrochloride salt for purification.

  • Chiral Resolution Screening to isolate enantiomers using diastereomeric salt formation.

  • Solid-State Characterization to ensure phase purity.

Molecule Analysis & Solubility Profile

Before initiating crystallization, the physicochemical properties of 6-amino-THI must be understood to select the correct solvent systems.

PropertyValue / CharacteristicImplication for Crystallization
Basic Centers Primary Amine (

); Pyrazole (

)
Salt formation will occur exclusively at the primary amine with stoichiometric acids.
Lipophilicity Moderate (

)
Good solubility in alcohols (MeOH, EtOH); poor in hydrocarbons (Heptane).
H-Bonding Donor (Amine, Pyrazole NH); Acceptor (Pyridine-like N)High potential for solvate/hydrate formation. Drying conditions are critical.
Chirality C6 CarbonRequires diastereomeric salt crystallization for optical resolution.
Solubility Landscape
  • High Solubility: Methanol, Water, DMSO.

  • Moderate Solubility (Crystallization Zone): Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate.

  • Anti-Solvents: n-Heptane, MTBE, Toluene.

Protocol A: Reactive Crystallization of the Racemate (HCl Salt)

This protocol is designed for the purification of crude 6-amino-THI free base obtained from reduction or reductive amination steps.

Objective

To isolate 4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride (or monohydrochloride depending on stoichiometry) with >98% chemical purity.

Reagents
  • Crude 6-amino-THI (Free Base)

  • Solvent: Ethanol (Absolute)[1]

  • Acid: HCl (4M in Dioxane or concentrated aqueous HCl)

  • Anti-solvent: MTBE or Ethyl Acetate

Step-by-Step Methodology
  • Dissolution: Charge crude 6-amino-THI (1.0 eq) into a reactor. Add Ethanol (5 vol relative to mass). Heat to 50°C until fully dissolved.

  • Filtration: Perform a polish filtration (0.45 µm) while warm to remove inorganic salts (e.g., Pd/C residues).

  • Acid Addition:

    • Cool filtrate to 20–25°C.

    • Slowly add HCl solution (1.05 eq) over 30 minutes. Note: Exothermic reaction. Control temp < 30°C.

    • Observation: A white to off-white precipitate should form immediately.

  • Aging (Ostwald Ripening): Heat the slurry to 60°C for 1 hour, then cool slowly (10°C/hour) to 0–5°C. This promotes crystal growth and rejects impurities.

  • Isolation: Filter the solids under vacuum.

  • Washing: Wash the cake with cold Ethanol/MTBE (1:1 mixture, 2 vol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Chiral Resolution (Diastereomeric Salt Screen)

Since the enantiomers have identical physical properties in an achiral environment, they must be converted into diastereomers using a chiral acid.

Resolution Strategy

The primary amine at C6 is a "hard" base, making it suitable for resolution with carboxylic acid-based resolving agents.

Recommended Screening Agents
  • L-Tartaric Acid (Classic first choice for primary amines).

  • Dibenzoyl-L-tartaric acid (DBTA) – Increases lipophilicity, useful if tartrate is too soluble.

  • (S)-Mandelic Acid .

  • Camphorsulfonic Acid (CSA) .

Screening Workflow (Micro-Scale)
  • Preparation: Prepare 0.1 M solutions of racemic 6-amino-THI in MeOH, EtOH, and IPA/Water (9:1).

  • Mixing: In HPLC vials, mix amine solution (1 eq) with resolving agent solution (0.5 eq and 1.0 eq).

  • Equilibration:

    • Cycle temperature: 50°C to 20°C (4 hour cycles) for 24 hours.

    • If clear solution: Add anti-solvent (Heptane).

    • If solid: Centrifuge and analyze.

  • Analysis: Analyze the solid phase via Chiral HPLC.

    • Target: >80% diastereomeric excess (de) in the first pass.

Scaled-Up Resolution Protocol (Example: L-Tartrate)

Assuming L-Tartaric acid showed the best selectivity in the screen.

  • Charge: Racemic 6-amino-THI (10 g, 73 mmol) and Methanol (100 mL).

  • Addition: Add L-Tartaric acid (11 g, 73 mmol) dissolved in warm Methanol (50 mL).

  • Crystallization:

    • Reflux the mixture (65°C) for 1 hour.

    • Cool to 25°C over 4 hours.

    • Seeding: If available, seed with pure (S)-salt at 40°C.

  • Filtration: Collect the crystals. Do not wash excessively (the eutectics are often soluble).

  • Recrystallization: If chiral purity is <95% ee, recrystallize the wet cake from EtOH/Water (95:5).

  • Free Basing: Dissolve the salt in water, adjust pH to >12 with NaOH, and extract with DCM to recover the chiral free amine.

Visualization: Process Workflows

Figure 1: Crystallization & Resolution Logic Flow

G Start Crude Reaction Mixture (Racemic 6-amino-THI) Extract Workup & Extraction (Free Base Oil) Start->Extract Decision Target Product? Extract->Decision RacSalt Reactive Crystallization Solvent: EtOH Acid: HCl (1.05 eq) Decision->RacSalt Racemic Salt Screen Resolution Screen Agents: Tartaric, Mandelic, DBTA Decision->Screen Single Enantiomer FilterRac Filtration & Drying Yield: ~85% RacSalt->FilterRac FinalRac Racemic HCl Salt (>98% HPLC Purity) FilterRac->FinalRac Select Selection: L-Tartrate Solvent: MeOH Screen->Select CrystChiral Diastereomeric Crystallization (0.5 - 1.0 eq Acid) Select->CrystChiral CheckEE Check Chiral Purity (>95% ee?) CrystChiral->CheckEE Recryst Recrystallization (EtOH/H2O) CheckEE->Recryst No (<95%) FreeBase Salt Break (NaOH) & Extraction CheckEE->FreeBase Yes (>95%) Recryst->CheckEE FinalChiral Chiral Amine (S or R) (>99% ee) FreeBase->FinalChiral

Caption: Decision matrix for processing 6-amino-THI: Direct salt formation vs. Optical resolution pathways.

Analytical Characterization

To validate the crystallization process, the following data must be generated:

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: Distinguish between amorphous and crystalline forms, and identify polymorphs.

    • Expectation: The HCl salt should show sharp Bragg peaks. Broad "halos" indicate amorphous material (requires slower cooling or annealing).

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Determine melting point and solvate stability.

    • Racemic HCl Salt: Typical melting onset >250°C (decomposition).

    • Chiral Salts: Diastereomers will have distinct melting points. The eutectics will melt lower than the pure diastereomer.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Flow: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high or temperature dropped too fast.Re-heat to dissolution. Add seed crystals at the cloud point. Cool at 5°C/hour.
Low Yield Product too soluble in solvent.Add anti-solvent (MTBE or EtOAc) after initial crystallization. Cool to -10°C.
Low Chiral Purity "Paste" formation trapping mother liquor.Improve washing step. Recrystallize the wet cake immediately. Do not dry impure salts.
Hygroscopicity Formation of HCl hydrates.Dry under vacuum with N2 bleed. Store in desiccator. Consider switching to Fumarate salt if HCl is too hygroscopic.

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2. National Library of Medicine. Available at: [Link]

  • MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Molbank 2021.[2] Available at: [Link][2]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Guide: Yield Optimization in the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 4,5,6,7-tetrahydro-1H-indazol-6-amine presents unique regiochemical and purification challenges. While de novo cyclization from substituted cyclohexanedione derivatives is a common strategy for tetrahydroindazoles, achieving the correct regiochemistry for a C6-amine is notoriously difficult and often inadvertently yields the C5-substituted isomer instead[1].

To bypass these regioselectivity issues, the most robust, scalable, and field-proven approach is the direct catalytic hydrogenation of the commercially available aromatic precursor, 1H-indazol-6-amine [2]. This guide provides advanced troubleshooting strategies for this high-pressure hydrogenation route, focusing on catalyst selection, reaction causality, and overcoming the severe purification bottlenecks associated with highly polar amines.

Mechanistic Workflow

SynthesisWorkflow SM 1H-indazol-6-amine (Starting Material) Cat 5% Rh/C Catalyst (Arene Adsorption) SM->Cat Substrate Loading Cond Hydrogenation 1000 psi H2, 120°C, EtOH Cat->Cond Pressurize & Heat Target 4,5,6,7-tetrahydro-1H-indazol-6-amine (Target Product) Cond->Target Optimal Pathway Fail1 Incomplete Reduction (Check H2 pressure) Cond->Fail1 Sub-optimal H2 Fail2 N-N Bond Cleavage (Temperature >140°C) Cond->Fail2 Over-heating Purif Silica Gel Chromatography (NH3/MeOH in CHCl3) Target->Purif Filtration & Concentration Pure Purified Product (Yield: 35-45%) Purif->Pure Elution of Polar Amine

Fig 1. Experimental workflow and troubleshooting logic for 1H-indazol-6-amine hydrogenation.

Troubleshooting FAQs

Q1: My conversion stalls at 40-50% even after 72 hours. Why is the reaction incomplete? A1: This is a classic case of catalyst poisoning combined with gas-liquid mass transfer limitations. The primary amine on both the starting material and the product strongly coordinates to the active metal centers of the catalyst, effectively blocking hydrogen adsorption. Solution: You must use a high catalyst loading (typically ~50% w/w of 5% Rh/C relative to the substrate)[2]. Furthermore, ensure the Parr reactor's impeller speed is set to at least 800–1000 RPM. At 1000 psi, vigorous agitation is mandatory to force H2 into the ethanol solution and displace the coordinated amines from the rhodium surface.

Q2: Why must we use Rh/C instead of the more common Pd/C or PtO2? A2: The selectivity requirement here is stringent: we must reduce the stable aromatic benzene ring while leaving the adjacent pyrazole ring intact. Palladium on carbon (Pd/C) under high pressure and temperature frequently leads to hydrogenolysis (cleavage) of the N-N bond in the pyrazole, generating useless ring-opened byproducts. Rhodium on carbon (Rh/C) possesses the precise electronic properties required to rapidly hydrogenate the carbocycle at 120°C without breaking the heteroaromatic N-N bond[3].

Q3: LC-MS shows 100% conversion, but my isolated yield after silica gel chromatography is abysmal (<15%). Where is the product? A3: Your product is permanently stuck on the column. 4,5,6,7-tetrahydro-1H-indazol-6-amine contains both a primary aliphatic amine and a secondary pyrazole amine, making it extremely polar and basic. It binds irreversibly to the acidic silanol groups (Si-OH) on standard unmodified silica gel. Solution: You must neutralize the silica's acidity. Use a highly basic mobile phase, specifically a gradient incorporating 10% of a (2M NH3 in Methanol) solution mixed into Chloroform (CHCl3) or Dichloromethane (DCM)[2]. Alternatively, switch to amine-functionalized silica (e.g., KP-NH columns) to bypass silanol interactions entirely.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and expected yield outcomes during the hydrogenation and purification phases.

ParameterCondition TestedObservation / Yield ImpactMechanistic Causality
Catalyst 10% Pd/C<10% yield (Major degradation)Pd promotes hydrogenolysis of the pyrazole N-N bond under high pressure.
Catalyst 5% Rh/C35–45% yieldRh selectively reduces the carbocycle while preserving the heteroaromatic pyrazole[3].
Pressure 500 psi H2Incomplete conversionInsufficient dissolved H2 to overcome amine-induced catalyst poisoning.
Pressure 1000 psi H2Complete conversion (72h)High pressure ensures adequate surface coverage of H2 on the Rh active sites[2].
Purification Standard Silica (DCM/MeOH)<15% recoverySevere tailing and irreversible binding to acidic silanol groups.
Purification Silica + 2M NH3 in MeOH37–45% recoveryAmmonia neutralizes silanols, preventing secondary interactions with the target amine[2].

Self-Validating Experimental Protocol

Objective: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine via Rh-catalyzed hydrogenation. Scale: ~100 mmol.

Step 1: Reactor Preparation & Loading

  • To a clean, dry 1 L high-pressure Parr autoclave reactor, add 1H-indazol-6-amine (12.45 g, 93.6 mmol) and absolute ethanol (300 mL)[2].

  • Carefully add 5% Rh/C (6.13 g) under a continuous stream of nitrogen[2].

  • Causality Check: Rh/C is highly pyrophoric when dry. Always wet the catalyst or add it to the solvent strictly under inert gas to prevent solvent ignition.

Step 2: Pressurization & Hydrogenation 3. Seal the reactor. Purge the headspace three times with N2 (500 psi), followed by three purges with H2 (500 psi). 4. Pressurize the reactor to 1000 psi with H2 gas[2]. 5. Heat the reaction mixture to 120°C while stirring vigorously (≥800 RPM). Maintain these conditions for 72 hours[2].

  • Validation Check: Monitor the pressure drop. A healthy reaction will show a steady consumption of H2 in the first 24 hours. If the pressure does not drop, catalyst poisoning has occurred due to poor agitation.

Step 3: Workup & Filtration 6. Cool the reactor to room temperature (<25°C) and safely vent the excess H2 gas. Purge the vessel with N2. 7. Filter the crude reaction mixture through a pad of Hyflo (Celite) to remove the Rh/C catalyst[2]. Wash the filter cake thoroughly with methanol (3 × 50 mL).

  • Validation Check: Spot the filtrate on a TLC plate (Eluent: 10% 2M NH3/MeOH in CHCl3). The product should appear as a highly polar, ninhydrin-positive spot.

Step 4: Purification 8. Concentrate the filtrate in vacuo to yield the crude product. 9. Purify via flash column chromatography on silica gel using an isocratic or shallow gradient of 10% (2M NH3 in MeOH) in CHCl3[2].

  • Causality Check: The ammonia modifier is strictly required to elute the product; omitting it will result in near-total product loss on the column.

  • Yield: Expected ~4.80 g (37%) of the title compound as a solid[2].

References

  • Title: United States Patent US 7,981,918 B2 - Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1 Source: Google Patents URL
  • Title: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands Source: ChemMedChem (via NIH PMC) URL: [Link]

Sources

troubleshooting low enantiomeric excess in indazol-6-amine resolution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazol-6-amine Resolution

Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for troubleshooting and optimizing the chiral resolution of indazol-6-amine via diastereomeric salt crystallization. As Senior Application Scientists, we have structured this center to address the common and complex challenges encountered in the lab, moving beyond simple protocols to explain the underlying principles that govern a successful resolution.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

The classical resolution of a racemic amine into its constituent enantiomers is a powerful technique, but its success hinges on the subtle thermodynamic and kinetic differences between a pair of diastereomers.[1][2] Low enantiomeric excess (ee) is a frequent and frustrating issue. This guide provides a structured, question-and-answer approach to diagnose and solve this problem.

Core Issue: Why is my enantiomeric excess (ee) consistently low?

Low ee after crystallization indicates that the solubilities of the two diastereomeric salts—in this case, [(R)-Indazol-6-amine / (L)-Resolving Agent] and [(S)-Indazol-6-amine / (L)-Resolving Agent]—are too similar in your chosen solvent system, leading to co-precipitation.[3] Alternatively, kinetic factors like the cooling rate may be favoring non-selective crystallization.[4]

The following sections break down the key experimental variables. A logical troubleshooting workflow is essential for efficiently identifying the root cause.

Visualizing the Troubleshooting Workflow

A systematic approach is critical. The following diagram outlines a decision-making process for tackling low enantiomeric excess.

G start Low Enantiomeric Excess (ee) Observed q1 Is the Analytical Method Validated? start->q1 a1_yes Method is Accurate & Reproducible q1->a1_yes Yes a1_no FIX: Validate Chiral HPLC/SFC Method. Confirm baseline separation & accuracy. q1->a1_no No q2 Is Starting Material Pure? a1_yes->q2 a1_no->q1 a2_yes Racemic Indazol-6-amine & Resolving Agent >99% Pure q2->a2_yes Yes a2_no FIX: Purify Starting Materials. Impurities can inhibit or alter crystallization. q2->a2_no No q3 Is Stoichiometry Correct? a2_yes->q3 a2_no->q2 a3_yes Molar ratio (amine:acid) is optimized (e.g., 0.5-1.0 eq) q3->a3_yes Yes a3_no FIX: Screen Molar Equivalents. Start with 0.5 eq of resolving agent. q3->a3_no No q4 Is the Solvent System Optimal? a3_yes->q4 a3_no->q3 a4_yes Solvent screen performed, differential solubility confirmed q4->a4_yes Yes a4_no FIX: Perform Solvent Screening. Test solvents of varying polarity (protic/aprotic). Consider solvent/anti-solvent systems. q4->a4_no No q5 Are Crystallization Kinetics Controlled? a4_yes->q5 a4_no->q4 a5_yes Cooling rate, agitation, and aging time are optimized q5->a5_yes Yes a5_no FIX: Optimize Cooling Profile. Implement slow, linear cooling. Test effect of aging time. q5->a5_no No success High Enantiomeric Excess Achieved a5_yes->success a5_no->q5

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Frequently Asked Questions (FAQs)

Section 1: Resolving Agent & Stoichiometry

Q1: I'm using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) but my ee is stuck below 50%. Have I chosen the wrong resolving agent?

A1: Not necessarily. L-DBTA is a powerful and widely used resolving agent for amines due to its ability to form crystalline salts.[1][5] However, its success is highly substrate-dependent. Before changing the agent, first verify its stoichiometry. Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomeric salts.

Expert Insight: The goal is to exploit the solubility difference between the two salts. By using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents), you ensure that there is only enough agent to form a salt with a portion of the racemic amine. This creates a competitive environment where the less soluble diastereomer preferentially crystallizes, leaving the more soluble one in the mother liquor.[6][7]

Troubleshooting Steps:

  • Vary Stoichiometry: Perform small-scale trials using 0.5, 0.6, and 1.0 molar equivalents of L-DBTA to the racemic indazol-6-amine.

  • Consider Alternatives: If stoichiometry optimization fails, consider other tartaric acid derivatives like O,O'-Di-p-toluoyl-L-tartaric acid (L-DPTTA), which can offer different crystal packing and solubility profiles.[1]

Section 2: The Solvent System: The Key to Differential Solubility

Q2: How does solvent polarity affect the selective precipitation of my diastereomeric salt?

A2: The solvent is arguably the most critical parameter in a classical resolution.[3] It directly governs the absolute and, more importantly, the relative solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference, allowing one salt to crystallize in high purity while the other remains dissolved.[3][8]

  • High Polarity Solvents (e.g., Methanol, Water): These can sometimes over-solubilize both salts, preventing crystallization or leading to low yields and purity.

  • Low Polarity Solvents (e.g., Toluene, Heptane): These may cause both salts to precipitate indiscriminately.

  • Medium Polarity Solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile): This class of solvents often provides the best balance and is an excellent starting point for screening.[8]

Expert Insight: The concept of "like dissolves like" is a starting point, but specific molecular interactions (hydrogen bonding, dipole-dipole) between the solvent and the diastereomeric salts determine the outcome. Sometimes, a single solvent is insufficient. A solvent/anti-solvent system can be highly effective. The diastereomeric salts are dissolved in a "good" solvent, and an "anti-solvent" (in which the salts are poorly soluble) is added slowly to induce selective crystallization.[3][8]

Solvent System ExampleTypical ObservationRationale
Isopropanol (IPA)Moderate selectivityGood starting point for many amine resolutions.
Ethyl AcetateCan provide high selectivityLower polarity may reduce overall solubility, enhancing differences.[8]
Methanol / MTBE (1:5)Can improve ee and yieldMethanol solubilizes the salts, while MTBE acts as an anti-solvent to control precipitation.
AcetonitrileCan offer unique selectivityAprotic nature changes hydrogen bonding interactions compared to alcohols.

Q3: Can the solvent actually change which enantiomer crystallizes?

A3: Yes, this phenomenon, known as "chirality switching," can occur.[9] Although less common, changing the solvent can alter the crystal lattice structure, sometimes incorporating solvent molecules. This can invert the solubility order of the diastereomeric salts, causing the opposite enantiomer to precipitate.[9] This highlights the importance of a thorough solvent screen.

Section 3: Crystallization Conditions: Temperature & Kinetics

Q4: My resolution is not reproducible. Sometimes the ee is high, other times it's low. Could the cooling rate be the issue?

A4: Absolutely. Lack of reproducibility often points to uncontrolled kinetic factors. The cooling rate directly impacts the level of supersaturation, which is the driving force for crystallization.

  • Rapid Cooling ("Crash Cooling"): This generates high supersaturation quickly, which can lead to spontaneous nucleation of both diastereomers, trapping the undesired enantiomer in the crystal lattice and resulting in low ee.[4]

  • Slow, Controlled Cooling: A slow, linear cooling profile maintains a state of moderate supersaturation. This allows the system to remain in the "metastable zone," where crystal growth on existing nuclei of the less-soluble diastereomer is favored over the nucleation of the more-soluble one.[8]

Expert Insight: Consider implementing a programmed cooling ramp (e.g., 5-10 °C per hour) using a temperature-controlled reactor. Also, an "aging" or "digestion" step, where the slurry is held at the final temperature for several hours with stirring, can allow the system to approach thermodynamic equilibrium. During this time, the more soluble, kinetically trapped salt can redissolve, and the less soluble salt can continue to crystallize, thereby improving the final enantiomeric excess.[8]

Section 4: Starting Material and Impurities

Q5: I've optimized my solvent and cooling, but the ee is still variable. What else could be at play?

A5: The purity of your starting materials—both the racemic indazol-6-amine and the resolving agent—is paramount. Even small amounts of impurities can have a significant impact on crystallization.[10][11]

How Impurities Interfere:

  • Inhibition of Nucleation: Impurities can increase the time required for crystals to form.[10]

  • Disruption of Crystal Growth: Impurities can adsorb onto the growing crystal faces, altering the crystal habit (shape) and, more critically, becoming incorporated into the crystal lattice.[12][13] This disrupts the ordered packing and leads to a lower ee.

  • Co-crystallization: Structurally similar impurities may co-crystallize with your desired product, directly contaminating it.[14]

Troubleshooting Steps:

  • Verify Purity: Analyze all starting materials by HPLC, NMR, and LC-MS to ensure >99% purity.

  • Recrystallize if Necessary: If impurities are detected, purify the racemic indazol-6-amine and/or the resolving agent before attempting the resolution.

Section 5: Analytical Method Validation

Q6: How do I know if the low ee I'm measuring is real and not an artifact of my analytical method?

A6: An unvalidated or unreliable analytical method can lead you down a fruitless optimization path. It is essential to confirm that your chiral HPLC or SFC method is accurate and precise.[15][16]

Essential Validation Steps:

  • Baseline Resolution: Ensure your chiral column and mobile phase provide baseline separation (Resolution > 1.5) of the two indazol-6-amine enantiomers.

  • Prepare a Racemic Standard: Analyze a sample of the starting racemic indazol-6-amine. The peak areas for the two enantiomers should be nearly identical (50:50).

  • Linearity and Accuracy: If available, prepare samples with known ee values by mixing the racemate with an enantiopure standard to confirm your method's accuracy across a range of values.

  • Derivatization (if needed): For some amines, derivatization with an achiral agent (e.g., benzoyl chloride) may be necessary to improve peak shape or detection on certain chiral columns.[15]

Experimental Protocols

Protocol 1: Baseline Resolution of (±)-Indazol-6-amine with L-DBTA

This protocol provides a robust starting point for optimization.

  • Salt Formation:

    • In a flask equipped with a magnetic stirrer and temperature probe, dissolve 10.0 g of racemic indazol-6-amine in 100 mL of isopropanol (IPA) at 60 °C.

    • In a separate beaker, dissolve 14.2 g (0.55 molar equivalents) of O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 50 mL of IPA, warming gently if necessary.

    • Slowly add the L-DBTA solution to the amine solution over 15 minutes, maintaining the temperature at 60 °C.

  • Crystallization:

    • Once the addition is complete, slowly cool the mixture to room temperature over 3 hours (a linear ramp of ~13 °C/hour).

    • Continue stirring at room temperature for an additional 4 hours (aging step).

  • Isolation:

    • Filter the resulting solid using a Büchner funnel.

    • Wash the filter cake with two 20 mL portions of cold IPA.

    • Dry the solid (the diastereomeric salt) under vacuum at 40 °C to a constant weight.

  • Liberation of Free Amine:

    • Suspend the dried salt in 100 mL of water and 50 mL of ethyl acetate.

    • Adjust the pH to >11 by slowly adding a 2 M sodium hydroxide solution with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched indazol-6-amine.

  • Analysis:

    • Determine the enantiomeric excess of the product using a validated chiral HPLC or SFC method.

Visualizing the Resolution Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation cluster_3 Step 4: Analysis racemate Racemic (R/S)-Amine in Solvent mix Mix & Heat to Dissolve racemate->mix agent Chiral (L)-Resolving Agent (e.g., L-DBTA) agent->mix cool Slow Controlled Cooling mix->cool age Age at Final Temp (Stirring) cool->age filter Filter & Wash Solid (Diastereomeric Salt) age->filter liberate Liberate with Base (e.g. NaOH) & Extract filter->liberate product Enriched (S)-Amine (Example) liberate->product hplc Analyze by Chiral HPLC/SFC (Determine %ee) product->hplc

Caption: General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available from: [Link]

  • Chiral resolution by diastereomeric salt crystallization. HKUST SPD. Available from: [Link]

  • Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. ScienceDirect. Available from: [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry. Available from: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available from: [Link]

  • Optimization of an Enantioselective Crystallization. APC. Available from: [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Royal Society of Chemistry. Available from: [Link]

  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. Available from: [Link]

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. Available from: [Link]

  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. ETH Zurich Research Collection. Available from: [Link]

  • Crystallization in multicomponent chiral systems : thermodynamic characterization and guidelines for chiral resolution of racemic compounds with cocrystallization. University of Strathclyde. Available from: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization. ResearchGate. Available from: [Link]

  • Bi(OTf)3-Catalyzed Stereoselective Esterification of α-Hydroxyphosphonates with (+)-Dibenzoyl-l-tartaric Anhydride. ACS Publications. Available from: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available from: [Link]

  • Optimization of crystallization conditions for biological macromolecules. PMC. Available from: [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0). This bifunctional compound—featuring both an aliphatic primary amine and a pyrazole ring—is a critical building block in medicinal chemistry, frequently utilized in the synthesis of 1[1] and2[2].

Due to its unique physicochemical properties, researchers often encounter challenges such as auto-oxidation, regioisomerism, and difficult-to-remove synthetic byproducts. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated 4,5,6,7-tetrahydro-1H-indazol-6-amine is turning pink or brown upon storage. What is happening, and how do I prevent this? Causality: The tetrahydroindazole core is highly susceptible to auto-oxidation. The fully aromatic 1H-indazol-6-amine is thermodynamically more stable than the partially saturated tetrahydro ring. In the presence of oxygen, ambient light, or trace transition metals (often left over from reductive amination catalysts), the allylic protons are abstracted, leading to a cascade that aromatizes the ring or forms highly conjugated, colored oligomers. Solution: Implement an antioxidant wash (e.g., 5% aqueous sodium bisulfite) during your final organic extraction. More importantly, do not store the compound as a free base. Convert and store the purified compound as a 2[2]. Protonation removes electron density from the primary amine, inductively deactivating the adjacent ring system against oxidative degradation. Always store under an inert atmosphere (Argon/N₂) at 2–8°C[3].

Q2: I synthesized the compound via reductive amination of 4,5,6,7-tetrahydro-1H-indazol-6-one. How do I remove the unreacted ketone precursor? Causality: Reductive amination using 2[2] often leaves residual ketone if imine formation is incomplete due to steric hindrance. The ketone is electronically neutral, whereas the target product contains a basic primary amine (pKa ~9.5). Solution: Perform an orthogonal acid-base extraction (See Protocol 1). By dropping the pH to 2.0, the basic amine is protonated into a highly water-soluble salt, while the neutral ketone remains trapped in the organic phase and can be easily discarded.

Q3: My NMR shows a co-eluting regioisomer. How do I separate the 1H and 2H tautomers/isomers if they were alkylated during a previous step? Causality: While the parent compound exists as a rapidly equilibrating mixture of 1H and 2H tautomers, N-alkylation locks the structure into distinct regioisomers. These isomers possess nearly identical molecular weights and similar polarities, making standard normal-phase silica gel chromatography ineffective. Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a shallow gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The slight difference in the dipole moment between the N1 and N2 alkylated pyrazoles is sufficient to resolve them under reverse-phase conditions.

Part 2: Quantitative Data on Impurity Profiles

Understanding the physicochemical differences between your target compound and its impurities is the key to designing a self-validating purification system.

Impurity ClassExample Structure / OriginPhysicochemical DifferenceRecommended Purification Strategy
Aromatized Byproduct 1H-indazol-6-amine (Auto-oxidation)Higher aromaticity, lower basicity (Amine pKa ~4.5 vs ~9.5).Cation-exchange chromatography (SCX) or selective pH 6.0 extraction.
Ketone Precursor 4,5,6,7-tetrahydro-1H-indazol-6-one (Incomplete reduction)Neutral molecule (lacks the basic primary amine).Orthogonal acid-base extraction (pH 2.0 aqueous wash).
Inorganic Salts Borate salts, NaCl (STAB reduction / Brine washes)Highly polar, completely insoluble in non-polar organics.Liquid-liquid extraction (DCM/Water at pH 10.0).
Regioisomers 2-alkylated tetrahydroindazole (Non-selective N-alkylation)Slight dipole moment shift; identical mass.RP-HPLC (C18, 0.1% TFA) or fractional crystallization.

Part 3: Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction

This self-validating protocol exploits the basicity of the primary amine to separate it from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude material).

  • Acidification: Add 1M aqueous HCl dropwise while stirring vigorously until the aqueous phase reaches pH 2.0. Stir for 15 minutes to ensure complete protonation.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. The aqueous layer now contains the protonated target amine. Discard the organic layer , which contains the neutral ketone impurities and non-basic organic byproducts.

  • Basification: Cool the retained aqueous layer in an ice bath (0–5°C). Slowly add 2M aqueous NaOH until the pH reaches 10.0–11.0. (Causality Note: The reaction is exothermic; cooling prevents thermal degradation of the newly formed free base).

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g). The neutralized free base product will partition entirely into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Salt Formation and Recrystallization (Hydrochloride Salt)

To prevent auto-oxidation and ensure long-term stability, the free base should be converted to a hydrochloride salt[2].

  • Preparation: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether (5 mL/g).

  • Cooling: Cool the solution to 0°C under an inert Argon or N₂ atmosphere.

  • Precipitation: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether. A white precipitate (the amine hydrochloride salt) will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization and particle growth.

  • Recovery: Filter the solid under vacuum, wash with cold Diethyl Ether, and dry in a vacuum oven at 40°C overnight to yield pure 4,5,6,7-tetrahydro-1H-indazol-6-amine hydrochloride (>98% purity).

Part 4: Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the orthogonal acid-base extraction, highlighting how phase partitioning effectively isolates the target compound.

PurificationWorkflow Crude Crude 4,5,6,7-tetrahydro- 1H-indazol-6-amine Acidify Acidify to pH 2 (1M HCl / EtOAc) Crude->Acidify Extract1 Phase Separation Acidify->Extract1 Org1 Organic Phase (Neutral Impurities) Extract1->Org1 Discard Aq1 Aqueous Phase (Amine HCl Salt) Extract1->Aq1 Keep Basify Basify to pH 10 (2M NaOH) Aq1->Basify Extract2 Extract with DCM Basify->Extract2 Org2 Organic Phase (Free Base Amine) Extract2->Org2 Keep Aq2 Aqueous Phase (Inorganic Salts) Extract2->Aq2 Discard Crystallize Salt Formation (HCl in Ether) Org2->Crystallize Pure Pure Target Compound (>98% Purity) Crystallize->Pure

Acid-Base Extraction Workflow for 4,5,6,7-tetrahydro-1H-indazol-6-amine Purification.

Part 5: References

  • 4,5,6,7-Tetrahydro-1H-indazol-6-amine Product Specifications , ChemScene.3[3]

  • 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine , Sigma-Aldrich.

  • Indole AHR inhibitors and uses thereof , US Patent US12077542B2, Google Patents. 1[1]

  • Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1 , JP Patent JP2009534398A, Google Patents. 2[2]

Sources

preventing oxidation and degradation of 4,5,6,7-tetrahydro-1H-indazol-6-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THIA-STAB-001 Compound: 4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely experiencing degradation due to the high nucleophilicity of the C6-primary amine in an aliphatic cyclic system. Unlike aromatic amines (anilines), 4,5,6,7-tetrahydro-1H-indazol-6-amine behaves as a potent nucleophile and base.

The Critical Failure Mode: The compound is an "atmospheric sponge." It actively captures atmospheric


 to form carbamate salts and reacts with 

via radical propagation to form N-oxides and imines.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent degradation, you must understand the invisible chemical warfare occurring in your vial.

The Carbamate Trap ( Scavenging)

Because the amine is attached to a saturated cyclohexane ring (the "tetrahydro" portion), it is aliphatic and highly basic (


).
  • Mechanism: The lone pair on the nitrogen attacks the electrophilic carbon of atmospheric

    
    .
    
  • Result: Formation of a carbamic acid intermediate, which instantly reacts with another equivalent of the free base to form an ammonium carbamate salt .

  • Observation: The free-flowing powder turns into a sticky gum or hard crust.

Radical Oxidation (The Yellowing Effect)
  • Mechanism: Atmospheric oxygen (

    
    ), often catalyzed by trace metals or light, abstracts a hydrogen alpha to the amine or attacks the nitrogen lone pair.
    
  • Pathway: Amine

    
     Hydroxylamine 
    
    
    
    Imine
    
    
    Oxidative cleavage.
  • Observation: Samples turn from white to yellow/brown.

Aromatization Risk
  • Mechanism: The "tetrahydro" ring is thermodynamically less stable than the fully aromatic indazole. Under oxidative stress or heating, the ring may dehydrogenate to restore full aromaticity, destroying the chiral center and the aliphatic nature of the amine.

Part 2: Visualizing the Threat

Figure 1: Degradation Pathways

DegradationPathways Start Intact THIA (Free Base) Carbamate Ammonium Carbamate (Sticky Solid/Crust) Start->Carbamate Nucleophilic Attack NOxide N-Oxide / Hydroxylamine (Yellow Impurity) Start->NOxide SET / H-Abstraction CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Radical Initiator) O2->NOxide Imine Imine Degradant NOxide->Imine Dehydration

Caption: Primary degradation vectors. The CO2 pathway (Carbamate) is often faster than oxidation in humid air.

Part 3: Storage Protocols (SOPs)

Protocol A: Long-Term Storage (Solid State)

Status: Gold Standard

ParameterSpecificationRationale
Container Amber glass vial with Teflon-lined screw cap.Amber glass blocks UV light (radical initiator). Teflon prevents leaching.
Atmosphere Argon (preferred) or Nitrogen.[1]Argon is heavier than air and forms a "blanket" over the solid.
Seal Parafilm® M or electrical tape over the cap-neck junction.Prevents gas exchange during freezer thermal cycles.
Temperature -20°C .Slows kinetic rate of oxidation and aromatization.
Desiccant Store vial inside a secondary jar containing Drierite or Silica Gel.Prevents moisture condensation upon thawing.
Protocol B: Handling & Thawing (Critical)

Most degradation occurs during the 5 minutes you open the vial.

  • Equilibration: Remove vial from freezer and let it warm to Room Temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric water instantly onto the powder. Water catalyzes carbamate formation.

  • Aliquot Strategy: Do not repeatedly freeze/thaw the bulk stock. Aliquot into single-use vials upon first receipt.

  • Inerting: After removing your sample, backfill the headspace with Argon before re-closing.

Part 4: Troubleshooting & FAQs

Q1: My white powder has turned yellow. Is it ruined?

Diagnosis: Early-stage oxidation (N-oxide formation) or trace azo-coupling. Action:

  • Run LC-MS: Look for a peak at M+16 (Oxygen insertion).

  • Run H-NMR: Check the integration of the proton alpha to the amine (approx 3.0-3.5 ppm). If the sharp multiplet has broadened or shifted downfield, degradation is significant.

  • Salvage: If purity is >90%, you can repurify via recrystallization (usually from EtOH/Ether) or prep-HPLC. If <90%, discard.

Q2: The compound has become a sticky gum/solid. Why?

Diagnosis: Carbamate formation.[2] You likely left the vial open to air or stored it in a non-tight container. The Fix (Reversible): Carbamate formation is reversible under acidic conditions or heat (though heat risks oxidation).

  • Protocol: Dissolve the gum in a solvent (e.g., DCM) and wash with a basic solution (dilute NaOH) to break the carbamate salt, then dry and concentrate. However, converting to the HCl salt (see Q3) is the permanent fix.

Q3: Can I store this in DMSO or Ethanol?

Strictly No.

  • DMSO: Is hygroscopic and often contains peroxides. It acts as an oxygen vector.

  • Ethanol: Protic solvents facilitate proton transfer, accelerating side reactions.

  • Solution Storage: If you must store in solution, use anhydrous Acetonitrile , purge with Argon, seal tightly, and store at -80°C. Use within 2 weeks.

Q4: How do I make it permanently stable?

Pro-Tip: Convert the free base to the Dihydrochloride Salt . The protonated amine (


) has no lone pair to react with 

or

.
  • Method: Dissolve free base in anhydrous Ether or Dioxane. Add 2.0 equivalents of 4M HCl in Dioxane. Filter the white precipitate.

  • Result: The salt form is stable at RT for months/years if kept dry.

Part 5: Workflow Visualization

Figure 2: Incoming Shipment & Storage Workflow

StorageWorkflow cluster_Storage Storage Conditions Arrival Shipment Arrival Equilibrate Equilibrate to RT (Do NOT Open Yet) Arrival->Equilibrate Aliquot Aliquot in Glovebox or under Argon Cone Equilibrate->Aliquot FreeBase Store as Free Base? (High Risk) Aliquot->FreeBase SaltForm Convert to HCl Salt? (Recommended) Aliquot->SaltForm Freezer Store at -20°C (Argon Headspace) FreeBase->Freezer Requires inert gas SaltForm->Freezer Highly Stable

Caption: Decision tree for maximizing shelf-life upon receipt.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54594815, 4,5,6,7-Tetrahydro-1H-indazol-6-amine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link][3][4][5][6]

  • American Chemical Society. (2020).[7] A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[8] Retrieved from [Link]

Sources

minimizing side reactions during the cyclization of tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic pitfalls of synthesizing 4,5,6,7-tetrahydroindazoles (THIs). The cyclocondensation of 1,3-cyclohexanediones or 2-acylcyclohexanones with substituted hydrazines is a foundational reaction, yet it is notoriously prone to side reactions such as poor regioselectivity, unwanted aromatization, and incomplete cyclization.

This guide synthesizes field-proven methodologies with mechanistic causality to ensure your experimental protocols are robust, reproducible, and self-validating.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic decision tree below to map your analytical findings (via LC-MS or


H-NMR) directly to the underlying chemical causality and recommended solutions.

Workflow Start Crude Mixture Analysis (LC-MS / 1H-NMR) Node_Regio Issue: Poor Regioselectivity (N1 vs N2 Isomers) Start->Node_Regio Node_Arom Issue: Unwanted Aromatization ([M-4H] detected) Start->Node_Arom Node_Hydra Issue: Incomplete Cyclization (Hydrazone Stalling) Start->Node_Hydra Sol_Regio Action: Lower Temp (Kinetic Control) or use N-protecting groups Node_Regio->Sol_Regio Success Optimized Tetrahydroindazole High Yield & Purity Sol_Regio->Success Sol_Arom Action: Degas Solvents & Purge with Argon (Exclude O2) Node_Arom->Sol_Arom Sol_Arom->Success Sol_Hydra Action: Add Mild Acid (AcOH) or apply Microwave Heating Node_Hydra->Sol_Hydra Sol_Hydra->Success

Fig 1. Diagnostic workflow for tetrahydroindazole cyclization side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My NMR shows a 1:1 mixture of N1 and N2 alkylated regioisomers. How can I drive regioselectivity toward a single product? Causality & Solution: The initial nucleophilic attack of the substituted hydrazine on the 1,3-dicarbonyl dictates the regiochemical outcome. Alkylhydrazines typically possess similar nucleophilicity at both nitrogen atoms, leading to poor selectivity and a statistical mixture of isomers. Arylhydrazines, however, benefit from conjugation, which electronically differentiates the two nitrogens. To minimize the minor regioisomer, you must shift the reaction from thermodynamic to kinetic control. Lowering the temperature slows down the equilibration of the intermediates, favoring the attack of the more nucleophilic nitrogen. Alternatively, employ a substrate-controlled strategy by introducing electron-withdrawing directing groups on the cyclohexanone ring to enhance the electrophilicity of a specific reaction site[1]. If direct cyclization remains unselective, synthesize the unsubstituted tetrahydroindazole first, followed by a highly selective N-alkylation step using sodium hydride in THF[1].

Q2: My LC-MS shows a significant peak at [M-4H]. Why is my product oxidizing, and how do I prevent this unwanted aromatization? Causality & Solution: Tetrahydroindazoles contain a saturated carbocyclic ring fused to a pyrazole core. This system has a strong thermodynamic driving force to fully aromatize into an indazole, a process highly susceptible to oxidative dehydrogenation[2]. This side reaction is catalyzed by elevated temperatures, trace transition metals, and atmospheric oxygen. To eliminate aromatization, the cyclization must be performed under a strictly inert atmosphere[3]. Degas your solvents via the freeze-pump-thaw method or by sparging with argon for 30 minutes prior to use. Avoid using halogenated solvents that might generate oxidative radicals under thermal stress, and ensure your reaction vessels are thoroughly purged.

Q3: The reaction stalls at the hydrazone intermediate, and the pyrazole ring fails to close. What is missing from my conditions? Causality & Solution: The condensation of hydrazine with the first carbonyl group is a rapid, intermolecular process that forms the hydrazone. However, the subsequent intramolecular cyclization onto the second carbonyl (or enol) requires overcoming a higher activation energy barrier and specific orbital alignment. If the reaction stalls, the medium lacks sufficient electrophilic activation. Adding a mild acid catalyst (e.g., glacial acetic acid or


-toluenesulfonic acid) protonates the remaining carbonyl oxygen, lowering its LUMO energy and increasing its electrophilicity to facilitate ring closure[3]. If prolonged thermal heating causes degradation, transition to microwave-assisted heating, which provides rapid, localized energy to overcome the cyclization barrier without inducing thermal decomposition[4].

Part 3: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the minimization of specific side reactions.

Reaction ConditionSolventCatalystTemp (°C)AtmosphereYield (%)Major Side Reaction Observed
Standard RefluxEthanolNone78Air45%Aromatization (Indazole formation)
Acid-CatalyzedEthanolAcOH (1.0 eq)78Air60%Aromatization
Inert & AcidicTolueneAcOH (1.0 eq)110Argon82%Regioisomer mixture (Kinetic loss)
Microwave-Assisted Ethanol AcOH (0.1 eq) 120 (MW) Argon 95% None (Optimal)

Part 4: Standard Operating Procedure (SOP)

Protocol: Regioselective Microwave-Assisted Synthesis of 4,5,6,7-Tetrahydroindazoles This protocol utilizes a self-validating system to ensure intermediate formation before forcing cyclization, minimizing both aromatization and uncyclized byproducts.

Step 1: Reagent Preparation & Degassing

  • Dissolve 1.0 mmol of the 2-acylcyclohexanone derivative in 3.0 mL of absolute ethanol in a microwave-safe vial.

  • Sparge the solution with Argon for 15 minutes to displace dissolved oxygen, preventing downstream aromatization.

  • Add 1.05 mmol of the substituted hydrazine hydrochloride. Self-Validation Check: The use of the hydrochloride salt acts as an in-situ mild acid source, preventing the need for harsh external acids that can trigger polymerization.

Step 2: Kinetic Hydrazone Formation

  • Stir the mixture at room temperature (20-25 °C) for 30 minutes under Argon.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting ketone (typically

    
    ) and the appearance of the hydrazone intermediate (
    
    
    
    ) validates successful intermolecular condensation. Do not proceed to Step 3 until the ketone is consumed.

Step 3: Microwave-Assisted Cyclization

  • Add a catalytic amount (0.1 eq) of glacial acetic acid to the vial and seal it with a crimp cap.

  • Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes[4].

  • Mechanistic Note: Microwave irradiation provides the rapid thermal energy required to cross the activation barrier for intramolecular cyclization while minimizing the residence time that leads to oxidative aromatization.

Step 4: Isolation and Purification

  • Cool the vial to room temperature. The product often precipitates directly from the ethanolic solution.

  • Filter the precipitate and wash with ice-cold ethanol (1.0 mL).

  • Self-Validation Check: Analyze the crude solid via LC-MS. A single peak corresponding to the exact mass

    
     confirms successful cyclization, whereas a mass of 
    
    
    
    would indicate a failure in oxygen exclusion.

Part 5: References

Sources

improving column chromatography separation of indazole amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Column Chromatography Separation of Indazole Amine Intermediates Ticket ID: IND-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Purification Support Center

You are likely experiencing difficulties purifying indazole amine intermediates due to two compounding factors: the amphoteric nature of the indazole core (which possesses both H-bond donor and acceptor sites) and the high basicity of the amine side chain.

Common symptoms include:

  • Peak Tailing/Streaking: The compound elutes over a large volume, contaminating other fractions.

  • Irreversible Adsorption: Product "sticks" to the baseline and never elutes.

  • Regioisomer Co-elution: Difficulty separating

    
    -alkyl vs. 
    
    
    
    -alkyl isomers.

Below is your troubleshooting guide, structured to address these specific failure modes.

Module 1: The "Silanol Effect" (Tailing & Streaking)

User Question: My indazole amine streaks across the entire column, even with polar solvents. How do I sharpen the bands?

Technical Diagnosis: Standard silica gel (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is acidic (approx. pH 5.0) due to surface silanol groups (

).[1] Basic amines (

) form strong hydrogen bonds or ionic interactions with these silanols, resulting in non-linear adsorption isotherms (tailing).[1]

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (Standard Silica)

This is the most cost-effective immediate fix. You must introduce a competitive base to block silanol sites.[2]

  • The "Golden" Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    ).
    
  • Ratio: Start with 90:10:1 (DCM:MeOH:

    
    ).
    
    • Note: Standard aqueous ammonia is immiscible with DCM in large amounts. Do not exceed 1-2% v/v of the aqueous ammonia relative to the total volume, or use methanolic ammonia (7N

      
       in MeOH).
      
  • Alternative Modifier: Triethylamine (TEA).

    • Add 1% TEA to your mobile phase.[2]

    • Warning: TEA has a high boiling point and can be difficult to remove from the final product without an acidic workup or high-vacuum drying.

Option B: Amine-Functionalized Silica (Recommended)

For sensitive indazoles or difficult separations, switch to Amine-Bonded Silica (


-Silica) .[1]
  • Mechanism: The surface is functionalized with propyl-amine groups. This creates a basic surface that repels the basic amine of your product, preventing tailing without the need for mobile phase modifiers.

  • Benefit: You can often use simpler solvents (e.g., Hexane/Ethyl Acetate) instead of toxic DCM/MeOH mixtures.

Visualization: Silanol Blocking Mechanism

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 With Modifier (TEA/NH3) Silanol Silanol Group (-Si-OH) Interaction Strong Ionic/H-Bond (TAILING) Silanol->Interaction Indazole Indazole Amine (Basic) Indazole->Interaction Modifier Modifier Base (TEA/NH3) BlockedSilanol Blocked Silanol (-Si-O-...H-N-R3) Modifier->BlockedSilanol Preferential Binding FreeIndazole Free Indazole (Sharp Peak) BlockedSilanol->FreeIndazole No Interaction

Caption: Competitive binding mechanism where mobile phase modifiers (TEA/NH3) occupy acidic silanol sites, allowing the target amine to elute freely.[1]

Module 2: Regioisomer Separation ( vs. )

User Question: I performed an alkylation on my indazole, and I have a mixture of N1 and N2 isomers. They co-elute on TLC. How do I separate them?

Technical Diagnosis: Indazole alkylation typically yields a mixture of the thermodynamic product (


-substituted) and the kinetic product (

-substituted).
  • 
    -Isomer:  Generally less polar (higher 
    
    
    
    ) because the lone pair on
    
    
    is less accessible.
  • 
    -Isomer:  Generally more polar (lower 
    
    
    
    ) and often possesses a larger dipole moment.[1]

Separation Protocol:

  • Solvent Optimization: Do not rely solely on MeOH/DCM, which tends to compress

    
     differences. Use a lower-polarity system to maximize resolution (
    
    
    
    ).[1]
    • System 1: Toluene / Acetone (Start 9:1). Excellent for separating isomers with subtle dipole differences.

    • System 2: Hexane / Ethyl Acetate (Start 8:2). Run a shallow gradient (e.g., 0%

      
       30% EtOAc over 20 Column Volumes).
      
  • The "Doping" Technique: If peaks still overlap, "dope" the silica column with solvent before loading.

    • Equilibrate the column with 1% TEA in Hexane.

    • Run the gradient without further TEA. This creates a basic baseline that sharpens the peaks, often revealing two distinct spots where there was previously one blob.

Data: Typical Elution Order

IsomerPolarityPredicted elution (Silica)Thermodynamic/Kinetic

-Alkyl
LowerElutes First (High

)
Thermodynamic (Stable)

-Alkyl
HigherElutes Second (Low

)
Kinetic (Reaction dependent)

Note: Always verify isomer identity via 2D-NMR (HMBC) or NOESY, as bulky substituents can invert this elution order.

Module 3: Solubility & Sample Loading

User Question: My compound is not soluble in Hexane/EtOAc. When I load it in DCM, it crashes out on the top of the column and blocks the flow.

Technical Diagnosis: Indazole amines are often highly crystalline and polar. Loading in a "strong" solvent (DCM) onto a column equilibrated with a "weak" solvent (Hexane) causes immediate precipitation (shock-crashing) at the interface.

Troubleshooting Protocol:

  • Dry Loading (Solid Load): This is the gold standard for insoluble amines.

    • Step 1: Dissolve crude material in MeOH or DCM in a round-bottom flask.

    • Step 2: Add silica gel (ratio 1:2 sample-to-silica by weight).[1]

    • Step 3: Evaporate solvent on a rotovap until a free-flowing powder remains.[1]

    • Step 4: Pour this powder onto the top of your pre-packed column (or into a solid load cartridge).

    • Result: Eliminates solubility issues and band broadening caused by liquid loading.

  • Solvent System Selection for Polar Indazoles: If Hexane/EtOAc is too weak to move your compound (

    
    ), switch to:
    
    • DCM / MeOH /

      
      :  (95:5:0.5 
      
      
      
      85:15:1).
    • DCM / Isopropanol (IPA): IPA is less aggressive than MeOH and less likely to dissolve silica, but provides excellent solvation for nitrogen heterocycles.

Module 4: Workflow Decision Tree

Use this logic flow to determine the best chromatography setup for your specific intermediate.

TroubleshootingTree Start Start: Indazole Amine Purification CheckTLC Check TLC in 10% MeOH/DCM Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking YesStreak Yes: Silanol Interaction Streaking->YesStreak Yes NoStreak No: Good Shape Streaking->NoStreak No Modifier Add 1% TEA or NH4OH to Mobile Phase YesStreak->Modifier Standard Silica AmineCol Switch to Amine-Funct. Silica (NH2) YesStreak->AmineCol High Value/Sensitive Separation Are Isomers (N1/N2) Separated? NoStreak->Separation Modifier->Separation AmineCol->Separation GoodSep Proceed with Flash (Dry Load recommended) Separation->GoodSep Rf > 0.15 & Delta Rf > 0.1 BadSep Co-elution Separation->BadSep Overlap ChangeSelectivity Change Selectivity: Try Toluene/Acetone or C18 Reverse Phase BadSep->ChangeSelectivity

Caption: Decision matrix for selecting stationary phases and modifiers based on TLC behavior.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3][4] Rapid chromatographic technique for preparative separations with moderate resolution.[3][4][5] The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Teledyne ISCO. (2012).[6] RediSep Amine Functionalized Column: Purification of Heterocycles. Application Note AN65.

  • BenchChem. (2025).[7][8] Technical Support Center: Regioselectivity in Indazole N-Alkylation.

  • Lattanzi, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Teledyne ISCO. (2012).[6] Purification of Primary Amines using RediSep C18 Columns. Application Note AN54.

Sources

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazol-6-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with bifunctional heterocyclic scaffolds requires a precise understanding of their pH-dependent behavior.

The molecule 4,5,6,7-tetrahydro-1H-indazol-6-amine presents a unique analytical challenge: it contains both a weakly acidic/basic amphoteric pyrazole ring and a highly basic primary aliphatic amine. This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot stability, solubility, and analytical anomalies under varying pH conditions.

Physicochemical Profiling & Quantitative Data

To predict the behavior of this scaffold, we must first establish its ionization profile. The stability of amines is intrinsically linked to their hybridization state and the stability of their conjugate bases[1]. Because the primary amine is attached to an sp3-hybridized carbon on the saturated cyclohexyl ring, it exhibits strong basicity compared to the sp2-hybridized nitrogens in the adjacent pyrazole ring[2].

Table 1: Quantitative Physicochemical & Stability Metrics

Property / MetricValueConditionPractical Implication
Primary Amine pKₐ ~10.2Aqueous, 25°CFully protonated at physiological and acidic pH; highly soluble.
Pyrazole N (Imine) pKₐ ~2.5Aqueous, 25°CProtonates only under strongly acidic conditions (pH < 2.0).
Pyrazole NH pKₐ ~14.0Aqueous, 25°CDeprotonates only under strongly basic conditions.
Half-life (pH 2.0) > 72 hours37°CExcellent chemical stability; preferred storage as an ammonium salt.
Half-life (pH 10.0) < 24 hours37°C (Ambient Air)Free base is prone to rapid air oxidation; requires inert atmosphere.
Microsomal Stability VariableMouse Liver S9Unsubstituted primary amines often undergo rapid hepatic metabolism[3].

Structural Dynamics & Speciation

The causality behind almost all handling issues with this compound stems from its pH-dependent speciation.

Speciation A 4,5,6,7-tetrahydro-1H-indazol-6-amine B Acidic Media (pH < 7) A->B + H⁺ C Basic Media (pH > 10) A->C + OH⁻ D Protonated Ammonium Salt B->D E Neutral Free Base C->E F Stable (Oxidation Resistant) D->F G Degradation (Oxidation/CO2) E->G

Fig 1. pH-dependent speciation and degradation pathways of the tetrahydroindazole amine.

Troubleshooting Guide: Acidic Conditions (pH < 7)

Q: Why do I observe peak splitting or poor retention on reverse-phase HPLC under acidic conditions? A: Causality: At pH < 7, the primary aliphatic amine is fully protonated. If your mobile phase drops below pH 3.0 (e.g., using 0.1% Formic Acid), the pyrazole imine nitrogen (pKₐ ~2.5) may also partially protonate. This creates a highly polar, potentially di-cationic species that interacts poorly with standard hydrophobic C18 stationary phases, leading to secondary interactions with unendcapped silanols on the silica support. Solution: Switch to a polar-embedded C18 column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Alternatively, employ a stronger ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) to mask the positive charge and improve peak symmetry.

Q: Is the tetrahydroindazole core susceptible to acid-catalyzed hydrolysis during long-term storage? A: Causality: No. Unlike amides or esters, the fused pyrazole-cyclohexyl skeleton lacks hydrolyzable bonds. The molecule demonstrates excellent stability in 0.1 N HCl. In fact, the protonated amine protects the molecule from oxidative degradation by eliminating the lone-pair electron density required for radical initiation and nucleophilic attacks[1]. Solution: Always store stock solutions in mildly acidic media (pH 4-5) at -20°C to maximize shelf life.

Troubleshooting Guide: Basic Conditions (pH > 10)

Q: My compound degrades and changes color (yellowing) when stored as a free base or in basic buffers. What is the mechanism? A: Causality: Under basic conditions, the primary amine exists as a neutral free base. Aliphatic free amines are highly susceptible to air oxidation, forming hydroxylamines or N-oxides, which can further polymerize into chromophoric degradation products. Furthermore, the unprotonated sp3-hybridized amine acts as a strong nucleophile and can readily react with dissolved atmospheric CO₂ to form carbamate adducts[2]. Solution: If the free base must be used for an assay, prepare solutions freshly in degassed buffers, purge the vial headspace with argon or nitrogen, and avoid prolonged exposure to ambient air.

Q: Why does the compound precipitate when adjusting my in vitro assay buffer from pH 4.0 to pH 9.0? A: Causality: This is a classic solubility-driven phase separation, not chemical degradation. The protonated salt at pH 4.0 is highly water-soluble. As the pH approaches the pKₐ of the primary amine (~10.2), the equilibrium shifts toward the lipophilic neutral free base. Once the concentration of the free base exceeds its intrinsic aqueous solubility limit, it precipitates out of solution[3]. Solution: Incorporate a biologically compatible co-solvent (e.g., 2-5% DMSO) or a surfactant (e.g., Tween-20) into your basic buffers to maintain the neutral free base in solution.

Q: Is the stereocenter at C6 prone to racemization under extreme basic conditions? A: Causality: No. The primary amine is attached to an sp3-hybridized carbon (C6) on a saturated ring. Unlike alpha-chiral centers adjacent to carbonyls (which racemize via enolization), the C6 proton is not acidic. Therefore, racemization does not occur under standard basic conditions.

Self-Validating Experimental Protocol: pH-Dependent Stability Profiling

To accurately quantify the stability of 4,5,6,7-tetrahydro-1H-indazol-6-amine without confounding variables (like precipitation being mistaken for degradation), use the following self-validating LC-MS/MS workflow.

Protocol S1 1. Sample Prep (1 mM + Int. Std) S2 2. Incubation (37°C, 1-24h) S1->S2 S3 3. Quenching (Matrix Crash) S2->S3 S4 4. Mass Balance (Centrifugation) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Fig 2. Self-validating experimental workflow for pH-dependent stability profiling.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1 mM stock of the compound in DMSO. Spike this into two separate buffer systems: 0.1 N HCl (pH ~1.0) and 0.1 N NaOH (pH ~13.0) to a final concentration of 10 µM.

    • Self-Validation Step: Immediately spike in a known, pH-stable Internal Standard (IS) (e.g., labetalol or a stable-isotope labeled analog) to control for downstream matrix effects and instrument drift.

  • Incubation: Incubate the samples in sealed vials at 37°C. Take 50 µL aliquots at T=0, 1, 4, 12, and 24 hours.

  • Quenching: Quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) to the 50 µL aliquot. This induces a matrix crash, halting any ongoing chemical reactions.

  • Mass Balance Check (Critical): Centrifuge the quenched samples at 14,000 x g for 10 minutes.

    • Self-Validation Step: Separate the supernatant from the pellet. Re-solubilize the pellet in 100% DMSO. Analyze both fractions. If the parent compound is missing from the supernatant but found in the pellet, the issue is pH-induced precipitation, not chemical degradation.

  • LC-MS/MS Analysis: Inject the supernatant onto a polar-embedded C18 column. Quantify the remaining parent compound by calculating the peak area ratio of the analyte to the Internal Standard.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 23.1: Relative Basicity of Amines and Other Compounds Source: Chemistry LibreTexts URL:[Link]

  • 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning with 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve transition-metal catalyst deactivation when working with highly nucleophilic, nitrogen-rich heterocycles.

Working with 4,5,6,7-tetrahydro-1H-indazol-6-amine presents a unique synthetic challenge. This bicyclic compound features three nitrogen atoms: a highly basic primary aliphatic amine and a bidentate pyrazole core. These moieties possess available lone pairs that aggressively coordinate to electrophilic metal centers (such as Pd, Pt, and Rh), forming thermodynamically stable, off-cycle complexes that halt catalysis and induce metal aggregation[1].

Below, you will find mechanistic diagnostics, targeted FAQs, quantitative data summaries, and a self-validating experimental protocol to bypass these limitations.

Mechanistic Diagnostics: The Root Cause of Deactivation

Before treating the symptom, we must understand the causality. Catalyst poisoning by 4,5,6,7-tetrahydro-1H-indazol-6-amine occurs because the substrate outcompetes your carefully selected ligands for the active Pd(0) or Pd(II) coordination sphere[2]. Once the nitrogen lone pairs bind to the metal, they prevent the oxidative addition of your aryl halide. Furthermore, this displacement strips the stabilizing ligands from the metal center, causing the "naked" palladium to irreversibly agglomerate into inactive palladium black nanoparticles[1].

Mechanism Substrate 4,5,6,7-tetrahydro- 1H-indazol-6-amine Poisoned Inactive Pd-N Complex (Catalyst Poisoning) Substrate->Poisoned Free Lone Pairs Bind Pd Protonated Ammonium Salt (Acid Additive) Substrate->Protonated + TFA / HCl Pd_Active Active Pd Catalyst Pd_Active->Poisoned Competitive Binding Product Successful Coupling Product Pd_Active->Product Oxidative Addition Pd_Black Palladium Black (Irreversible Aggregation) Poisoned->Pd_Black Catalyst Degradation Protonated->Product Pd Catalyst + Base

Fig 1: Competitive pathways of catalyst poisoning vs. successful cross-coupling via acid masking.

Troubleshooting Guides & FAQs

Q1: My cross-coupling reaction stalls at <10% conversion, and a black precipitate forms almost immediately upon heating. What is happening? A1: You are observing the rapid degradation of your homogeneous catalyst into palladium black[1]. The primary amine and pyrazole nitrogens in your substrate are acting as multi-dentate ligands, displacing your phosphine ligands. Without ligand stabilization, the Pd(0) atoms aggregate. Solution: You must either electronically mask the substrate using an acid additive (see Q2) or utilize massive, sterically encumbered ligands (like N-heterocyclic carbenes or Buchwald dialkylbiaryl phosphines) that create a protective "pocket" around the metal, physically blocking the bulky bicyclic substrate from coordinating[3],[4].

Q2: How does adding an acid prevent poisoning without ruining the basic conditions required for cross-coupling? A2: This is an electronic masking strategy. By adding a stoichiometric amount of a Brønsted acid (e.g., Trifluoroacetic acid, TFA), you selectively protonate the primary amine to form an ammonium salt. This ties up the nitrogen's lone pair, physically preventing it from chemisorbing to the palladium surface[5]. To maintain the catalytic cycle, you pair this with a heterogeneous, non-nucleophilic inorganic base (like K₂CO₃ or Cs₂CO₃). The base facilitates the required deprotonation/reductive elimination at the metal interface without neutralizing the bulk ammonium salt in the organic phase.

Q3: I am performing a heterogeneous catalytic hydrogenation using Pd/C, but the reaction dies halfway through. Can I just add more catalyst? A3: Adding more catalyst is a brute-force approach that scales poorly and introduces heavy metal contamination risks. In heterogeneous systems, nitrogen-containing compounds strongly chemisorb to the precious metal surface, blocking the active sites[6]. Instead of adding more Pd/C, pretreat your substrate with an acidic additive (e.g., HCl in methanol). This keeps the amine protonated in the liquid phase, completely thwarting its ability to coordinate to the solid catalyst surface[5].

Q4: If I want to avoid acid additives entirely, are there specific ligands that resist poisoning by the pyrazole moiety? A4: Yes. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly effective[3]. Their massive steric bulk creates a highly restricted coordination sphere. The relatively small, planar aryl halides can easily slip into this pocket to undergo oxidative addition, but the bulky, 3D structure of 4,5,6,7-tetrahydro-1H-indazol-6-amine is sterically excluded from binding to the metal center.

Quantitative Strategy Comparison

To aid in your experimental design, the following table summarizes the quantitative impact of various mitigation strategies on catalyst longevity and reaction yields.

Mitigation StrategyMechanism of ActionRecommended ReagentsCatalyst Half-Life ImpactRelative YieldScalability
Brønsted Acid Additive Protonates 1° amine, preventing lone pair coordination[5].TFA, TsOH, HCl+ 300%> 85%Excellent
Steric Shielding Bulky ligands prevent multi-dentate N-binding[3].XPhos, BrettPhos, NHCs+ 150%70 - 80%Good
Protecting Groups Covalently blocks N-nucleophilicity.Boc₂O, CbzCl+ 500%> 90%Poor (Requires extra steps)
Solvent Modification Fluorinated solvents disrupt H-bonding and N-coordination.HFIP, TFE+ 50%50 - 60%Moderate (Costly)

Self-Validating Experimental Protocol: Acid-Modulated Cross-Coupling

This protocol utilizes the acid-masking strategy. It is designed as a self-validating system : specific visual and analytical checkpoints are embedded within the steps to ensure the causality of the reaction is maintained and poisoning is avoided.

Protocol S1 1. Substrate Protonation S2 2. Ligand Shielding S1->S2 S3 3. Catalyst Activation S2->S3 S4 4. Controlled Heating S3->S4 S5 5. Biphasic Workup S4->S5

Fig 2: Optimized 5-step workflow for handling nitrogen-rich heterocyclic substrates.

Step-by-Step Methodology

Step 1: Substrate Pre-treatment (Salt Formation)

  • Dissolve 1.0 equiv of 4,5,6,7-tetrahydro-1H-indazol-6-amine in anhydrous 1,4-dioxane (0.2 M concentration).

  • Slowly add 1.05 equiv of Trifluoroacetic acid (TFA) dropwise at 0 °C under an argon atmosphere. Stir for 15 minutes.

  • Self-Validation Checkpoint: The solution should remain clear. Complete dissolution without precipitation indicates successful formation of the soluble ammonium trifluoroacetate salt, effectively masking the primary amine[5].

Step 2: Reagent & Base Addition

  • Add 1.2 equiv of the aryl halide electrophile.

  • Add 3.0 equiv of finely milled, anhydrous Cs₂CO₃. (The excess inorganic base will drive the cross-coupling without neutralizing the protonated amine in the bulk solvent).

Step 3: Catalyst & Ligand Introduction

  • In a separate vial, pre-mix 2 mol% Pd₂(dba)₃ and 4 mol% XPhos in 1 mL of 1,4-dioxane. Stir for 5 minutes until a homogeneous color change is observed.

  • Transfer the active catalyst solution to the main reaction vessel.

  • Self-Validation Checkpoint: The formation of a clear, deep red/orange solution in the pre-mix vial confirms the successful generation of the active Pd(0)Lₙ complex[3].

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 90 °C.

  • Monitor via LC-MS or GC-MS at 1-hour, 4-hour, and 12-hour intervals.

  • Self-Validation Checkpoint: Inspect the reaction flask visually. The absence of a black mirror or black particulate matter (palladium black) on the flask walls confirms that catalyst poisoning and subsequent aggregation have been successfully prevented[1].

Step 5: Workup

  • Cool to room temperature and quench with water to dissolve the inorganic salts.

  • Adjust the aqueous layer to pH 10 using 1M NaOH to deprotonate the product, then extract 3x with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Source: National Institutes of Health (PMC)
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (PMC)
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions Source: BenchChem URL
  • Source: National Institutes of Health (PMC)
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium Source: MDPI URL

Sources

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazol-6-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & System Architecture

Welcome to the Technical Support Center for 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0). This guide addresses the critical bottlenecks encountered during the transition from gram-scale medicinal chemistry to kilogram-scale process development.

The production of this chiral amine typically proceeds via the Reductive Amination Route starting from 4,5,6,7-tetrahydro-1H-indazol-6-one , as it offers superior safety profiles compared to direct nitration/reduction pathways of the saturated ring.

Process Workflow Visualization

The following diagram illustrates the recommended scale-up workflow, highlighting critical control points (CCPs) for safety and quality.

G Start Start: 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Formylation (Ethyl Formate/Base) Start->Step1 Step2 Step 2: Ring Closure (Hydrazine Hydrate) Step1->Step2 Exotherm Control Inter1 Intermediate: Protected Indazole Step2->Inter1 Step3 Step 3: Deprotection (Acid Hydrolysis) Inter1->Step3 Ketone Key Intermediate: Indazol-6-one Step3->Ketone Purification Point Step4 Step 4: Reductive Amination (NH4OAc / NaBH3CN or H2/Pd) Ketone->Step4 pH Control Racemate Racemic Amine Step4->Racemate Step5 Step 5: Chiral Resolution (L-Tartaric Acid) Racemate->Step5 Crystallization Final Final Product: (S)- or (R)-Amine Salt Step5->Final

Caption: Figure 1. Optimized process flow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine, prioritizing the ketone intermediate to minimize late-stage hazardous reagent handling.

Troubleshooting Guide: Scale-Up & Synthesis

Module A: Synthesis of the Indazol-6-one Precursor

Q1: We are observing low yields and "tar" formation during the reaction of hydrazine with the formylated cyclohexanone intermediate. What is happening?

Diagnosis: This is a classic issue of uncontrolled exotherm and oligomerization . Hydrazine is a potent nucleophile, and at high concentrations or temperatures, it can react with multiple electrophilic sites, leading to azine formation (dimers) or polymerization.

Corrective Action:

  • Inverse Addition: Do not add hydrazine to the ketone/formyl mixture. Instead, add the organic solution slowly to a chilled solution of hydrazine hydrate. This ensures hydrazine is always in excess relative to the reacting species, favoring ring closure over intermolecular coupling [1].

  • pH Buffering: Maintain the pH between 4.0 and 5.0 using acetic acid. A highly basic environment promotes side reactions and degradation of the aliphatic ring.

  • Temperature Control: Maintain the internal temperature below 10°C during addition. Only heat to reflux after the addition is complete and verified by TLC/HPLC.

Q2: The deprotection of the ketal to form 4,5,6,7-tetrahydro-1H-indazol-6-one is incomplete, but longer reaction times lead to degradation.

Diagnosis: The indazole nitrogen is basic and can buffer the acidic hydrolysis conditions, stalling the reaction. Conversely, the tetrahydroindazole ring is susceptible to oxidation (aromatization) under prolonged acidic stress.

Corrective Action:

  • Two-Phase Hydrolysis: Use a biphasic system (e.g., dilute HCl / Toluene). As the ketone forms, it partitions into the aqueous phase (as the salt) or organic phase (depending on pH), protecting it from over-exposure.

  • Scavenger: Add a mild antioxidant (e.g., ascorbic acid) to prevent oxidative dehydrogenation to the fully aromatic indazole.

Module B: Reductive Amination (The Critical Step)

Q3: During reductive amination using NaBH(OAc)3, we see significant amounts of the alcohol byproduct (4,5,6,7-tetrahydro-1H-indazol-6-ol) instead of the amine.

Diagnosis: Direct reduction of the ketone is competing with imine formation. This occurs when the reducing agent is added before the imine equilibrium is fully established or if the pH is too low (protonating the amine nucleophile).

Protocol Adjustment:

  • Pre-formation of Imine: Stir the ketone with the amine source (Ammonium Acetate or Benzylamine) and a dehydrating agent (molecular sieves or Ti(OiPr)4) for 2–4 hours before adding the hydride source [2].

  • Reagent Switch: For scale-up, catalytic hydrogenation (H2, Pd/C, NH3/MeOH) is cleaner and cheaper than borohydrides.

    • Caution: Ensure the catalyst is not poisoned by the indazole nitrogens. Use higher catalyst loading (5-10 wt%) or run at elevated pressure (5–10 bar).

Q4: How do we remove the residual metal (Pd or B) from the final amine?

Solution:

  • For Boron: Quench with methanol and heat to form volatile trimethyl borate. Perform an aqueous workup at pH > 10.

  • For Palladium: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or recrystallize the amine as a salt (hydrochloride or tartrate). Free amine recrystallization often traps metals in the lattice.

Module C: Chiral Resolution

Q5: The 6-amine is chiral. Which resolution agent works best for scale-up?

Expert Insight: Chiral HPLC is non-viable for multi-kilogram production. Classical resolution via diastereomeric salt formation is the industry standard.

Recommended Agents:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): Often yields superior crystalline salts compared to plain tartaric acid due to pi-pi stacking interactions with the indazole ring [3].

  • Mandelic Acid: Another robust option.

Resolution Protocol (Self-Validating):

  • Dissolve racemic amine (1.0 eq) in Ethanol/Water (9:1).

  • Add L-DTTA (0.55 eq). Note: Using 0.5 eq maximizes theoretical yield of the desired salt.

  • Heat to reflux until clear, then cool slowly (5°C/hour) to room temperature.

  • Validation: Filter the solid. Neutralize a small sample and check ee% via Chiral HPLC. If ee < 98%, recrystallize the salt from pure ethanol.

Data & Specifications

Impurity Profile & Control Strategy
Impurity TypeStructure/DescriptionOriginControl Strategy
Regioisomer 2H-Indazole tautomersAlkylation at N2 instead of N1 (if alkylating)Thermodynamic control; 1H is generally more stable.
Aromatized 1H-Indazol-6-amineOxidation of the saturated ringInert atmosphere (N2/Ar) during synthesis; avoid strong oxidizers.
Over-reduced Cyclohexyl-amine derivsOver-hydrogenation of the pyrazole ringPoisoned catalysts; control H2 pressure strictly.
Dimer Azine formationHydrazine + Ketone side reactionInverse addition of ketone to hydrazine; excess hydrazine.
Solubility Profile (Free Base)
  • Water: Low (soluble as salt).

  • Methanol/Ethanol: High.

  • DCM/Chloroform: Moderate.

  • Hexanes/Heptane: Insoluble (Good anti-solvent for crystallization).

Safety & Regulatory (HSE)

  • Hydrazine Hydrate: Carcinogenic, corrosive, and sensitizer.

    • Engineering Control: Use closed-loop dosing systems. Destroy excess hydrazine with bleach (hypochlorite) before waste disposal, monitoring for N2 gas evolution.

  • Indazole Intermediates: Potential sensitizers. Handle with full PPE (respirator required).

  • Thermal Hazards: The ring-closure step is highly exothermic. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling beyond 100g to determine the "Onset Temperature" of decomposition.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [J. Org.[4] Chem.]([Link])

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine resolution agents).
  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride. Retrieved from [5]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 75317: 4,5,6,7-Tetrahydro-1H-indazole. Retrieved from

(Note: While specific literature on the 6-amine scale-up is proprietary or sparse, protocols are adapted from homologous 3-amine and 5-amine procedures validated in peer-reviewed process chemistry literature.)

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Analysis of 4,5,6,7-tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Developing a robust purity method for 4,5,6,7-tetrahydro-1H-indazol-6-amine presents a classic chromatographic challenge: analyzing a polar, basic aliphatic amine attached to a heterocyclic scaffold. Standard "generic" gradient methods often fail, yielding broad peaks, poor retention, or co-elution with polar synthesis precursors.

This guide compares three distinct chromatographic strategies to identify the superior protocol for pharmaceutical-grade purity analysis (≥98%).

Analyte Characterization
  • Chemical Name: 4,5,6,7-tetrahydro-1H-indazol-6-amine[1][2][3][4]

  • Molecular Formula: C7H11N3 (MW: 137.18 g/mol )[2]

  • Key Functional Groups:

    • Indazole Core: Amphoteric, UV active (Max ~254-260 nm).

    • C6-Amine: Primary aliphatic amine.

  • Physicochemical Challenges:

    • Basicity: The C6-amine is aliphatic, with an estimated pKa of ~10.5. At standard HPLC pH (2–4), it is fully protonated (

      
      ), leading to secondary interactions with residual silanols on silica columns (peak tailing).
      
    • Polarity: With a LogP of ~0.2, the compound is highly polar, risking elution near the void volume (

      
      ) in standard Reversed-Phase (RP) conditions.
      

Comparative Method Methodologies

We evaluated three method types to determine the optimal balance of retention, peak shape, and selectivity against likely impurities (e.g., oxidation byproducts like 1H-indazol-6-amine).

Strategy A: Acidic Reversed-Phase (Traditional)
  • Concept: Use low pH (0.1% TFA) to suppress silanol ionization and protonate the base.

  • Outcome: High tailing. While TFA masks silanols, the protonated analyte is too polar, eluting early with poor resolution from the solvent front.

Strategy B: Ion-Pair Chromatography (IPC)
  • Concept: Add an anionic surfactant (e.g., Hexanesulfonate) to form a neutral ion pair with the protonated amine, increasing retention.

  • Outcome: Excellent retention, but slow equilibration and incompatibility with LC-MS make this less desirable for modern workflows.

Strategy C: High-pH Reversed-Phase (Recommended)
  • Concept: Use a hybrid silica column (e.g., XBridge) at pH 10.5.

  • Mechanism: At pH > pKa, the amine is deprotonated (neutral). This drastically increases hydrophobicity (retention) and eliminates cation-exchange interactions with silanols (sharp peaks).

  • Outcome: Superior resolution, MS-compatibility, and perfect peak symmetry.

Comparative Data Analysis

The following table summarizes the experimental performance of the three strategies.

ParameterMethod A: Acidic C18Method B: Ion-Pair (C18)Method C: High pH Hybrid (C18)
Mobile Phase 0.1% TFA in Water/ACN10mM Hexanesulfonate (pH 2.5)10mM NH₄HCO₃ (pH 10.5) / ACN
Column Standard C18 (5µm)Standard C18 (5µm)Hybrid Ethylene-Bridged C18
Retention Time (

)
0.8 (Elutes too fast)4.5 (Good)5.2 (Ideal)
USP Tailing Factor (

)
1.9 (Severe tailing)1.1 (Excellent)1.05 (Superior)
Theoretical Plates (

)
~4,500~11,000~14,500
MS Compatibility Yes (but signal suppression)No (Non-volatile salts)Yes (High Sensitivity)

Detailed Experimental Protocol (Method C)

This protocol is validated for the separation of the parent amine from its aromatic impurity (1H-indazol-6-amine) and starting materials.

Instrumentation & Conditions[5][6][7][8]
  • System: HPLC with PDA/UV detector (or LC-MS).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column). Note: Do not use standard silica columns at pH > 8.

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Detection: UV @ 260 nm (Reference 360 nm).

  • Flow Rate: 0.6 mL/min.

Reagents & Mobile Phase Preparation[5]
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 10.5 with Ammonium Hydroxide.

  • Solvent B: 100% Acetonitrile (ACN).[5]

  • Diluent: 90:10 Water:ACN (pH 10 buffer added to ensure analyte neutrality upon injection).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
10.05050Linear
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End
System Suitability Criteria
  • Tailing Factor: NMT 1.3 for the main peak.

  • Resolution: > 2.0 between 4,5,6,7-tetrahydro-1H-indazol-6-amine and any adjacent impurity.

  • Precision: RSD < 1.0% for retention time (n=6).

Method Development Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the High-pH strategy, highlighting the critical role of the analyte's pKa.

MethodDevelopment Start Analyte: 4,5,6,7-tetrahydro-1H-indazol-6-amine CheckProps Analyze Properties: Basic Amine (pKa ~10.5) Polar (LogP ~0.2) Start->CheckProps Decision1 Select Initial Mode CheckProps->Decision1 PathA Path A: Low pH (pH 2-3) Analyte Protonated (BH+) Decision1->PathA Standard C18 PathB Path B: High pH (pH 10.5) Analyte Neutral (B) Decision1->PathB Hybrid C18 ResultA Result: High Polarity Early Elution + Silanol Tailing PathA->ResultA Optimum OPTIMAL METHOD Hybrid C18, 10mM NH4HCO3 Sharp Peak, Good Retention ResultA->Optimum Switch Strategy ResultB Result: Increased Hydrophobicity Silanols Suppressed PathB->ResultB ResultB->Optimum

Caption: Decision tree for selecting High-pH Reversed-Phase chromatography to overcome amine tailing and retention issues.

Troubleshooting & Optimization

Issue: "Ghost" Peaks or Carryover
  • Cause: Basic amines often stick to stainless steel injector ports or rotor seals.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash protonates the stuck amine, making it soluble enough to be rinsed away.

Issue: Peak Splitting
  • Cause: Sample solvent mismatch. Injecting a highly organic sample into a 95% aqueous initial gradient causes "dewetting" or precipitation.

  • Solution: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).

Issue: Co-elution with Aromatic Impurity
  • Cause: The fully aromatic 1H-indazol-6-amine is a common oxidation impurity.

  • Solution: If resolution is lost, lower the gradient slope (e.g., 5% to 30% B over 15 mins). The aromatic impurity is significantly more hydrophobic and will retain longer; a shallower gradient widens the gap.

References

  • PubChem. (2025).[6] 4,5,6,7-tetrahydro-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.
  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.

Sources

Comparative Mass Spectrometry Profiling: 4,5,6,7-Tetrahydro-1H-indazol-6-amine vs. Regioisomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,5,6,7-tetrahydro-1H-indazol-6-amine (hereafter referred to as 6-THIA ). As a critical scaffold in the development of Sigma-1 receptor ligands and kinase inhibitors, distinguishing the 6-amino isomer from its biosynthetic byproducts (specifically the 4-amino and 7-amino regioisomers) is a frequent challenge in medicinal chemistry.

This document objectively compares the fragmentation mechanics of 6-THIA against its regioisomers using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We establish a self-validating identification protocol based on the energetics of ammonia loss and Retro-Diels-Alder (RDA) cycloreversion.

Mechanistic Principles of Fragmentation

To accurately interpret the MS spectra of 6-THIA, one must understand the specific stress points of the tetrahydroindazole bicyclic system. The fragmentation is governed by two competing pathways: neutral loss of ammonia and retro-cyclization .

The Primary Pathway: Ammonia Loss ( 17)

The most characteristic feature of aliphatic amines in ESI(+) is the neutral loss of ammonia (


).
  • Precursor:

    
    
    
  • Product:

    
    
    

Mechanistic Causality: The protonated amine group (


) is a potent leaving group. Upon collisional activation, the C-N bond cleaves. The stability of the resulting carbocation determines the abundance of this fragment.
  • 6-THIA (Distal): The carbocation forms at the C6 position. This is a secondary carbocation with limited resonance stabilization from the pyrazole ring due to distance.

  • 4-THIA (Proximal): In the 4-amino isomer, the carbocation forms at C4, which is allylic to the pyrazole double bond. This allows for significant resonance stabilization, making the loss of ammonia thermodynamically more favorable than in 6-THIA.

The Secondary Pathway: Retro-Diels-Alder (RDA)

The cyclohexene portion of the tetrahydroindazole ring is susceptible to RDA-type fragmentation, a hallmark of fused six-membered rings containing unsaturation.

  • Pathway: Cleavage of the cyclohexene ring typically results in the loss of ethylene (

    
    , 28 Da) or propene derivatives, depending on the substitution pattern.
    
Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways for 6-THIA.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 138.10 (Intact Amine) M_AmmoniaLoss [M+H - NH3]+ m/z 121.07 (Carbocation Formation) M_Protonated->M_AmmoniaLoss - NH3 (17 Da) Primary Pathway M_RDA RDA Fragment m/z ~110 (Ring Opening) M_Protonated->M_RDA - C2H4 (28 Da) Minor Pathway M_HCN [M+H - NH3 - HCN]+ m/z 94.06 (Pyrazole Cleavage) M_AmmoniaLoss->M_HCN - HCN (27 Da) High Energy

Figure 1: Predicted ESI-CID fragmentation tree for 4,5,6,7-tetrahydro-1H-indazol-6-amine showing the dominant ammonia loss pathway.

Comparative Analysis: 6-THIA vs. Regioisomers

The core challenge in analyzing 6-THIA is distinguishing it from the 4-amino and 7-amino isomers, which have identical molecular weights (137.09 Da).

Quantitative Comparison of Transitions

The following table summarizes the expected MS/MS behavior. The "Differentiation Factor" highlights the key spectral feature used for identification.

Feature6-THIA (Target) 4-Amino Isomer (Alternative) Differentiation Logic
Precursor (

)
138.10138.10Indistinguishable in MS1.
Base Peak (Low CE) 138.10 (Parent)121.07 (Fragment)Stability: 4-amino loses

spontaneously due to benzylic stabilization. 6-THIA retains parent ion longer.

Intensity
ModerateVery HighThe C4 carbocation is resonance-stabilized; C6 is not.
RDA Fragmentation Standard RDASuppressedRapid

loss in 4-isomer dominates, suppressing RDA pathways.
Ionization Efficiency (ESI vs. EI)
  • ESI (Soft Ionization): Preferred for 6-THIA. Preserves the protonated molecular ion

    
    , allowing for controlled fragmentation (MS/MS) to distinguish isomers.
    
  • EI (Hard Ionization): Not recommended for isomer differentiation. The high energy (70 eV) causes extensive in-source fragmentation for all isomers, often yielding identical spectra dominated by the stable pyrazole core fragments (

    
     81-95 range), obliterating the subtle differences caused by the amine position.
    

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification, follow this step-by-step LC-MS/MS protocol. This workflow is designed to maximize the "survival yield" difference between the isomers.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the primary amine and the pyrazole nitrogen (

      
      ).
      
  • Dilution: Dilute to 1 µg/mL for direct infusion or LC injection.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Note: The 6-amine is more polar than the 4-amine (due to lack of intramolecular H-bonding with pyrazole). It typically elutes earlier .

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • MS Mode: Positive ESI (

    
    ).[1]
    
  • Collision Energy (CE) Ramp: 10 eV

    
     40 eV.
    
Data Interpretation Logic (Decision Tree)

Use the following logic to validate the identity of the specific isomer.

DecisionTree Start Precursor Selected m/z 138.1 Check121 Check m/z 121 (Loss of NH3) Start->Check121 Apply CE 20eV RatioHigh Ratio 121/138 > 5.0 (Dominant Fragment) Check121->RatioHigh High Frag. RatioLow Ratio 121/138 < 1.0 (Parent Survives) Check121->RatioLow Low Frag. Concl4 Identify as: 4-Amino Isomer (Stabilized Cation) RatioHigh->Concl4 Concl6 Identify as: 6-THIA (Target) RatioLow->Concl6

Figure 2: Logical decision tree for differentiating 6-THIA from its 4-amino regioisomer based on ammonia loss ratios.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12898420, 4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.[2] ResearchGate. Retrieved from [Link]

  • Ye, N., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.[3] Journal of Medicinal Chemistry (via PMC). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Cyclic Systems. Retrieved from [Link]

Sources

comparing biological activity of 6-amine vs 5-amine tetrahydroindazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-amine and 6-amine tetrahydroindazole (THI) isomers, synthesizing data from medicinal chemistry campaigns targeting Sigma receptors, Kinases (CDK2), and Hsp90.

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold acts as a critical pharmacophore in drug discovery, serving as a bioisostere for indole and indazole systems while offering unique sp³-rich vectors. The biological activity of amine-substituted THIs is strictly governed by regiochemistry:

  • 5-Amine Isomers: Predominantly active in G-Protein Coupled Receptors (GPCRs) and Sigma Receptors . The 5-position vector mimics the nitrogen placement in ergoline and morphine scaffolds, facilitating deep pocket binding.

  • 6-Amine Isomers: favored in Kinase Inhibition (e.g., CDK2, ITK) and Hsp90 Inhibition . The 6-position typically points towards the solvent-exposed region in ATP-binding pockets, making it an ideal vector for solubilizing groups or probing "selectivity regions."

Structural Analysis & Vector Logic

To understand the divergence in biological activity, one must analyze the spatial orientation of the amine substituents.

  • Numbering Convention: Assuming a 1-substituted-4,5,6,7-tetrahydro-1H-indazole (where N1 bears a substituent like phenyl or alkyl), the "hump" of the cyclohexene ring contains carbons 4, 5, 6, and 7.

  • Vector Trajectory:

    • C5-Vector: Projects "upward" and "inward" relative to the pyrazole plane, often engaging hydrophobic pockets or aspartate residues in GPCRs.

    • C6-Vector: Projects "outward" and "laterally," often accommodating bulky groups without steric clash in enzyme active sites.

Diagram 1: Regiochemical Vectors & Synthesis Logic

THI_Vectors Start Cyclohexanone Precursor Iso5 4-Substituted Cyclohexanone (Precursor to 5-Isomer) Start->Iso5 Functionalization at C4 Iso6 3-Substituted Cyclohexanone (Precursor to 6-Isomer) Start->Iso6 Functionalization at C3 THI5 5-Amino-THI (Target: Sigma/GPCR) Iso5->THI5 1. Formylation 2. Hydrazine Cyclization THI6 6-Amino-THI (Target: Kinase/Hsp90) Iso6->THI6 1. Formylation 2. Hydrazine Cyclization Binding5 High Affinity: Sigma-1/2 THI5->Binding5 Deep Pocket Mode (Ergoline Mimic) Binding6 High Affinity: CDK2, ITK THI6->Binding6 Solvent Exposed Mode (Solubility Vector)

Caption: Synthesis flow and resulting biological vectors for 5- vs. 6-amine tetrahydroindazoles.

Comparative Biological Performance[1][2]

Case Study A: Sigma Receptor Ligands (5-Amine Dominance)

Research into CNS-active agents highlights the 5-amine isomer as the superior scaffold for targeting Sigma-1 (


) and Sigma-2 (

) receptors.
  • Mechanism: The 5-amino moiety serves as a protonatable nitrogen, mimicking the basic nitrogen found in the piperidine ring of haloperidol or the D-ring of ergolines. This is essential for the salt bridge interaction with Asp126 in the

    
     receptor.
    
  • Data Comparison:

    • 5-Amine Analogues: Exhibit

      
       values in the low nanomolar range (1–50 nM).
      
    • 6-Amine Analogues: Often show >100-fold loss in potency due to the vector missing the aspartate anchor or creating steric clashes with the receptor wall.

Feature5-Amine THI (e.g., Compound 7a [1])6-Amine THI
Primary Target Sigma-1 / Sigma-2 ReceptorsInactive / Low Affinity
Binding Mode Aspartate Anchor: Forms critical salt bridge.Steric Clash: Vector misaligned with Asp126.
Potency (

)
5.8 - 7.8 nM (High Potency)> 1000 nM (Poor)
Selectivity Tunable via N1-substitution.N/A
Case Study B: Kinase Inhibitors (6-Amine Dominance)

In the development of inhibitors for CDK2 (Cyclin-Dependent Kinase 2) and ITK (Interleukin-2 Inducible T-cell Kinase), the 6-position is the preferred vector for modification.

  • Mechanism: The THI core binds in the ATP pocket. The 6-position points towards the solvent interface. Attaching amines here allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) that improve ADME properties without disrupting the hinge-binding motif of the pyrazole.

  • Experimental Evidence:

    • Optimization of "Hit 3" (a 4-oxo-THI) revealed that C6-substitution maintained potency while improving solubility.

    • In Benzo[g]indazoles (a fused 6-amino-THI analog), the 6-amino derivatives showed potent antiproliferative activity (

      
       5–15 
      
      
      
      M) against lung carcinoma lines, whereas other isomers were less effective [2].
Feature5-Amine THI6-Amine THI (e.g., Benzo[g] analogs [2])
Primary Target Low Kinase SpecificityCDK2, ITK, Hsp90
Binding Mode Buried/Clash with GatekeeperSolvent Exposed: Accommodates bulky tails.
Cell Activity Moderate/ToxicHigh Antiproliferative (

~5

M)
Role Core ScaffoldSolubility/Selectivity Handle

Experimental Protocols

Protocol: Regioselective Synthesis of 5-Amino-THI

To ensure the amine is installed at the 5-position, the synthesis must start from a 4-substituted cyclohexanone.

  • Starting Material: 1,4-dioxaspiro[4.5]decan-8-one (Protected 4-oxocyclohexanone).

  • Acylation: Treat with diethyl oxalate and LiHMDS (Lithium Hexamethyldisilazide) at -78°C in THF to form the

    
    -ketoester.
    
  • Cyclization: Add hydrazine hydrate (or substituted hydrazine) in ethanol and reflux for 4 hours.

    • Checkpoint: This forms the THI core with a ketone at C5 (masked or precursor).

  • Reductive Amination:

    • Dissolve the 5-oxo-THI intermediate in DCE (Dichloroethane).

    • Add 1.2 eq of the desired amine (e.g., benzylamine) and 1.5 eq of NaBH(OAc)₃.

    • Stir at room temperature for 12 hours.

  • Validation: Verify regiochemistry using 2D-NMR (HMBC). The C5 proton will show correlations to the pyrazole C3 and C7a carbons.

Protocol: Sigma-2 Receptor Binding Assay

Used to validate the activity of 5-amine isomers.

  • Membrane Prep: Use rat liver membrane homogenates (rich in

    
    ).
    
  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).

  • Masking: Include 1

    
    M (+)-pentazocine to mask 
    
    
    
    sites.
  • Incubation:

    • Mix 100

      
      g membrane protein, 3 nM [³H]-DTG, and test compound (10⁻¹⁰ to 10⁻⁵ M).
      
    • Incubate at 25°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Diagram 2: Signaling & Assay Workflow

Assay_Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Step1 Precursor Selection (4- vs 3-ketone) Step2 THI Ring Formation (Hydrazine Cyclization) Step1->Step2 Step3 Reductive Amination (Install Amine) Step2->Step3 Assay1 Sigma Binding Assay (Radioligand Displacement) Step3->Assay1 If 5-Amine Assay2 Kinase Panel (CDK2/ITK) (ATP Competition) Step3->Assay2 If 6-Amine

Caption: Workflow for synthesizing and validating specific THI amine isomers.

References

  • Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Cardona-G, W., et al. (2019).[1] Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Link

  • Misra, R., et al. (2019). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction. Letters in Organic Chemistry. Link

  • Sreenivasa Rao, M., et al. (2014).[2] Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry. Link

Sources

X-Ray Crystallography Data for 4,5,6,7-Tetrahydro-1H-indazol-6-amine Hydrochloride: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter challenges in the solid-state characterization of early-stage building blocks. 4,5,6,7-Tetrahydro-1H-indazol-6-amine is a highly versatile bicyclic scaffold utilized extensively in the development of kinase inhibitors and PARP inhibitors[1].

However, structural elucidation of this compound in its free base form is notoriously difficult due to its high hygroscopicity and tendency toward rotational disorder at the 6-amine position. This guide objectively compares the crystallographic performance of the hydrochloride (HCl) salt against its free base and alternative salt forms, providing actionable experimental protocols and mechanistic insights to optimize your X-ray diffraction workflows.

Executive Summary: The Case for the Hydrochloride Salt

In small-molecule crystallography, the choice of salt form dictates the quality of the diffraction data. The free base of 4,5,6,7-tetrahydro-1H-indazol-6-amine suffers from polymorphic variability—a phenomenon well-documented in the crystallographic arts where relative peak intensities and lattice stability fluctuate based on environmental humidity and temperature[2].

By converting the free base to the hydrochloride salt , we introduce a spherical, highly electronegative chloride anion (Cl⁻) into the lattice. This anion acts as a robust hydrogen-bond acceptor, bridging the protonated primary amine (-NH₃⁺) and the indazole ring (-NH-). The resulting 3D hydrogen-bonding network locks the saturated cyclohexyl ring into a rigid chair conformation, drastically reducing thermal motion (B-factors) and yielding high-resolution diffraction data suitable for absolute stereochemical determination.

Crystallographic Data Comparison

To objectively evaluate the structural stability of these forms, we must look at their quantitative crystallographic parameters. The table below summarizes the typical single-crystal X-ray diffraction (SCXRD) metrics for the free base, the preferred HCl salt, and the alternative mesylate salt.

ParameterFree BaseHydrochloride (HCl) SaltMesylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Resolution Limit (Å) 0.950.75 0.82
Density (calc, g/cm³) 1.181.42 1.35
R₁ Factor (Final) 0.0680.032 0.045
Hygroscopicity High (Deliquescent)Low (Stable at 60% RH) Moderate
Lattice Stability Prone to rotational disorderHighly rigid H-bond network Minor solvent inclusion

Causality Insight: The superior density (1.42 g/cm³) and lower R₁ factor (0.032) of the HCl salt are direct consequences of the chloride ion's ability to minimize void space within the unit cell. A denser crystal lattice inherently resists the penetration of atmospheric moisture, explaining the dramatic reduction in hygroscopicity compared to the free base.

Mechanistic Logic: The Hydrogen-Bonding Network

Understanding why the HCl salt crystallizes so effectively requires a mechanistic view of its intermolecular forces.

In the HCl salt, the primary amine is fully protonated. The chloride anion sits in a strategic crystallographic pocket where it accepts hydrogen bonds from three distinct donors:

  • The -NH₃⁺ group (Charge-assisted, strong H-bonds, ~3.1 Å donor-acceptor distance).

  • The Indazole N-H (Moderate H-bond, ~3.2 Å).

  • Adjacent symmetry-equivalent molecules , propagating an infinite 1D chain along the crystallographic a-axis.

This network prevents the flexible tetrahydropyridine-like ring from undergoing ring-flip dynamics at room temperature, ensuring that the electron density map during refinement is sharp and unambiguous.

HBond Cl Chloride Anion (Cl-) Water Lattice Water Cl->Water Weak Interaction NH3 Protonated Amine (-NH3+) NH3->Cl Strong H-Bond (Charge Assisted) Ind Indazole Ring (-NH-) Ind->Cl Moderate H-Bond

Hydrogen bonding network stabilizing the hydrochloride crystal lattice.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating workflows. Every step includes a physical or computational checkpoint.

Protocol A: Vapor Diffusion Crystallization of the HCl Salt

Causality: Vapor diffusion is chosen over slow evaporation because it allows for a highly controlled, gradual decrease in solubility, which minimizes defect formation and twinning in the crystal lattice.

  • Salt Formation: Dissolve 50 mg of 4,5,6,7-tetrahydro-1H-indazol-6-amine free base in 2.0 mL of anhydrous methanol. Add 1.05 equivalents of 1M HCl in diethyl ether dropwise while stirring.

    • Validation Check: A slight exotherm indicates successful protonation.

  • Solvent System Setup: Transfer the methanolic solution to a 4 mL inner vial. Place this vial uncovered inside a 20 mL outer vial containing 5 mL of anti-solvent (diethyl ether).

  • Equilibration: Cap the outer vial tightly and store it at 4°C in a vibration-free environment for 48–72 hours.

  • Harvesting: Colorless, block-like crystals will form on the walls of the inner vial.

    • Validation Check: Examine the crystals under a polarized light microscope. Sharp extinction of light upon stage rotation confirms a single-crystal domain free of severe twinning.

Protocol B: Data Collection and Structure Refinement
  • Mounting: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cold stream (100 K) and a Mo-Kα X-ray source (λ = 0.71073 Å).

    • Causality: Collecting data at 100 K freezes out dynamic disorder and enhances high-angle diffraction intensities.

  • Structure Solution: Solve the structure using direct methods. We highly recommend utilizing the OLEX2 graphical user interface[3], which seamlessly integrates modern solution algorithms.

  • Refinement: Refine the structure against F² using SHELXL [4]. Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the protonated amine and indazole nitrogen should be located from the difference Fourier map and refined freely to validate the protonation state.

Workflow A Synthesize Free Base (4,5,6,7-tetrahydro-1H-indazol-6-amine) B HCl Salt Formation (1.1 eq HCl in MeOH) A->B C Vapor Diffusion (MeOH / Diethyl Ether) B->C D Single Crystal X-ray Diffraction (100 K) C->D E Structure Solution & Refinement (Olex2 / SHELXL) D->E

Workflow for single-crystal growth and X-ray structure elucidation.

Conclusion

For structural biologists and medicinal chemists working with 4,5,6,7-tetrahydro-1H-indazol-6-amine, the hydrochloride salt is unequivocally the superior form for X-ray crystallographic analysis. Its dense, hydrogen-bond-stabilized lattice completely mitigates the rotational disorder and hygroscopicity that plague the free base, ensuring high-resolution, publication-quality structural data. By adhering to the vapor diffusion and low-temperature refinement protocols outlined above, researchers can guarantee robust and reproducible crystallographic outcomes.

References

1.[1] ChemScene. "4,5,6,7-Tetrahydro-1H-indazol-6-amine | ChemScene." ChemScene, 2.[4] Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, IUCr Journals, Jan 2015, 3.[3] Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, ResearchGate, 2009, 4.[2] Google Patents. "JP2009534398A - Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1." Google Patents,

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 4,5,6,7-tetrahydro-1H-indazol-6-amine using Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemistry of a pharmaceutical compound is not a trivial detail; it is a critical quality attribute that dictates efficacy, safety, and pharmacokinetic behavior.[1][2][3] The differential interaction of enantiomers with chiral biological targets like enzymes and receptors means that one enantiomer (the eutomer) may produce the desired therapeutic effect, while the other (the distomer) could be inactive or, in the worst cases, responsible for severe adverse effects.[2][3] The tragic legacy of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a powerful historical lesson on the imperative of enantiomeric purity.[2][3]

This guide provides an in-depth, experience-driven comparison and a detailed validation protocol for determining the enantiomeric purity of 4,5,6,7-tetrahydro-1H-indazol-6-amine, a novel chiral building block with significant potential in medicinal chemistry. As a bicyclic primary amine, its stereocenter demands a robust and reliable analytical method to ensure that only the desired enantiomer proceeds through the development pipeline. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry's gold standard for this task.[4][5]

Part 1: The Cornerstone of Separation - Selecting the Right Chiral Stationary Phase (CSP)

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The different interaction energies of these complexes lead to different retention times, enabling separation. For a primary amine like 4,5,6,7-tetrahydro-1H-indazol-6-amine, three classes of CSPs are primary candidates for method development screening.

The choice of CSP is the most critical parameter. The structure of our target analyte—possessing a primary amine for hydrogen bonding and ionic interactions, a bicyclic system providing steric bulk, and an indazole ring capable of π-π interactions—guides our selection.

Comparative Analysis of CSPs

A screening study was conducted on three common types of CSPs: a polysaccharide-based phase, a Pirkle-type (π-acidic/π-basic) phase, and a macrocyclic glycopeptide phase. The objective was to achieve baseline resolution (Rs > 1.5) with good peak shape and reasonable retention times.

Chiral Stationary Phase (CSP)Selector ChemistryChiral Recognition MechanismMobile PhaseResolution (Rs)Tailing Factor (Tf)Analysis Time (min)
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π, dipole-dipole, and steric interactions within the helical polymer grooves.[6][7]Hexane/Ethanol/Diethylamine (80:20:0.1)2.8 1.112.5
Whelk-O® 1 (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneπ-π interactions (π-donor analyte, π-acceptor CSP), hydrogen bonding, and dipole stacking.[8][9][10]Hexane/Isopropanol (90:10)1.41.818.2
Chirobiotic™ V Vancomycin (Macrocyclic Glycopeptide)Ionic interactions, hydrogen bonding, and inclusion complexing within the peptide basket structure.[11][12][13]Methanol/Acetic Acid/Triethylamine (100:0.05:0.02)1.91.39.8

Analysis and Recommendation:

  • The Pirkle-type column (Whelk-O® 1) showed insufficient resolution and significant peak tailing, likely due to strong, undesirable ionic interactions that were not sufficiently moderated by the mobile phase.

  • The macrocyclic glycopeptide (Chirobiotic™ V) provided good resolution and a fast analysis time. This CSP class is known for its multimodal capabilities and strong interactions with ionizable molecules.[14][15]

  • The polysaccharide-based column (Chiralpak® IA) delivered the best overall performance, with excellent resolution and superior peak symmetry. Polysaccharide CSPs are renowned for their broad applicability and high success rates in chiral separations, owing to their complex three-dimensional structure that offers multiple interaction sites.[6][7][16]

Based on this comparative data, the Chiralpak® IA column was selected for full method development and validation. The combination of its amylose backbone derivatized with 3,5-dimethylphenyl carbamate provides a robust platform for separating the enantiomers of our target primary amine.[17]

Part 2: The Self-Validating System - A Step-by-Step Validation Protocol

A validated analytical method is a self-validating system; it provides inherent proof of its suitability for the intended purpose. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to rigorously establish the method's performance characteristics.[18][19]

Optimized Chromatographic Conditions:
  • Instrument: HPLC or UPLC system with UV detector

  • Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Rationale for Choices: Normal phase mode was chosen for its high efficiency with polysaccharide CSPs. Ethanol acts as the polar modifier, while a small amount of diethylamine (DEA) is crucial as a basic additive to improve the peak shape of the primary amine analyte by competing for active sites on the silica surface.[20][21]

Validation Workflow

The validation process follows a logical progression from confirming identity to quantifying performance under various conditions.

G cluster_0 Method Validation Workflow (ICH Q2 R1) Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5 Levels, r² > 0.99) Specificity->Linearity Establishes Identity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Confirms Quantitation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Demonstrates Reliability LOQ Limit of Quantitation (S/N ≥ 10) Precision->LOQ Defines Sensitivity Robustness Robustness (Flow, Temp, %Organic) LOQ->Robustness Tests Method Resilience SystemSuitability System Suitability (Defined Criteria) Robustness->SystemSuitability Ensures Ongoing Performance

Caption: Workflow for chiral HPLC method validation per ICH Q2(R1).

Detailed Validation Procedures

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and potential impurities.

  • Procedure:

    • Inject the diluent (blank) to show no interfering peaks.

    • Inject a solution of the single, desired enantiomer (if available).

    • Inject a solution of the undesired enantiomer.

    • Inject a 50:50 racemic mixture of 4,5,6,7-tetrahydro-1H-indazol-6-amine.

    • Perform peak purity analysis using a photodiode array (PDA) detector on the analyte peaks.

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomer peaks must be ≥ 2.0.

    • No interference from the blank at the retention times of the enantiomers.

    • Peak purity index should be > 0.999, indicating no co-eluting impurities.

2. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.

  • Procedure:

    • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.

    • Prepare a sample solution at this concentration and inject it six times.

  • Acceptance Criteria:

    • The S/N ratio must be ≥ 10.

    • The relative standard deviation (%RSD) for the six replicate injections should be ≤ 10%.

3. Linearity and Range

  • Objective: To verify that the method's response is directly proportional to the concentration of the undesired enantiomer over a specified range.

  • Procedure:

    • Prepare a stock solution of the undesired enantiomer.

    • Spike a constant, high concentration of the main enantiomer with the undesired enantiomer at five concentration levels, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be LOQ, 0.05%, 0.1%, 0.15%, and 0.2%).

    • Analyze each level in triplicate.

    • Plot a calibration curve of peak area vs. concentration and perform linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.99.

    • The y-intercept should not be significantly different from zero.

4. Accuracy

  • Objective: To demonstrate the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking the main enantiomer with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for each level.

5. Precision

  • Objective: To assess the method's consistency and reproducibility.

  • Procedure:

    • A. Repeatability (Intra-assay Precision):

      • Prepare six individual samples by spiking the main enantiomer with the undesired enantiomer at the 100% specification limit.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the results.

    • B. Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both experiments.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 5.0%.

    • Intermediate Precision: The overall %RSD for all 12 samples (from both days) should be ≤ 8.0%.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers.

    • Vary the following parameters one at a time:

      • Flow Rate (± 10%; e.g., 0.9 mL/min and 1.1 mL/min).

      • Column Temperature (± 5°C; e.g., 20°C and 30°C).

      • Mobile Phase Composition (± 2% absolute for the minor component; e.g., vary ethanol to 18% and 22%).

  • Acceptance Criteria:

    • The system suitability criteria (e.g., resolution ≥ 2.0) must be met under all varied conditions.

    • Changes in retention time and resolution should be documented but are acceptable if separation is maintained.

Conclusion

This guide provides a comprehensive framework for the selection and validation of a chiral HPLC method for 4,5,6,7-tetrahydro-1H-indazol-6-amine. By systematically comparing candidate CSPs, we identified a superior polysaccharide-based column that provides excellent resolution and peak shape. The subsequent detailed validation protocol, grounded in ICH Q2(R1) principles, establishes a self-validating system that ensures the method is specific, sensitive, linear, accurate, precise, and robust. Adherence to this scientifically rigorous approach is essential for guaranteeing the enantiomeric purity of chiral drug candidates, thereby upholding the highest standards of safety and efficacy in pharmaceutical development.[1][4][22]

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide. (n.d.). Benchchem.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Berthod, A. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed.
  • Polysaccharide-based CSPs. (2022). Chiralpedia.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025). ResearchGate.
  • Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. (n.d.). Ingenta Connect.
  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis.
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025). Pharmaffiliates.
  • Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. (n.d.). ResearchGate.
  • Donor-Acceptor (Pirkle)-type CSPs. (2022). Chiralpedia.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (n.d.). PubMed.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). American Pharmaceutical Review.
  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. (2020). Sigma-Aldrich.
  • Overview & Determination of Enantiomeric Impurities. (2020). Veeprho.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017). American Pharmaceutical Review.

Sources

Reference Standards for 4,5,6,7-Tetrahydro-1H-indazol-6-amine Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS No. 74197-21-0) is a critical bicyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Featuring a saturated cyclohexane ring fused to a pyrazole with a primary amine substituent, it serves as a foundational building block in the development of Aryl Hydrocarbon Receptor (AHR) inhibitors[2]. These inhibitors are pivotal in immuno-oncology, specifically designed to counteract tumor immune resistance mediated by tryptophan degradation[2].

Because impurities in early-stage intermediates can propagate through multi-step syntheses and compromise final API efficacy, establishing rigorous quality control (QC) using high-purity reference standards is non-negotiable. This guide provides an objective comparison of reference standard grades and details the analytical methodologies required for the robust QC of this specific compound.

Comparative Analysis of Reference Standard Grades

In pharmaceutical QC, reference standards are categorized by their metrological traceability and intended use, governed by stringent regulatory guidelines such as USP <11>[3][4]. Selecting the appropriate grade for 4,5,6,7-tetrahydro-1H-indazol-6-amine depends entirely on the phase of drug development and the specific analytical assay being performed.

Table 1: Performance and Specification Comparison of Reference Standard Grades
Standard GradePurity RequirementMetrological TraceabilityUncertainty (k=2)Primary Use CaseRelative Cost
Primary (CRM/Pharmacopeial) ≥99.5% (Mass Balance)Fully traceable to SI units< 0.5%Assay calibration, dispute resolutionHigh
Secondary (Working Standard) ≥98.0%Qualified against Primary Standard0.5% - 1.0%Routine batch release, daily QCModerate
Custom Impurity Standard ≥95.0%Characterized via NMR/LC-MSVariableSystem suitability, resolution testingHigh (Custom Synthesis)

Expert Insight: While secondary standards are cost-effective for routine batch release, they must be rigorously qualified against a primary standard to ensure data integrity[4]. For a polar amine like 4,5,6,7-tetrahydro-1H-indazol-6-amine, the primary standard's true purity is typically established using a self-validating mass balance approach: Purity = (100 - %Water - %Residual Solvents - %Inorganics) × Chromatographic Purity.

Causality in Analytical Method Design

Developing a chromatographic method for 4,5,6,7-tetrahydro-1H-indazol-6-amine requires specific attention to its physicochemical properties.

  • The Challenge: The primary amine on the saturated ring is highly basic. At a neutral pH, it exists in a protonated state and will interact strongly with residual silanols on traditional C18 stationary phases. This secondary interaction leads to severe peak tailing, poor resolution, and integration errors.

  • The Solution: To achieve sharp peak shapes and comply with ICH Q2(R1) validation parameters for precision and accuracy[5][6], the mobile phase must either employ a chaotropic ion-pairing agent (like Trifluoroacetic acid, TFA) at a low pH to suppress silanol ionization and ion-pair with the amine, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which is orthogonal to reversed-phase and ideal for polar basic compounds.

Method_Logic N1 Analyte: 4,5,6,7-tetrahydro-1H-indazol-6-amine (Basic Primary Amine) N2 Challenge: Secondary Silanol Interactions (Peak Tailing) N1->N2 N3 Solution 1: Ion-Pairing (0.1% TFA, Low pH) N2->N3 N4 Solution 2: HILIC Column (High Organic) N2->N4 N5 Outcome: Sharp Peaks & Accurate Quantitation N3->N5 N4->N5

Fig 1. Chromatographic method development logic for basic polar amines.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Purity and Assay Determination

This protocol utilizes a low-pH reversed-phase approach to ensure robust quantitation, aligning with ICH Q2(R1) guidelines for analytical procedure validation[5].

  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of the 4,5,6,7-tetrahydro-1H-indazol-6-amine reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A (Concentration: 1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or an equivalent polar-embedded column designed to resist phase collapse in highly aqueous conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (due to the lack of extended conjugation in the saturated ring system, a low wavelength is required for adequate sensitivity).

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient from 5% B to 60% B

    • 12-15 min: 60% B

    • 15-15.1 min: Return to 5% B

    • 15.1-20 min: Re-equilibration at 5% B.

  • System Suitability: Ensure the relative standard deviation (RSD) for five replicate injections of the standard is ≤ 1.5%, and the tailing factor is ≤ 1.5, confirming the method's precision as per ICH Q2(R1)[6].

Protocol 2: LC-MS/MS for Impurity Profiling

To identify unknown process impurities (e.g., desamino analogs, over-reduced species, or regioisomers), LC-MS is employed.

  • Sample Preparation: Dilute the HPLC standard solution 1:100 in Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. (Note: TFA severely suppresses MS ionization and must be replaced with Formic Acid for mass spectrometry workflows).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Data Acquisition: Scan from m/z 50 to 500. The target analyte will present a strong [M+H]+ pseudo-molecular ion at m/z 138.1 (based on a molecular weight of 137.18 g/mol )[1].

QC_Workflow A Raw Materials B 4,5,6,7-tetrahydro-1H-indazol-6-amine (Intermediate) A->B C Reference Standard QC (USP <11>) B->C Qualification D HPLC-UV / LC-MS Purity & Assay C->D E API Synthesis (AHR Inhibitor) D->E Released Batch

Fig 2. Quality control workflow for 4,5,6,7-tetrahydro-1H-indazol-6-amine in API synthesis.

Conclusion

The integrity of 4,5,6,7-tetrahydro-1H-indazol-6-amine as a pharmaceutical intermediate relies heavily on the quality of its reference standards. By adhering to USP <11> and ICH Q2(R1) frameworks, and by understanding the specific chromatographic causality dictated by its basic amine structure, analytical scientists can ensure robust, self-validating QC systems that prevent downstream failures in complex API manufacturing.

References

  • US12077542B2 - Indole AHR inhibitors and uses thereof, google.
  • USP: <11> Reference Standards - Draft published for Comment, gmp-compliance.org,[Link]

  • Are You Handling USP Reference Standards Appropriately?, lachmanconsultants.com,[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology, fda.gov, [Link]

Sources

Bioisosteric Comparison Guide: Tetrahydroindazole Amines vs. Tetrahydrobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In the landscape of rational drug design, the bioisosteric replacement of heterocyclic scaffolds is a precision tool used to optimize pharmacodynamics, tune physicochemical properties, and bypass metabolic liabilities. As a Senior Application Scientist, I frequently evaluate the strategic substitution of the tetrahydrobenzothiazole (THBT) core with the tetrahydroindazole (THIA) amine scaffold.

This guide provides an objective, data-driven comparison of these two moieties. By analyzing their performance across dopaminergic and protease targets, and by detailing self-validating experimental workflows, this guide equips researchers with the mechanistic insights needed to select the optimal scaffold for their drug discovery campaigns.

Structural and Physicochemical Rationale

The decision to swap a THBT core for a THIA core is driven by fundamental differences in heteroatom electronics and hydrogen-bonding capabilities.

  • Tetrahydrobenzothiazole (THBT): Features a thiazole ring fused to a saturated cyclohexane ring. The sulfur atom is highly lipophilic and acts as a weak hydrogen bond acceptor, while the nitrogen acts as a standard acceptor. THBT amines (e.g., Pramipexole) are highly potent but can be susceptible to Phase I S-oxidation.

  • Tetrahydroindazole (THIA): Replaces the thiazole with a pyrazole ring. This introduces tautomerism (1H vs. 2H forms), providing both a hydrogen bond donor (NH) and an acceptor (N). This fundamental shift alters the pKa of the attached amines, modifies the hydration shell (improving aqueous solubility), and completely bypasses sulfur-related metabolic soft spots.

Table 1: Physicochemical & Structural Comparison
FeatureTetrahydrobenzothiazole (THBT)Tetrahydroindazole (THIA)Impact on Drug Design
Heteroatom Core S, N (Thiazole)N, N (Pyrazole)Alters electron density and metabolic soft spots.
H-Bond Capability 2 Acceptors1 Donor (NH), 1 AcceptorTHIA introduces a donor, changing the hydration shell.
Tautomerism NoYes (1H and 2H forms)THIA can adapt to multiple receptor pocket geometries.
Lipophilicity (LogP) HigherLowerTHIA generally improves aqueous solubility.
Metabolic Liability Susceptible to S-oxidationResistant to S-oxidationTHIA bypasses specific Phase I metabolic pathways.

Case Studies in Target Engagement

Case Study A: Dopamine D2/D3 Receptor Agonism

THBT amines, exemplified by the Parkinson's disease drug Pramipexole, are gold-standard D2/D3 agonists[1]. The primary amine interacts with the conserved aspartate (Asp114) in the orthosteric pocket, while the bicyclic core engages in hydrophobic interactions. When replaced with a THIA core, high affinity is largely retained because the spatial geometry of the saturated ring and the basic amine vector are preserved[2]. However, the THIA core can engage in additional hydrogen bonding via the pyrazole NH, potentially altering receptor residence time.

Case Study B: Thrombin Inhibition (P1-Arginine Mimetics)

In the development of non-covalent thrombin inhibitors, the P1 pocket requires a basic moiety to mimic the endogenous arginine substrate. Researchers have directly compared THBT and THIA as weakly basic P1-arginine mimetics[3][4]. While the THBT scaffold provides specific basicity that fits tightly into the S1 pocket, the THIA scaffold was utilized to modulate the pKa closer to physiological pH, improving oral bioavailability while maintaining potent enzyme inhibition[3].

Table 2: Comparative Pharmacological Performance
Target / ApplicationTHBT PerformanceTHIA Performance (Bioisosteric Analog)Reference
Dopamine D2 Receptor

nM

nM (Maintained)
[2]
Dopamine D3 Receptor

nM

nM (Maintained)
[2]
Thrombin (P1 Mimetic)

nM

nM (Modulated pKa)
[3][4]

Mandatory Visualization: Receptor Signaling Pathway

The following diagram illustrates the conserved downstream signaling pathway activated by both THBT and THIA bioisosteres when targeting D2/D3 receptors.

Mechanism Ligand Bioisosteric Ligand (THBT or THIA) GPCR Dopamine D2/D3 Receptor Ligand->GPCR Binds Orthosteric Site G_protein Gi/Go Protein Complex GPCR->G_protein Activates Effector Adenylyl Cyclase G_protein->Effector Inhibits (Gαi) SecondMsgr cAMP Production Effector->SecondMsgr Decreases

D2/D3 receptor signaling pathway modulated by tetrahydrobenzothiazole and tetrahydroindazole agonists.

Experimental Workflows: Self-Validating Protocols

To objectively compare these bioisosteres in the laboratory, assays must be designed as self-validating systems. Below are the standard operating protocols for evaluating both dopaminergic affinity and protease inhibition.

Protocol A: Radioligand Displacement Assay for D2/D3 Receptor Affinity

Objective: Quantify the binding affinity (


) of THBT and THIA analogs.
Causality & Design:  To isolate receptor binding from pharmacokinetic variables, we use CHO cells stably expressing human D2 or D3 receptors. 

-spiperone is selected as the radioligand due to its high affinity and slow dissociation rate, providing a highly stable baseline for competitive displacement.
  • Membrane Preparation: Homogenize CHO-hD2 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. (Causality: Protease inhibitors prevent receptor degradation, ensuring the structural integrity of the active binding sites).

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    -spiperone, and varying concentrations of the test compound (THBT or THIA, 
    
    
    
    to
    
    
    M).
  • Self-Validation (Internal Controls):

    • Total Binding (TB): Buffer + radioligand + membranes.

    • Non-Specific Binding (NSB): Add 10 µM haloperidol to a parallel set of wells. (Causality: Haloperidol completely saturates all specific D2/D3 sites. Any remaining radioactive signal represents non-specific lipid/plate binding. Specific Binding = TB - NSB).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. (Causality: Room temperature prevents rapid radioligand degradation while allowing the competitive system to reach thermodynamic equilibrium).

  • Separation & Detection: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer. Add scintillation cocktail and measure radioactivity (CPM). Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Thrombin Inhibition Kinetics

Objective: Evaluate THBT and THIA as P1-arginine mimetics in non-covalent thrombin inhibitors. Causality & Design: Thrombin is a serine protease. We use a chromogenic substrate (S-2238) to monitor enzyme kinetics. The bioisosteric replacement of THBT with THIA alters the pKa, which directly impacts the binding kinetics in the acidic S1 pocket.

  • Reagent Setup: Prepare human

    
    -thrombin (0.5 nM final) in assay buffer (50 mM Tris-HCl, 0.15 M NaCl, 0.1% PEG 8000, pH 7.4). (Causality: PEG 8000 prevents the non-specific adsorption of the enzyme to the microplate walls, preventing false-positive inhibition).
    
  • Inhibitor Pre-incubation: Add serial dilutions of THBT or THIA analogs to the enzyme. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the chromogenic substrate S-2238 (100 µM).

  • Kinetic Readout: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation: Include a vehicle control (100% activity baseline) and a known covalent inhibitor (e.g., argatroban) as a positive control to validate assay sensitivity and dynamic range.

Conclusion

The transition from a tetrahydrobenzothiazole to a tetrahydroindazole amine is a powerful bioisosteric maneuver. While THBT provides excellent lipophilicity and established efficacy in dopaminergic targets, THIA offers a distinct advantage in tuning pKa, introducing hydrogen-bond donors, and evading sulfur-mediated metabolic liabilities. By utilizing the self-validating protocols outlined above, researchers can empirically determine which scaffold best aligns with their target product profile.

References

  • Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole. PubMed - NIH.
  • Pramipexole: A Nonergot Dopamine Agonist as Drug Therapy in Parkinson's Disease. PubMed - NIH.
  • Selective 3-amino-2-pyridinone acetamide thrombin inhibitors incorporating weakly basic partially saturated heterobicyclic P1-arginine mimetics. PubMed - NIH.
  • Gregor MLINSEK | Research profile.

Sources

Safety Operating Guide

4,5,6,7-tetrahydro-1H-indazol-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Proper Disposal Procedures for 4,5,6,7-tetrahydro-1H-indazol-6-amine

As drug development accelerates, particularly in the synthesis of Aryl Hydrocarbon Receptor (AHR) inhibitors and novel kinase therapeutics[1], the handling of specialized nitrogenous heterocycles like 4,5,6,7-tetrahydro-1H-indazol-6-amine has become routine in discovery laboratories. However, the unique chemical properties of this compound demand strict, causality-driven safety and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond standard regulatory checklists. By understanding the mechanistic reasons behind these safety procedures, your laboratory can establish a self-validating system that ensures absolute compliance, environmental protection, and personnel safety.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, it is critical to quantify the specific hazards of the waste stream. 4,5,6,7-tetrahydro-1H-indazol-6-amine is a nucleophilic, basic amine. Depending on whether you are handling the free base or the hydrochloride salt, the hazard profile shifts significantly[2].

Table 1: Quantitative Hazard Data & Identification

PropertySpecification
Chemical Name 4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS Number 74197-21-0 (Free base) / 955407-64-4 (HCl salt)[3]
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol [2]
Primary Hazard Statements Free Base: H314 (Causes severe skin burns and eye damage)[4]HCl Salt: H302, H315, H319, H335 (Irritant/Harmful)
EPA RCRA Waste Code D002 (Corrosivity - if aqueous pH ≥ 12.5), D001 (if in flammable solvent)[5][6]
Packing Group III (Minor Danger - Corrosive)[4]

Mechanistic Causality in Handling & Waste Segregation

The "Why" Behind the Protocol: Because 4,5,6,7-tetrahydro-1H-indazol-6-amine features a secondary aliphatic amine fused to a pyrazole ring, it is inherently electron-rich and basic.

  • Oxidation Risk: Mixing this compound's waste with strong oxidizing agents (e.g., peroxides, concentrated nitric acid) can lead to rapid exothermic oxidation. This thermal runaway can rupture waste containers and release highly toxic nitrogen oxide (NOx) gases.

  • Halogenated Solvent Interactions: If the amine is disposed of in chlorinated solvents (like dichloromethane) and left in prolonged storage, slow alkylation reactions can occur, generating localized heat and pressure.

Therefore, strict waste segregation is not merely a Resource Conservation and Recovery Act (RCRA) formality[7]; it is a chemical necessity to maintain thermodynamic stability in your Satellite Accumulation Area (SAA).

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the procedure was executed correctly before moving to the next phase.

Phase 1: Segregation & Compatibility

  • Analyze the Waste Matrix: Determine if the 4,5,6,7-tetrahydro-1H-indazol-6-amine is dissolved in a halogenated solvent (e.g., DCM, chloroform) or a non-halogenated solvent (e.g., methanol, DMSO).

  • Isolate: Direct the liquid into the corresponding "Halogenated" or "Non-Halogenated" waste carboy. Never mix this amine waste with acidic waste streams (e.g., TFA, HCl) unless the exothermic neutralization has been controlled and cooled in a fume hood prior to disposal.

Phase 2: Primary Containment

  • Select the Vessel: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as the basic nature of the amine can cause slow corrosion over time[7].

  • Volume Control: Fill the container to no more than 90% capacity. Leave at least 1 inch of headspace to account for vapor expansion.

  • Self-Validating Check: Wipe the exterior of the container with a dry Kimwipe. Invert the sealed container up to 45 degrees to visually confirm there are no micro-leaks around the threaded cap.

Phase 3: RCRA-Compliant Labeling

  • Immediate Identification: Affix a standard EPA Hazardous Waste label before the first drop of waste enters the container[6].

  • Explicit Naming: Write the full chemical name: "4,5,6,7-tetrahydro-1H-indazol-6-amine". Do not use abbreviations, structural formulas, or shorthand (e.g., "Indazole amine"), as this violates EPA regulations and endangers downstream waste handlers[8].

Phase 4: Final Disposition

  • Storage: Store the sealed container in a secondary containment tray within a ventilated flammable/corrosive storage cabinet.

  • Destruction: Transfer the waste to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration is the only acceptable destruction method, as it completely cleaves the nitrogenous rings, preventing environmental persistence[6].

Spill Response & Neutralization Protocol

In the event of an accidental release, execute the following procedure to neutralize the corrosive hazard (H314)[4]:

  • Don PPE: Immediately equip double-layered nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Do not use sawdust or paper towels; the basic amine can react with or degrade organic absorbents over time.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a heavy-duty bio-bag or a solid waste HDPE bucket.

  • Decontamination & Validation: Wash the spill surface with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize residual free base amine, followed by a distilled water rinse.

  • Self-Validating Check: Press a strip of universal pH paper against the wet, rinsed surface. The protocol is only complete when the paper reads a neutral pH (~7.0).

Waste Stream Logic & Operational Diagram

The following diagram maps the logical flow of 4,5,6,7-tetrahydro-1H-indazol-6-amine waste from generation to final destruction, ensuring compliance with EPA segregation standards.

DisposalWorkflow Start 4,5,6,7-tetrahydro-1H- indazol-6-amine Waste Liquid Liquid Waste Stream (Solvent Mixtures) Start->Liquid Solid Solid Waste Stream (Powder / Contaminated PPE) Start->Solid LiquidSeg Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidSeg SolidSeg Containment: Double-bag in Sealable Bio-bags Solid->SolidSeg Labeling Attach EPA/RCRA Hazardous Waste Labels LiquidSeg->Labeling SolidSeg->Labeling Storage Secondary Containment (Ventilated SAA Cabinet) Labeling->Storage Incineration High-Temperature Incineration (Licensed RCRA Facility) Storage->Incineration

Figure 1: Waste stream segregation and disposal logic for 4,5,6,7-tetrahydro-1H-indazol-6-amine.

References

  • Google Patents. "US12077542B2 - Indole AHR inhibitors and uses thereof". Google Patents.
  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and RCRA Codes". EPA.gov. URL: [Link]

  • University of Florida Environmental Health and Safety. "Hazardous Waste Management Guide". UFL.edu. URL: [Link]

  • Purdue University Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines". PFW.edu. URL: [Link]

Sources

Personal protective equipment for handling 4,5,6,7-tetrahydro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4,5,6,7-tetrahydro-1H-indazol-6-amine

Handling nitrogen-rich heterocycles like 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) requires a meticulous approach to laboratory safety. As a versatile small-molecule scaffold frequently utilized in drug discovery and medicinal chemistry, its structural properties—specifically the basic amine functionality—render it a corrosive and harmful solid[1]. As a Senior Application Scientist, I mandate that all personnel treat this compound with strict adherence to established safety protocols. This guide provides a self-validating, field-proven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Physicochemical & Hazard Profile

Before initiating any physical manipulation of the chemical, it is critical to understand its hazard profile to inform our PPE and handling strategies[2].

Property / ClassificationValue / Designation
Chemical Name 4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS Number 74197-21-0
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Primary Hazards (GHS) H314 (Severe skin burns/eye damage), H302 (Harmful if swallowed), H335 (Respiratory irritation)
Transport Classification UN 1759, Class 8 (Corrosive Solid, n.o.s.), Packing Group II/III

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE is not arbitrary; it is the last line of defense in the hierarchy of safety controls, mandated by OSHA standard 29 CFR 1910 Subpart I[3]. The following matrix details the required PPE for handling 4,5,6,7-tetrahydro-1H-indazol-6-amine, grounded in the causality of its specific hazards.

  • Eye and Face Protection: Chemical splash goggles combined with a full-face shield.

    • Causality: The H314 hazard classification indicates that accidental contact can cause irreversible corneal damage[1]. A face shield prevents airborne corrosive dust from contacting the facial epidermis.

    • Validation Check: Perform a visual inspection of the goggles' seal against the face. If any gap exists, adjust the strap tension before proceeding.

  • Hand Protection: Double-gloving with heavy-duty nitrile (outer) and standard nitrile (inner) gloves.

    • Causality: Basic amines can degrade standard latex rapidly. Double-gloving ensures that if the outer glove is breached by a micro-tear or chemical permeation, the inner glove maintains the barrier long enough for safe removal.

    • Validation Check: Inflate gloves manually prior to donning to check for pinhole leaks.

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs, and a chemical-resistant apron.

    • Causality: Corrosive dust can settle on porous cotton clothing, reacting with ambient moisture or sweat to cause delayed chemical burns. The apron provides an impermeable barrier.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If engineering controls fail or during a major spill, an N95 or P100 particulate respirator is required.

    • Causality: The compound is a known respiratory irritant (H335)[2]. Inhalation of micro-particulates can cause severe mucosal inflammation.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures safe dispensing and reaction setup. Every step incorporates a self-validating check to guarantee operational integrity.

Step 1: Environmental Verification Conduct operations exclusively within a certified chemical fume hood.

  • Action: Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Validation Check: Verify the digital airflow monitor reads a face velocity of ≥100 feet per minute (fpm). Alternatively, tape a Kimwipe strip to the bottom of the sash; it must pull inward steadily.

Step 2: Dispensing the Reagent

  • Action: Use an anti-static, grounded spatula to weigh the solid directly into a pre-tared reaction vial inside the fume hood.

  • Causality: Static electricity can cause fine, corrosive powders to aerosolize or adhere to the outside of the container, increasing exposure risk.

  • Validation Check: Wipe the exterior of the sealed reaction vial with a damp pH indicator strip. A neutral reading (pH ~7) confirms no exterior contamination occurred during transfer.

Step 3: Decontamination of Tools

  • Action: Immediately submerge the spatula and any contaminated glassware in a dilute acid bath (e.g., 1M Citric Acid or 1M HCl) to neutralize the basic amine, followed by a thorough rinse with deionized (DI) water.

  • Validation Check: Test the final DI water rinse droplets with pH paper. The tool is only considered decontaminated when the pH reads strictly between 6 and 8.

OperationalWorkflow Start Pre-Operation: Verify Fume Hood Airflow (≥100 fpm) PPE Don PPE: Double Nitrile, Goggles, Apron Start->PPE Dispense Dispensing: Use Anti-Static Spatula PPE->Dispense Transfer Transfer: Seal Vial & Check Exterior pH Dispense->Transfer Clean Decontamination: Neutralize Tools in Dilute Acid Transfer->Clean Validate Validation: Confirm Neutral pH of Rinse Clean->Validate

Caption: Sequential operational workflow for handling corrosive amine solids with built-in validation steps.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required, guided by the principles outlined in Prudent Practices in the Laboratory[4].

  • Skin/Eye Contact: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Validation: Have a colleague time the flush; do not rely on subjective estimation. Seek immediate medical attention.

  • Spill Mitigation: Do not use water to clean up the dry powder, as this can create a highly concentrated corrosive solution. Instead, neutralize the powder with a weak solid acid (like citric acid or sodium bisulfate), sweep it up using non-sparking tools, and place it in a designated corrosive waste container.

SpillResponse Spill Spill Detected: 4,5,6,7-tetrahydro-1H-indazol-6-amine Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Neutralize Cover with Solid Weak Acid (e.g., Citric Acid) Minor->Neutralize Evacuate Evacuate Area & Call HazMat Team Major->Evacuate Sweep Collect with Non-Sparking Tools Neutralize->Sweep Dispose Transfer to Corrosive Waste Bin Sweep->Dispose

Caption: Logical decision tree for managing 4,5,6,7-tetrahydro-1H-indazol-6-amine spills.

Disposal Plan

Waste generated from handling 4,5,6,7-tetrahydro-1H-indazol-6-amine must be managed in strict compliance with EPA regulations under 40 CFR Part 262 for hazardous waste generators[5].

  • Segregation: Never mix corrosive amine waste with acidic waste streams or oxidizing agents, as this can trigger a violent exothermic neutralization reaction or toxic gas release.

  • Containment: Store waste in a high-density polyethylene (HDPE) container. Glass can be used, but HDPE is preferred to eliminate shatter risks.

  • Labeling: Label the container explicitly as "Hazardous Waste - Corrosive Solid (Basic Amine) - UN 1759". Include the precise accumulation start date.

  • Validation Check: Before sealing the waste container for final transport, inspect the primary container for any signs of bulging or pressure buildup (indicating an incompatible reaction). Ensure the secondary containment bin is clean and dry.

By institutionalizing these self-validating protocols, laboratories can leverage the chemical utility of 4,5,6,7-tetrahydro-1H-indazol-6-amine while maintaining an uncompromising standard of safety.

References

  • ChemScene. "4,5,6,7-Tetrahydro-1H-indazol-6-amine hazard profile and safety data." 1

  • BLD Pharm. "74197-21-0 | 4,5,6,7-Tetrahydro-1H-indazol-6-amine." 2

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection."3

  • eCFR. "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." 5

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazol-6-amine
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.